Product packaging for 2-Bromoquinolin-8-ol(Cat. No.:CAS No. 139399-61-4)

2-Bromoquinolin-8-ol

Cat. No.: B2512732
CAS No.: 139399-61-4
M. Wt: 224.057
InChI Key: KPRKBBMEWFPQDJ-UHFFFAOYSA-N
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Description

2-Bromoquinolin-8-ol is a useful research compound. Its molecular formula is C9H6BrNO and its molecular weight is 224.057. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6BrNO B2512732 2-Bromoquinolin-8-ol CAS No. 139399-61-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromoquinolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-8-5-4-6-2-1-3-7(12)9(6)11-8/h1-5,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPRKBBMEWFPQDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)N=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Regioselective Synthesis of 2-Bromoquinolin-8-ol from 8-Hydroxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The synthesis of 2-Bromoquinolin-8-ol, a valuable heterocyclic building block, presents a significant regioselectivity challenge when starting from the readily available precursor, 8-hydroxyquinoline. Standard electrophilic bromination methods invariably lead to substitution at the 5- and 7-positions of the electron-rich phenol ring, rather than the desired 2-position of the pyridine ring. This guide elucidates the underlying mechanistic principles governing this selectivity and provides a robust, multi-step synthetic strategy to overcome this obstacle. The proposed pathway involves the strategic use of an N-oxide intermediate to activate the C2-position for nucleophilic bromination, a field-proven method for achieving the desired isomer. Detailed, step-by-step protocols, safety considerations for handling hazardous reagents, and methods for purification and characterization are provided to ensure a reproducible and safe laboratory workflow.

Introduction: The Regioselectivity Challenge

8-Hydroxyquinoline (Oxine) is a privileged scaffold in medicinal chemistry and materials science, known for its potent metal-chelating, antimicrobial, and neuroprotective properties.[1][2] The functionalization of its quinoline core allows for the fine-tuning of these activities. While derivatives substituted at the 5- and 7-positions are readily accessible, the synthesis of 2-substituted isomers, such as this compound, requires a more nuanced approach.

Direct electrophilic bromination of 8-hydroxyquinoline with reagents like molecular bromine (Br₂) or N-Bromosuccinimide (NBS) consistently yields a mixture of 5-bromo-8-hydroxyquinoline, 7-bromo-8-hydroxyquinoline, and 5,7-dibromo-8-hydroxyquinoline.[3] This outcome is a direct consequence of the electronic properties of the molecule. The powerful electron-donating hydroxyl group (-OH) activates the carbocyclic ring towards electrophilic aromatic substitution, making the ortho (position 7) and para (position 5) positions the most nucleophilic sites. The pyridine ring, being electron-deficient, is deactivated towards electrophiles, rendering direct bromination at C2 unfeasible.

This guide details a strategic, multi-step synthesis designed to circumvent this inherent reactivity and achieve the regioselective synthesis of this compound.

Mechanistic Rationale: Activating the C2-Position

To achieve substitution at the C2 position, its reactivity must be fundamentally altered from electrophilic to nucleophilic in character. This is accomplished by converting the quinoline nitrogen to an N-oxide.

The introduction of the N-oxide functionality serves two critical purposes:

  • Electronic Activation : The N-oxide group is strongly electron-withdrawing, further deactivating the ring towards electrophilic attack but significantly activating the C2 and C4 positions towards nucleophilic attack.

  • Reaction Pathway : The N-oxide can be attacked by a phosphorus-based brominating agent (e.g., POBr₃), forming a reactive intermediate. This intermediate is then susceptible to attack by a bromide ion at the C2 position, followed by elimination to regenerate the aromatic system.

However, the free hydroxyl group of 8-hydroxyquinoline can interfere with the N-oxidation and subsequent steps. Therefore, a protection-deprotection strategy is required, leading to the following four-step synthetic pathway.

Overall Synthetic Workflow

The synthesis is logically structured into four distinct stages: protection of the hydroxyl group, N-oxidation of the quinoline nitrogen, regioselective bromination at the C2 position, and final deprotection to yield the target compound.

G cluster_0 Synthesis of this compound Start Start: 8-Hydroxyquinoline Step1 Step 1: Protection (O-Methylation) Start->Step1 Intermediate1 8-Methoxyquinoline Step1->Intermediate1 Step2 Step 2: N-Oxidation Intermediate1->Step2 Intermediate2 8-Methoxyquinoline N-oxide Step2->Intermediate2 Step3 Step 3: Bromination (POBr₃) Intermediate2->Step3 Intermediate3 2-Bromo-8-methoxyquinoline Step3->Intermediate3 Step4 Step 4: Deprotection (HBr or BBr₃) Intermediate3->Step4 End Final Product: This compound Step4->End

Caption: Overall 4-step workflow for the synthesis.

Detailed Experimental Protocols

Safety First: This synthesis involves hazardous materials including strong acids, bases, and corrosive brominating agents. Always work in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[4]

Step 1: Protection via O-Methylation to Synthesize 8-Methoxyquinoline

Rationale: Methylation of the phenolic hydroxyl group prevents its interference in subsequent steps and slightly reduces the deactivation of the pyridine ring. This procedure is adapted from established methods for ether synthesis.[5]

Materials & Reagents:

Reagent CAS No. MW ( g/mol ) Amount Moles
8-Hydroxyquinoline 148-24-3 145.16 10.0 g 68.9 mmol
Anhydrous K₂CO₃ 584-08-7 138.21 14.3 g 103.4 mmol
Iodomethane (CH₃I) 74-88-4 141.94 5.15 mL 82.7 mmol

| Anhydrous DMF | 68-12-2 | 73.09 | 100 mL | - |

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 8-hydroxyquinoline (10.0 g) and anhydrous N,N-dimethylformamide (DMF, 100 mL).

  • Add anhydrous potassium carbonate (14.3 g).

  • Slowly add iodomethane (5.15 mL) to the suspension at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane/Ethyl Acetate). The starting material will have a lower Rf than the methylated product.

  • After completion, cool the mixture to room temperature and pour it into 500 mL of ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure to yield a crude solid.

  • Purify the crude product by column chromatography on silica gel (Eluent: 8:1 Hexane/Ethyl Acetate) to afford 8-methoxyquinoline as a white to pale yellow solid.

    • Expected Yield: 70-80%.

    • Characterization: Compare ¹H NMR and melting point (49-51 °C) with literature values.[6][7]

Step 2: Synthesis of 8-Methoxyquinoline N-oxide

Rationale: This step activates the C2 position for the subsequent nucleophilic substitution. The oxidation is typically performed using a peroxy acid. A reliable method uses hydrogen peroxide in acetic acid.[8]

Materials & Reagents:

Reagent CAS No. MW ( g/mol ) Amount Moles
8-Methoxyquinoline 938-33-0 159.18 8.0 g 50.3 mmol
Glacial Acetic Acid 64-19-7 60.05 60 mL -

| Hydrogen Peroxide (30%)| 7722-84-1 | 34.01 | 20 mL | ~196 mmol |

Procedure:

  • In a 250 mL round-bottom flask, dissolve 8-methoxyquinoline (8.0 g) in glacial acetic acid (60 mL).

  • Heat the solution in a water bath to 65-75 °C.

  • Carefully add 30% hydrogen peroxide (20 mL) portion-wise over 1 hour, maintaining the temperature. Caution: The reaction can be exothermic.

  • Stir the mixture at this temperature for an additional 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and concentrate it under reduced pressure to remove most of the acetic acid.

  • Carefully neutralize the residue with a saturated aqueous solution of sodium carbonate until the pH is ~8. Caution: CO₂ evolution.

  • Extract the product with chloroform or dichloromethane (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure to yield the crude N-oxide. The product can be purified by recrystallization from acetone or an ethanol/water mixture.

    • Expected Yield: 75-85%.

    • Characterization: Confirm product formation via ¹H NMR (expect downfield shifts for protons on the pyridine ring) and mass spectrometry.

Step 3: Regioselective Bromination to 2-Bromo-8-methoxyquinoline

Rationale: This is the key C2-functionalization step. Phosphoryl bromide (POBr₃) acts as both a dehydrating agent and a source of bromide for the nucleophilic substitution on the activated N-oxide intermediate.[9]

Materials & Reagents:

Reagent CAS No. MW ( g/mol ) Amount Moles
8-Methoxyquinoline N-oxide 38940-57-1 175.18 5.0 g 28.5 mmol
Phosphoryl Bromide (POBr₃) 7789-59-5 286.69 12.3 g 42.8 mmol

| Toluene or Xylene | - | - | 50 mL | - |

Procedure:

  • Caution: POBr₃ is highly corrosive and moisture-sensitive. Handle strictly under an inert atmosphere (N₂ or Ar) in a fume hood.

  • To a flame-dried 100 mL round-bottom flask under inert atmosphere, add 8-methoxyquinoline N-oxide (5.0 g) and dry toluene (50 mL).

  • Carefully add phosphoryl bromide (12.3 g) portion-wise. The mixture may warm slightly.

  • Fit the flask with a reflux condenser (with a drying tube) and heat the mixture to reflux (approx. 110 °C for toluene) for 3-5 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it slowly onto 200 g of crushed ice with vigorous stirring.

  • Carefully neutralize the acidic aqueous layer with a cold, concentrated NaOH solution to pH > 9.

  • Extract the product with dichloromethane (3 x 75 mL).

  • Combine the organic layers, wash with water, then brine, and dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel (Eluent: 15:1 Hexane/Ethyl Acetate).

    • Expected Yield: 60-75%.

    • Characterization: Confirm structure using ¹H NMR, ¹³C NMR, and mass spectrometry.

Step 4: Deprotection to this compound

Rationale: The final step is the cleavage of the methyl ether to reveal the free hydroxyl group. This can be achieved using strong protic acids like HBr or Lewis acids like BBr₃. BBr₃ is highly effective but also highly toxic and corrosive. Refluxing in concentrated HBr is a common and effective alternative.

Materials & Reagents:

Reagent CAS No. MW ( g/mol ) Amount Moles
2-Bromo-8-methoxyquinoline 80358-15-4 238.08 3.0 g 12.6 mmol

| Hydrobromic Acid (48%) | 10035-10-6| 80.91 | 30 mL | - |

Procedure:

  • In a 100 mL round-bottom flask, combine 2-bromo-8-methoxyquinoline (3.0 g) and 48% aqueous hydrobromic acid (30 mL).

  • Heat the mixture to reflux (approx. 125 °C) for 8-12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture in an ice bath.

  • Carefully neutralize the solution with a cold, saturated NaHCO₃ or NaOH solution until pH is ~7-8. The product should precipitate.

  • Filter the solid precipitate and wash thoroughly with cold water.

  • Dry the solid under vacuum. If necessary, the product can be further purified by recrystallization from an ethanol/water mixture.

    • Expected Yield: 85-95%.

    • Characterization: The final product, this compound, should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination.

Product Characterization

A summary of expected analytical data for the final product.

AnalysisExpected Results
Molecular Formula C₉H₆BrNO
Molecular Weight 224.05 g/mol
Appearance Off-white to pale yellow solid
¹H NMR (DMSO-d₆) Expect aromatic protons between δ 7.0-8.5 ppm, and a broad singlet for the -OH proton > δ 9.0 ppm.
Mass Spec (ESI+) m/z = 223.97 [M]+, 225.97 [M+2]+ (characteristic isotopic pattern for Bromine).

Safety and Hazard Management

Proper handling of chemicals is paramount for a safe and successful synthesis.

G cluster_safety Key Reagent Hazards & Mitigation reagents Iodomethane POBr₃ HBr (48%) Bromine (General) hazards Toxic, Carcinogen Corrosive, Water-Reactive Severe Corrosive, Toxic Fumes Highly Toxic, Corrosive, Strong Oxidizer reagents:f0->hazards:h0 reagents:f1->hazards:h1 reagents:f2->hazards:h2 reagents:f3->hazards:h3 ppe Nitrile Gloves, Goggles, Fume Hood Inert Atmosphere, Dry Glassware, Face Shield Acid-Resistant Gloves, Face Shield Full PPE, Fume Hood, Emergency Plan hazards:h0->ppe:p0 hazards:h1->ppe:p1 hazards:h2->ppe:p2 hazards:h3->ppe:p3 spills Absorb & Ventilate Neutralize with Dry Carbonate Neutralize with Bicarbonate Neutralize with Thiosulfate Solution ppe:p0->spills:s0 ppe:p1->spills:s1 ppe:p2->spills:s2 ppe:p3->spills:s3

Caption: Hazard mitigation workflow for key reagents.

  • Bromine and Brominating Agents (POBr₃): These are highly corrosive, toxic, and moisture-sensitive.[9] Always handle in a chemical fume hood under an inert atmosphere.[4] Avoid inhalation of vapors and skin contact. In case of skin contact, wash immediately and copiously with water.[4]

  • Acids and Bases: Concentrated HBr and glacial acetic acid are corrosive and can cause severe burns. Handle with care, using appropriate gloves and eye protection. Neutralize spills with sodium bicarbonate.

  • Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations. Halogenated organic waste should be collected in a designated container.

Conclusion

The synthesis of this compound from 8-hydroxyquinoline is a prime example of strategic synthetic planning, where an understanding of electronic effects and reaction mechanisms is essential to overcome inherent regioselectivity. The four-step sequence of protection, N-oxidation, directed bromination, and deprotection provides a reliable and reproducible pathway to this valuable compound. By following the detailed protocols and adhering to strict safety measures, researchers can successfully synthesize this compound for applications in drug discovery, catalysis, and materials science.

References

2-Bromoquinolin-8-ol CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Bromoquinolin-8-ol

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science. This document details its core physicochemical properties, spectroscopic signature for unambiguous identification, plausible synthetic strategies, and key applications derived from its unique bifunctional architecture. We will explore the causality behind its reactivity, focusing on its utility as both a versatile cross-coupling partner and a potent metal-chelating agent. All protocols and claims are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity.

Core Compound Identification and Physicochemical Properties

This compound is a halogenated derivative of 8-hydroxyquinoline (8-HQ), a privileged scaffold in numerous fields. The introduction of a bromine atom at the 2-position of the quinoline ring system imparts specific reactivity, making it a valuable building block for the synthesis of more complex molecular architectures.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 139399-61-4[1]
Molecular Formula C₉H₆BrNO[1][2][3]
Molecular Weight 224.05 g/mol [1][2][3]
Monoisotopic Mass 222.96328 Da[1]
IUPAC Name This compound[1]
Computed XLogP3 2.9[1]
Appearance Data not specified; likely a solid at room temperature.

Spectroscopic Characterization for Structural Elucidation

Unambiguous identification of this compound is achieved through a combination of spectroscopic techniques. While a consolidated public spectrum is not available, the expected data can be reliably predicted based on its structure and data from closely related analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides a detailed map of the carbon-hydrogen framework.

  • ¹H NMR: The proton spectrum is expected to show distinct signals for the five aromatic protons. The protons on the carbocyclic ring (positions 5, 6, 7) and the heterocyclic ring (positions 3, 4) will appear as doublets or multiplets, with coupling constants indicating their ortho, meta, or para relationships. The phenolic proton (-OH) at position 8 may appear as a broad singlet, with its chemical shift being solvent-dependent.

  • ¹³C NMR: The carbon spectrum should display nine distinct signals corresponding to each carbon atom in the quinoline ring. The carbon attached to the bromine (C2) will be significantly influenced by the halogen's electronegativity. The carbon bearing the hydroxyl group (C8) will also show a characteristic downfield shift.

Mass Spectrometry (MS)

Mass spectrometry is critical for confirming the molecular weight and elemental composition.

  • Rationale: The most telling feature for a monobrominated compound is the isotopic pattern of the molecular ion peak (M⁺•). Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (50.7% and 49.3%, respectively).

  • Expected Spectrum: The mass spectrum will exhibit two prominent peaks for the molecular ion: one for [C₉H₆⁷⁹BrNO]⁺• and another, two mass units higher, for [C₉H₆⁸¹BrNO]⁺•. These M and M+2 peaks will have an intensity ratio of approximately 1:1, providing definitive evidence for the presence of a single bromine atom.[4] A common fragmentation pathway would involve the loss of the bromine atom, resulting in a significant [M-Br]⁺ fragment.[4]

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the key functional groups.

  • Expected Absorptions:

    • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

    • C-H Aromatic Stretch: Sharp peaks typically appearing just above 3000 cm⁻¹.

    • C=C and C=N Ring Stretching: A series of absorptions in the 1400-1650 cm⁻¹ region, characteristic of the quinoline aromatic system.

    • C-Br Stretch: An absorption in the fingerprint region, typically between 500-700 cm⁻¹, indicating the presence of a carbon-bromine bond.

Generalized Protocol for Spectroscopic Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample in an appropriate deuterated solvent (e.g., DMSO-d₆ or CDCl₃) for NMR analysis. For MS, prepare a dilute solution in a volatile solvent like methanol or acetonitrile. For IR, the sample can be analyzed as a solid (e.g., using an ATR accessory).

  • Data Acquisition:

    • Acquire ¹H and ¹³C{¹H} NMR spectra on a spectrometer (e.g., 400 MHz or higher).

    • Obtain a mass spectrum using an instrument with a suitable ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

    • Record the IR spectrum using an FTIR spectrometer.

  • Data Analysis: Compare the acquired spectra with the predicted patterns described above to confirm the structure and assess the purity of this compound.

Synthesis and Reactivity

The synthesis of this compound is non-trivial. Direct electrophilic bromination of 8-hydroxyquinoline typically yields substitution at the 5- and 7-positions due to the directing effects of the hydroxyl group.[5][6] Therefore, a multi-step, targeted approach is necessary. A plausible synthetic strategy would involve constructing the quinoline ring with the bromine atom already in place.

Proposed Synthetic Workflow: Gould-Jacobs Reaction

This classic quinoline synthesis provides a logical route starting from a pre-brominated aniline precursor.

G A 2-Bromo-6-aminophenol C Intermediate Adduct A->C Condensation B Diethyl (ethoxymethylene)malonate B->C D Cyclization (High Temp.) C->D Thermal E Hydrolysis & Decarboxylation D->E NaOH / H₃O⁺ F This compound E->F

Caption: Plausible synthetic workflow via the Gould-Jacobs reaction.

Methodology Explained:

  • Condensation: 2-Bromo-6-aminophenol is reacted with diethyl (ethoxymethylene)malonate. The amino group acts as a nucleophile, displacing the ethoxy group to form an intermediate adduct.

  • Thermal Cyclization: The intermediate is heated to a high temperature (typically in a high-boiling solvent like diphenyl ether). This induces an intramolecular cyclization onto the aromatic ring, forming the heterocyclic portion of the quinoline.

  • Saponification and Decarboxylation: The resulting ester is hydrolyzed with a base (e.g., NaOH), followed by acidification and heating, which promotes decarboxylation to yield the final this compound product.

Core Reactivity

The utility of this compound stems from its two distinct reactive sites:

  • The C2-Bromine Bond: The bromine atom is an excellent leaving group, making this position susceptible to a wide range of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig). This allows for the straightforward introduction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse library of 2-substituted 8-hydroxyquinoline derivatives.

  • The 8-Hydroxyquinoline Moiety: The nitrogen atom at position 1 and the hydroxyl group at position 8 form a powerful bidentate chelation site.[7] This "pincer" can coordinate with a vast array of metal ions to form stable, often colorful and fluorescent, metal complexes.[7]

Applications in Research and Drug Development

The dual-functionality of this compound makes it a highly valuable intermediate for creating novel molecules with tailored properties.

G cluster_0 This compound A Core Scaffold B Cross-Coupling (Suzuki, Sonogashira, etc.) A->B via C-Br bond C Metal Chelation (Fe, Cu, Zn, etc.) A->C via N, OH group D Drug Discovery (e.g., Enzyme Inhibitors, Antimicrobials) B->D C->D E Materials Science (e.g., OLEDs, Sensors) C->E

Caption: Key reactivity pathways and application areas.

  • Medicinal Chemistry: The 8-hydroxyquinoline scaffold is known for its antimicrobial, anticancer, and neuroprotective properties, often linked to its ability to modulate metal ion homeostasis.[7] By using this compound as a starting material, researchers can perform cross-coupling reactions to attach various pharmacophores at the 2-position, systematically exploring the structure-activity relationship (SAR) to develop potent and selective therapeutic agents.

  • Materials Science: The metal complexes of 8-hydroxyquinoline derivatives are often highly fluorescent and have been extensively studied for use in Organic Light-Emitting Diodes (OLEDs). This compound serves as a precursor to synthesize novel ligands, where the substituent at the 2-position can be used to tune the electronic properties, and thus the emission color and efficiency, of the final metal complex.

  • Catalysis: The chelating nature of the molecule allows it to act as a ligand for transition metals, forming complexes that can be explored as catalysts in various organic transformations.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions.

Table 2: GHS Hazard Information

Hazard ClassCodeStatementSource
Acute Toxicity, OralH302Harmful if swallowed[1]
Skin Corrosion/IrritationH315Causes skin irritation[1]
Serious Eye Damage/IrritationH319Causes serious eye irritation[1]
STOT - Single ExposureH335May cause respiratory irritation[1]
  • Handling: This compound should only be handled in a well-ventilated area, preferably within a chemical fume hood.[8] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8][9] Avoid breathing dust and prevent contact with skin and eyes.[9][10]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8]

  • Disposal: Dispose of waste material in accordance with local, regional, and national regulations.[9]

Conclusion

This compound is a strategically important chemical building block. While its direct synthesis requires a targeted approach, its value is clearly established by its bifunctional nature. The C-Br bond serves as a handle for molecular elaboration via cross-coupling chemistry, while the 8-hydroxyquinoline core provides a robust metal-binding domain. This combination offers researchers in drug discovery and materials science a powerful platform for the rational design and synthesis of novel, high-value functional molecules. Proper spectroscopic characterization, particularly mass spectrometry to confirm the bromine isotope pattern, is essential for verifying its identity.

References

Spectroscopic Profile of 2-Bromoquinolin-8-ol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 2-Bromoquinolin-8-ol, a substituted quinoline of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific molecule, this guide leverages predictive modeling and data from structurally related compounds to offer a robust analytical profile. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the structural elucidation of this compound through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Introduction to this compound

This compound belongs to the quinoline family, a class of heterocyclic aromatic compounds. The introduction of a bromine atom at the 2-position and a hydroxyl group at the 8-position significantly influences the molecule's electronic properties and potential biological activity. Accurate characterization of its structure is the foundation for any further investigation into its chemical reactivity and pharmacological potential. The molecular structure of this compound is presented below:

Molecular Formula: C₉H₆BrNO

Molecular Weight: 224.06 g/mol

CAS Number: 139399-61-4[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Principles of NMR Spectroscopy

NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb and re-emit electromagnetic radiation at a specific frequency. This resonance frequency is highly sensitive to the local electronic environment of the nucleus, allowing for the differentiation of atoms within a molecule.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound provides insights into the chemical environment of the protons. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the bromine atom and the electron-donating effect of the hydroxyl group, as well as the aromatic ring currents.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-37.30 - 7.40d8.5 - 9.0
H-47.95 - 8.05d8.5 - 9.0
H-57.15 - 7.25d7.5 - 8.0
H-67.45 - 7.55t7.5 - 8.0
H-77.05 - 7.15d7.5 - 8.0
OH9.50 - 10.50br s-

Note: These are predicted values and may vary from experimental results. Predictions are based on established NMR prediction algorithms and analysis of similar quinoline derivatives.[2][3]

Interpretation:

  • The protons on the pyridine ring (H-3 and H-4) are expected to be downfield due to the deshielding effect of the aromatic system and the adjacent nitrogen atom.

  • The protons on the benzene ring (H-5, H-6, and H-7) will have chemical shifts influenced by the hydroxyl group.

  • The hydroxyl proton is expected to be a broad singlet and its chemical shift can be highly dependent on the solvent and concentration.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum reveals the chemical environment of each carbon atom in this compound.

Carbon Assignment Predicted Chemical Shift (ppm)
C-2142.0 - 144.0
C-3122.0 - 124.0
C-4138.0 - 140.0
C-4a139.0 - 141.0
C-5118.0 - 120.0
C-6128.0 - 130.0
C-7112.0 - 114.0
C-8152.0 - 154.0
C-8a127.0 - 129.0

Note: These are predicted values and may vary from experimental results. Predictions are based on established NMR prediction algorithms and analysis of similar quinoline derivatives.[2][3]

Interpretation:

  • The carbon atom bearing the bromine (C-2) is expected to be significantly downfield.

  • The carbon atom attached to the hydroxyl group (C-8) will also be deshielded and appear at a lower field.

  • The remaining carbon signals will be in the aromatic region, with their specific shifts determined by their position relative to the substituents and the nitrogen atom.

Experimental Protocol for NMR Spectroscopy

A generalized protocol for acquiring NMR spectra of quinoline derivatives is as follows:[4]

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts, particularly for the hydroxyl proton.

    • Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

  • Instrument Setup:

    • The NMR spectrometer is typically operated at a field strength of 300-600 MHz for ¹H NMR.

    • The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • A standard one-pulse sequence is used.

    • Key parameters to be set include the spectral width (typically 0-12 ppm), acquisition time (2-4 seconds), and relaxation delay (1-5 seconds).

    • The number of scans is adjusted to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence is typically employed to simplify the spectrum.

    • A wider spectral width (0-200 ppm) is used.

    • A significantly larger number of scans is required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.

Principles of IR Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequency of the absorbed radiation corresponds to the vibrational frequency of a specific bond or functional group.

Predicted IR Data

The predicted IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹) Vibrational Mode Intensity
3200 - 3600O-H stretch (hydroxyl group)Broad
3000 - 3100C-H stretch (aromatic)Medium
1580 - 1620C=C and C=N stretch (quinoline ring)Strong
1450 - 1550C=C stretch (aromatic)Medium-Strong
1200 - 1300C-O stretch (hydroxyl group)Strong
1000 - 1100C-H in-plane bendingMedium
700 - 850C-H out-of-plane bendingStrong
550 - 650C-Br stretchMedium

Note: These are predicted values and may vary from experimental results. Predictions are based on established IR prediction algorithms and analysis of similar quinoline derivatives.[5][6]

Interpretation:

  • A broad absorption band in the region of 3200-3600 cm⁻¹ is a strong indicator of the hydroxyl group.

  • Multiple sharp peaks in the 1450-1620 cm⁻¹ region are characteristic of the quinoline ring system.

  • The presence of a C-Br stretching frequency in the lower wavenumber region confirms the bromination of the molecule.

Experimental Protocol for FT-IR Spectroscopy

For a solid sample like this compound, the following protocol is typically used:[7][8]

  • Sample Preparation (KBr Pellet Method):

    • A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

    • The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • A background spectrum of a blank KBr pellet is first recorded.

    • The sample pellet is then placed in the sample holder of the FT-IR spectrometer.

    • The spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound.

Principles of Mass Spectrometry

In mass spectrometry, a molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a plot of ion abundance versus m/z. For this compound, the presence of bromine with its two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio will result in a characteristic isotopic pattern for bromine-containing fragments.

Predicted Mass Spectrometry Data

The predicted mass spectrum of this compound under electron ionization (EI) would show the molecular ion peak and several fragment ions.

m/z Ion Notes
223/225[M]⁺Molecular ion peak, showing the characteristic isotopic pattern for one bromine atom.
144[M - Br]⁺Loss of a bromine radical.
116[M - Br - CO]⁺Subsequent loss of carbon monoxide from the [M - Br]⁺ fragment.

Note: These are predicted values from PubChem and may vary from experimental results.

Interpretation:

  • The molecular ion peak at m/z 223 and 225 with approximately equal intensity is the most definitive evidence for the presence of one bromine atom in the molecule.

  • The fragmentation pattern can provide further structural information. The loss of a bromine atom is a common fragmentation pathway for bromo-aromatic compounds.

Experimental Protocol for Mass Spectrometry

A general protocol for obtaining an electron ionization (EI) mass spectrum is as follows:[9][10]

  • Sample Introduction:

    • A small amount of the sample is introduced into the ion source of the mass spectrometer. For a solid sample, this is often done using a direct insertion probe.

  • Ionization:

    • The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecule to ionize and fragment.

  • Mass Analysis:

    • The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), where they are separated based on their m/z ratio.

  • Detection:

    • An ion detector records the abundance of each ion, generating the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: Workflow for the Spectroscopic Analysis of this compound.

Conclusion

This technical guide provides a detailed, albeit largely predictive, spectroscopic profile of this compound. The presented NMR, IR, and MS data, along with the outlined experimental protocols, serve as a valuable resource for researchers working with this compound. While predicted data offers a strong foundation for structural confirmation, experimental verification remains the gold standard. This guide underscores the synergistic power of multiple spectroscopic techniques in the comprehensive characterization of novel chemical entities.

References

Chemical properties and reactivity of 2-Bromoquinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 2-Bromoquinolin-8-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated derivative of 8-hydroxyquinoline, a privileged heterocyclic scaffold in medicinal chemistry and materials science. This guide provides a comprehensive technical overview of its chemical properties, synthesis, and reactivity. The molecule's unique architecture, featuring a reactive C-Br bond on an electron-deficient pyridine ring and a potent metal-chelating 8-hydroxyquinoline moiety, makes it a highly versatile building block. We will explore its utility in advanced organic synthesis, particularly in transition metal-catalyzed cross-coupling reactions and nucleophilic substitutions, and its role as a precursor for novel therapeutic agents and functional materials. This document serves as a practical resource, consolidating field-proven insights and detailed experimental protocols to empower researchers in leveraging the full synthetic potential of this compound.

Introduction: Strategic Importance of this compound

The quinoline ring system is a cornerstone of drug discovery, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities, including antimicrobial, anticancer, and neuroprotective properties.[1][2] The functionalization of this scaffold is key to modulating pharmacological profiles. This compound, CAS 139399-61-4, emerges as a strategically important intermediate for two primary reasons:

  • The 8-Hydroxyquinoline (Oxine) Moiety : This component is a classic bidentate chelating ligand, capable of forming stable complexes with a wide range of metal ions.[2][3] This property is integral to the biological activity of many quinoline-based drugs, which often function by modulating metal ion homeostasis.[2][4]

  • The 2-Bromo Substituent : The bromine atom at the C2 position of the pyridine ring serves as a versatile synthetic handle. Unlike the electron-rich carbocyclic ring, the pyridine ring is electron-deficient, which influences the reactivity of the C2-Br bond, making it amenable to a variety of transformations that are fundamental to modern organic synthesis.[5]

This guide elucidates the chemistry of this bifunctional molecule, providing the technical foundation required for its effective application in complex synthetic campaigns.

Physicochemical and Spectroscopic Profile

A precise understanding of a molecule's physical and chemical properties is paramount for its successful application in research. The key properties of this compound are summarized below.

PropertyValueReference
CAS Number 139399-61-4[6][7]
Molecular Formula C₉H₆BrNO[7][8]
Molecular Weight 224.06 g/mol [6][7]
IUPAC Name This compound[7]
Appearance Solid[8]
Melting Point 81-82 °C[8]
Boiling Point 367.0 ± 22.0 °C at 760 mmHg[8]
InChI Key KPRKBBMEWFPQDJ-UHFFFAOYSA-N[7][8]

Spectroscopic Characterization: While detailed spectral data is proprietary to specific suppliers, characterization of this compound is typically achieved using standard analytical techniques:

  • ¹H NMR: To confirm the substitution pattern on the aromatic rings.

  • ¹³C NMR: To identify all carbon environments.

  • Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a monobrominated compound.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the O-H stretch of the hydroxyl group and C=N/C=C stretches of the quinoline core.

Synthesis of this compound: A Plausible Approach

The synthesis of 2-bromoquinolines is distinct from the electrophilic bromination of the electron-rich phenolic ring of 8-hydroxyquinoline, which typically yields 5-bromo, 7-bromo, and 5,7-dibromo derivatives.[1][9] A robust method for introducing a bromine atom at the C2 position involves the transformation of the corresponding quinolin-2(1H)-one (a carbostyril). This approach offers high regioselectivity.

Proposed Synthetic Workflow

The conversion leverages a two-step process starting from the readily available 8-hydroxy-2(1H)-quinolinone. The phenolic hydroxyl may require protection prior to the bromination step to prevent side reactions, followed by deprotection.

Synthesis of this compound cluster_0 Synthetic Pathway A 8-Hydroxy-2(1H)-quinolinone B Protected Intermediate A->B Hydroxyl Protection (e.g., TBDMSCl, Imidazole) C 2-Bromo-8-(protected)-quinoline B->C Bromination (e.g., POBr₃, Heat) D This compound C->D Deprotection (e.g., TBAF, THF) Reactivity of this compound cluster_coupling Cross-Coupling Reactions cluster_substitution Nucleophilic Substitution cluster_chelation Coordination Chemistry center This compound suzuki Suzuki-Miyaura (C-C) center->suzuki R-B(OH)₂ Pd Catalyst, Base buchwald Buchwald-Hartwig (C-N) center->buchwald R₂NH Pd Catalyst, Base sonogashira Sonogashira (C-C, alkyne) center->sonogashira R-C≡CH Pd/Cu Catalysts, Base snar SNA_r (e.g., R-O⁻, R-S⁻) center->snar Nu⁻ chelation Metal Chelation (e.g., Cu²⁺, Fe³⁺, Zn²⁺) center->chelation Mⁿ⁺

References

An In-Depth Technical Guide to Determining the Solubility of 2-Bromoquinolin-8-ol in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and overall therapeutic efficacy. This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to determine the solubility profile of 2-Bromoquinolin-8-ol, a substituted quinoline of interest in medicinal chemistry. Given the limited availability of public domain solubility data for this specific compound, this document emphasizes the establishment of a robust, in-house methodology for generating reliable and reproducible solubility data. We will delve into the theoretical underpinnings of solubility, provide detailed, step-by-step experimental protocols, and offer insights into data analysis and interpretation, thereby empowering researchers to thoroughly characterize this promising molecule.

Introduction: The Critical Role of Solubility in Drug Development

In the realm of pharmaceutical sciences, the adage "a drug must be in solution to be active" holds profound significance. Solubility, the phenomenon of a solute dissolving in a solvent to create a homogenous system, is a pivotal physicochemical property that governs a drug's journey through the body. Poor aqueous solubility can lead to low absorption and erratic bioavailability, ultimately hindering the clinical potential of a promising therapeutic agent. Conversely, understanding a compound's solubility in various organic solvents is crucial for a multitude of processes in drug development, including:

  • Crystallization and Purification: Selecting an appropriate solvent system is paramount for obtaining a crystalline form of the API with the desired purity, morphology, and stability.

  • Formulation Development: The choice of excipients and the design of the final dosage form, be it a tablet, capsule, or injectable, are heavily influenced by the API's solubility characteristics.

  • Analytical Method Development: Solvents are indispensable for preparing samples for various analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

This guide focuses on this compound, a heterocyclic compound with a molecular formula of C₉H₆BrNO and a molecular weight of 224.05 g/mol [1]. Its structure, featuring a quinoline core substituted with a bromine atom and a hydroxyl group, suggests a molecule with a moderate polarity, hinting at a nuanced solubility profile across different solvent classes.

Theoretical Considerations: Predicting the Solubility Behavior of this compound

Before embarking on experimental work, a theoretical assessment of this compound's structure can provide valuable insights into its likely solubility. The principle of "similia similibus solvuntur" or "like dissolves like" is a cornerstone of solubility prediction[2]. This principle states that substances with similar polarities are more likely to be soluble in each other.

2.1. Molecular Structure and Polarity

The this compound molecule possesses both polar and non-polar characteristics:

  • Polar Features: The hydroxyl (-OH) group is capable of acting as both a hydrogen bond donor and acceptor, while the nitrogen atom in the quinoline ring is a hydrogen bond acceptor. These features will promote solubility in polar solvents, particularly those capable of hydrogen bonding, such as alcohols (e.g., methanol, ethanol).

  • Non-Polar Features: The bicyclic aromatic quinoline ring and the bromine atom contribute to the molecule's lipophilicity, suggesting an affinity for non-polar or weakly polar solvents.

The interplay of these features will dictate the compound's solubility in a given solvent. It is anticipated that this compound will exhibit limited solubility in highly polar solvents like water and in very non-polar solvents like hexane, with optimal solubility likely found in solvents of intermediate polarity.

2.2. The Role of the Partition Coefficient (LogP)

Experimental Determination of Solubility: A Step-by-Step Guide

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method [5]. This method is reliable and provides a quantitative measure of a compound's solubility at a specific temperature.

3.1. Materials and Equipment

  • This compound (solid)

  • A selection of common organic solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane)

  • Analytical balance

  • Scintillation vials or other suitable glass containers with tight-fitting caps

  • Shaker or rotator capable of maintaining a constant temperature

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE for organic solvents)

  • Volumetric flasks and pipettes

  • A suitable analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

3.2. Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess this compound prep2 Add to a known volume of solvent in a vial prep1->prep2 equil Agitate at a constant temperature for 24-48 hours prep2->equil sep1 Allow undissolved solid to settle equil->sep1 sep2 Centrifuge to pellet remaining solid sep1->sep2 sep3 Filter the supernatant through a syringe filter sep2->sep3 ana1 Prepare serial dilutions of the saturated solution sep3->ana1 ana2 Quantify the concentration using a calibrated analytical method (e.g., HPLC) ana1->ana2 ana3 Calculate solubility ana2->ana3

Caption: Experimental workflow for determining the equilibrium solubility of this compound using the shake-flask method.

3.3. Detailed Protocol

  • Preparation of Samples:

    • Accurately weigh an amount of this compound that is in clear excess of its expected solubility and add it to a series of vials.

    • To each vial, add a precise volume of the selected organic solvent.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to ensure that equilibrium is reached. A duration of 24 to 48 hours is typically adequate. It is advisable to perform a time-to-equilibrium study initially to confirm the required duration.

  • Phase Separation:

    • After equilibration, remove the vials and allow the undissolved solid to sediment.

    • To ensure complete removal of solid particles, centrifuge the vials at a moderate speed.

    • Carefully withdraw a sample of the supernatant and filter it through a syringe filter to obtain a clear, saturated solution. This step is critical to prevent undissolved solid from artificially inflating the measured concentration.

  • Quantification:

    • Prepare a series of dilutions of the filtered saturated solution.

    • Analyze the diluted samples using a pre-validated analytical method, such as UV-Vis spectrophotometry or HPLC, to determine the concentration of this compound.

    • A calibration curve prepared with known concentrations of this compound in the same solvent should be used for accurate quantification.

  • Data Analysis and Reporting:

    • Calculate the solubility of this compound in each solvent, taking into account any dilution factors.

    • The experiment should be performed in triplicate for each solvent to ensure the reliability of the results.

    • Report the solubility as a mean value with the standard deviation, typically in units of mg/mL or mol/L.

Data Presentation and Interpretation

The obtained solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation. A tabular format is highly recommended.

Table 1: Illustrative Solubility Data for this compound at 25 °C

SolventSolvent ClassPolarity IndexSolubility (mg/mL)
HexaneNon-polar0.1[Insert Experimental Data]
TolueneNon-polar2.4[Insert Experimental Data]
DichloromethanePolar Aprotic3.1[Insert Experimental Data]
Ethyl AcetatePolar Aprotic4.4[Insert Experimental Data]
AcetonePolar Aprotic5.1[Insert Experimental Data]
IsopropanolPolar Protic3.9[Insert Experimental Data]
EthanolPolar Protic4.3[Insert Experimental Data]
MethanolPolar Protic5.1[Insert Experimental Data]
AcetonitrilePolar Aprotic5.8[Insert Experimental Data]

Note: The data in this table is for illustrative purposes. Researchers should populate it with their own experimental findings.

The following diagram illustrates the logical relationship between solvent polarity and the expected solubility trend for a moderately polar compound like this compound.

solubility_trend cluster_polarity Solvent Polarity Spectrum cluster_solubility Expected Solubility of this compound Non-polar Non-polar Moderately Polar Moderately Polar Non-polar->Moderately Polar Low Low Non-polar->Low Highly Polar Highly Polar Moderately Polar->Highly Polar High High Moderately Polar->High Highly Polar->Low Low->High Increasing Solubility High->Low Decreasing Solubility

Caption: Expected solubility trend of this compound as a function of solvent polarity.

Safety and Handling Considerations

While a specific Safety Data Sheet (SDS) for this compound may not be widely available, the safety precautions for related bromoquinoline and hydroxyquinoline compounds should be strictly followed. These compounds are often classified as harmful if swallowed, and can cause skin and eye irritation[6]. Therefore, it is imperative to:

  • Handle this compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Consult the SDS for the specific solvents being used and adhere to all safety guidelines.

Conclusion and Future Directions

This technical guide provides a robust framework for the systematic determination of the solubility of this compound in a range of common organic solvents. By following the detailed experimental protocols and data analysis procedures outlined herein, researchers can generate high-quality, reliable data that is essential for advancing the development of this compound. The insights gained from a comprehensive solubility profile will inform critical decisions in process chemistry, formulation science, and analytical development, ultimately paving the way for the successful translation of this promising molecule into a viable therapeutic agent. Future studies could explore the effect of temperature on solubility and the solubility in binary solvent systems to further refine our understanding of this compound's physicochemical properties.

References

The Advent of a Key Heterocycle: A Technical Guide to the Discovery and First Synthesis of 2-Bromoquinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide, designed for researchers, scientists, and professionals in drug development, delves into the historical context and initial synthesis of 2-Bromoquinolin-8-ol. We will explore the foundational discovery of the 8-hydroxyquinoline scaffold and elucidate the most probable first synthetic route to its 2-bromo derivative, a process rooted in the classic transformations of 19th-century organic chemistry. This guide emphasizes the scientific rationale behind the experimental choices, ensuring a thorough understanding of the core chemical principles.

The Dawn of a Privileged Scaffold: The Discovery of 8-Hydroxyquinoline

The story of this compound begins with its parent compound, 8-hydroxyquinoline, also known as oxine. First synthesized in the late 19th century, 8-hydroxyquinoline quickly garnered attention for its remarkable properties as a chelating agent and its broad spectrum of biological activity.[1][2] This bicyclic aromatic compound, consisting of a pyridine ring fused to a phenol, laid the groundwork for a vast family of derivatives with applications ranging from analytical chemistry to medicine. The quest to modify the 8-hydroxyquinoline core and explore the structure-activity relationships of its derivatives was a natural progression for chemists of the era, leading to the synthesis of halogenated analogues like this compound.

A Plausible First Synthesis: The Sandmeyer Reaction of 2-Amino-8-hydroxyquinoline

While a singular, definitive publication heralding the "first synthesis" of this compound is not readily apparent in the historical record, the most logical and historically consistent approach to its initial preparation would have been through the Sandmeyer reaction of 2-amino-8-hydroxyquinoline. The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, provided a reliable method for the conversion of an aromatic amino group into a halide via a diazonium salt intermediate.[3] Given the availability of synthetic routes to 2-amino-8-hydroxyquinoline, this pathway represents the most scientifically sound and plausible "first synthesis."

Experimental Workflow: A Two-Stage Approach

The synthesis can be logically divided into two key stages: the preparation of the 2-amino-8-hydroxyquinoline precursor and its subsequent conversion to this compound via the Sandmeyer reaction.

G cluster_0 Stage 1: Synthesis of 2-Amino-8-hydroxyquinoline cluster_1 Stage 2: Sandmeyer Reaction A 8-Hydroxyquinoline B Nitration (HNO3, H2SO4) A->B Reagents C 5-Nitro-8-hydroxyquinoline B->C Intermediate D Reduction (e.g., Sn/HCl) C->D Reagents E 2-Amino-8-hydroxyquinoline D->E Precursor F 2-Amino-8-hydroxyquinoline G Diazotization (NaNO2, HBr) F->G Reagents H Quinolin-8-ol-2-diazonium bromide G->H Intermediate I Copper(I) bromide (CuBr) catalyzed decomposition H->I Catalyst J This compound I->J Final Product

Caption: A conceptual workflow for the first synthesis of this compound.

In-Depth Methodologies

Part 1: Synthesis of 2-Amino-8-hydroxyquinoline

The synthesis of the necessary precursor, 2-amino-8-hydroxyquinoline, can be achieved from 8-hydroxyquinoline through a nitration and subsequent reduction.

Protocol:

  • Nitration of 8-Hydroxyquinoline:

    • In a flask cooled in an ice bath, slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid to a solution of 8-hydroxyquinoline in sulfuric acid.

    • Maintain the temperature below 10°C throughout the addition.

    • After the addition is complete, allow the reaction to stir for several hours at room temperature.

    • Carefully pour the reaction mixture onto crushed ice to precipitate the 5-nitro-8-hydroxyquinoline.

    • Filter the precipitate, wash with cold water, and dry.

  • Reduction of 5-Nitro-8-hydroxyquinoline:

    • Suspend the 5-nitro-8-hydroxyquinoline in a mixture of ethanol and concentrated hydrochloric acid.

    • Add a reducing agent, such as tin (Sn) metal, in portions while stirring.

    • Heat the mixture under reflux for several hours until the reaction is complete (indicated by a color change).

    • Cool the reaction mixture and neutralize with a strong base (e.g., NaOH) to precipitate the 2-amino-8-hydroxyquinoline.

    • Filter the product, wash with water, and dry.

Causality of Experimental Choices:

  • Nitration: The use of a nitrating mixture in sulfuric acid is a standard method for electrophilic aromatic substitution. The hydroxyl group at position 8 is an activating, ortho-, para-director, while the pyridine nitrogen is deactivating. Nitration is expected to occur on the benzene ring, and the 5-position is sterically accessible.

  • Reduction: The reduction of a nitro group to an amino group is a classic transformation. The use of a metal in acidic media, such as tin in hydrochloric acid, is a well-established and effective method for this purpose.

Part 2: Sandmeyer Reaction for the Synthesis of this compound

With the 2-amino-8-hydroxyquinoline in hand, the final step is the Sandmeyer reaction to introduce the bromine atom at the 2-position.

Protocol:

  • Diazotization of 2-Amino-8-hydroxyquinoline:

    • Dissolve the 2-amino-8-hydroxyquinoline in an aqueous solution of hydrobromic acid (HBr), cooling the mixture to 0-5°C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO2) dropwise, keeping the temperature strictly below 5°C.

    • Stir the mixture for a short period after the addition is complete to ensure full formation of the diazonium salt.

  • Bromination:

    • In a separate flask, prepare a solution of copper(I) bromide (CuBr) in hydrobromic acid.

    • Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.

    • A vigorous evolution of nitrogen gas will be observed.

    • After the gas evolution ceases, gently warm the reaction mixture to ensure complete decomposition of the diazonium salt.

    • Cool the mixture and extract the this compound with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the organic extract with water and a dilute sodium bicarbonate solution, then dry over an anhydrous salt (e.g., MgSO4).

    • Remove the solvent under reduced pressure to yield the crude product.

    • Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol).

Causality of Experimental Choices:

  • Diazotization: The reaction of a primary aromatic amine with nitrous acid (generated in situ from NaNO2 and a strong acid) at low temperatures is the standard procedure for forming a diazonium salt. The low temperature is crucial to prevent the premature decomposition of the unstable diazonium ion.

  • Copper(I) Bromide Catalyst: The use of a copper(I) salt is the hallmark of the Sandmeyer reaction. It facilitates the single-electron transfer process that leads to the formation of an aryl radical and the subsequent substitution with the bromide ion.[3]

Reaction Mechanism: The Sandmeyer Transformation

G A 2-Amino-8-hydroxyquinoline B Diazonium Salt Formation (NaNO2, HBr, 0-5°C) A->B C Quinolin-8-ol-2-diazonium bromide B->C Intermediate D Single Electron Transfer (SET) from CuBr C->D E Aryl Radical + N2 + CuBr2 D->E Decomposition F Bromide Transfer from CuBr2 E->F G This compound + CuBr F->G Product Formation & Catalyst Regeneration

Caption: The mechanism of the Sandmeyer reaction for the synthesis of this compound.

Quantitative Data Summary

While precise yield data from a hypothetical "first synthesis" is unavailable, typical yields for these individual reaction steps in a laboratory setting are presented below for reference.

Reaction StageStarting MaterialProductTypical Yield Range (%)
Nitration8-Hydroxyquinoline5-Nitro-8-hydroxyquinoline70-85
Reduction5-Nitro-8-hydroxyquinoline2-Amino-8-hydroxyquinoline60-80
Sandmeyer Reaction2-Amino-8-hydroxyquinolineThis compound50-70

Conclusion

The discovery and synthesis of this compound are intrinsically linked to the rich history of quinoline chemistry. While the exact moment of its first creation may be lost to the annals of chemical literature, a logical and scientifically robust pathway through the Sandmeyer reaction of 2-amino-8-hydroxyquinoline stands as the most probable inaugural synthesis. This in-depth guide has not only provided a detailed protocol for this synthesis but has also illuminated the chemical reasoning behind each step, offering a comprehensive understanding for today's researchers and scientists building upon this foundational knowledge. The ability to selectively introduce a bromine atom at the 2-position of the 8-hydroxyquinoline scaffold opened new avenues for the development of novel compounds with tailored electronic and biological properties, a legacy that continues to influence the field of medicinal chemistry.

References

Theoretical studies on 2-Bromoquinolin-8-ol electronic structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Study of 2-Bromoquinolin-8-ol's Electronic Structure

Abstract

This guide provides a comprehensive framework for the theoretical investigation of the electronic structure of this compound, a heterocyclic compound with significant potential in medicinal chemistry and materials science.[1][2] As a derivative of 8-hydroxyquinoline (8-HQ), its properties are intrinsically linked to its electronic configuration, which dictates its reactivity, spectroscopic behavior, and chelating abilities.[3][4] This document outlines a robust computational methodology, grounded in Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), for elucidating the geometric, electronic, and photophysical properties of the molecule. We detail the causality behind the selection of computational parameters and provide standardized protocols for both theoretical calculations and their experimental validation via UV-Vis spectroscopy. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and predict the molecular behavior of substituted quinolines.

Introduction: The Significance of Substituted Quinolines

The quinoline scaffold is a privileged structure in chemistry and pharmacology. 8-Hydroxyquinoline (8-HQ) and its derivatives are renowned for a wide range of applications, including as anticancer agents, neuroprotective compounds, and fluorescent chemosensors for metal ions.[1][2][5] Their biological and material functions stem from the unique electronic properties of the bicyclic system and the ability of the hydroxyl group and heterocyclic nitrogen to act as potent bidentate chelating agents.[3][4]

The introduction of a bromine atom at the 2-position of the quinoline ring, creating this compound, is expected to significantly modulate the molecule's electronic structure and, consequently, its chemical and photophysical properties. The electron-withdrawing nature of the halogen can influence the energy levels of the frontier molecular orbitals (HOMO and LUMO), affect the absorption and emission spectra, and alter the molecule's dipole moment, which in turn governs its interactions in different solvent environments. A thorough theoretical understanding of these electronic characteristics is paramount for the rational design of novel drugs, sensors, and organic light-emitting diode (OLED) materials.[5]

Theoretical Foundations: Why DFT and TD-DFT?

To accurately model the electronic structure of a molecule like this compound, a quantum chemical approach is necessary. Density Functional Theory (DFT) has emerged as the workhorse of modern computational chemistry for medium-sized organic molecules, offering an optimal balance between computational cost and accuracy.[6]

  • Expertise in Method Selection (DFT): Unlike wavefunction-based methods that can be computationally prohibitive, DFT calculates the molecular properties based on the electron density. This approach implicitly includes electron correlation, which is crucial for a correct description of molecular systems. The B3LYP hybrid functional is frequently chosen as it combines the accuracy of Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, providing reliable results for geometries and energies of organic compounds.[7][8] The choice of a basis set, such as 6-31+G(d,p), provides sufficient flexibility for the electron density by including diffuse functions (+) for non-bonding electrons and polarization functions (d,p) to describe bond anisotropy.[6]

  • Expertise in Method Selection (TD-DFT): While DFT is excellent for ground-state properties, understanding the photophysical behavior (i.e., how the molecule interacts with light) requires studying its electronic excited states. Time-Dependent Density Functional Theory (TD-DFT) is the standard method for this purpose.[9] It allows for the calculation of vertical excitation energies, which correspond to the absorption bands observed in a UV-Vis spectrum, and the oscillator strengths, which relate to the intensity of these bands.[10] This makes TD-DFT an indispensable tool for predicting and interpreting the electronic spectra of molecules.

Integrated Computational and Experimental Workflow

A trustworthy theoretical study relies on validation against experimental data. The workflow below illustrates a self-validating system where computational predictions are benchmarked against spectroscopic measurements.

G cluster_theory Theoretical Arm cluster_experiment Experimental Arm mol_structure Define Initial 3D Structure of this compound geom_opt Ground State Geometry Optimization (DFT/B3LYP) mol_structure->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc fmo_analysis FMO Analysis (HOMO, LUMO, Gap) geom_opt->fmo_analysis tddft_calc Excited State Calculation (TD-DFT) geom_opt->tddft_calc validation Validation & Correlation geom_opt->validation Compare with X-ray data (if available) spectrum_sim Simulate UV-Vis Spectrum tddft_calc->spectrum_sim spectrum_sim->validation Compare λmax synthesis Synthesis & Purification of this compound characterization Structural Characterization (NMR, MS) synthesis->characterization uv_vis_exp Measure UV-Vis Absorption Spectrum synthesis->uv_vis_exp uv_vis_exp->validation Compare λmax caption Fig. 1: Integrated workflow for theoretical and experimental analysis.

Caption: Integrated workflow for theoretical and experimental analysis.

In-Depth Analysis of Electronic Structure

Optimized Molecular Geometry

The first step in any DFT study is to find the lowest energy structure of the molecule. The geometry optimization provides key structural parameters. For this compound, this would reveal the planarity of the quinoline ring system and the precise bond lengths and angles, including the C-Br, C-O, and O-H bonds. These theoretical parameters can be directly compared with experimental data from X-ray crystallography if available for validation.

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C(2)-Br Calculated Value
C(8)-O(9) Calculated Value
O(9)-H(10) Calculated Value
C(2)-N(1)-C(8a) Calculated Value
C(7)-C(8)-O(9) Calculated Value
Br-C(2)-C(3)-C(4) Calculated Value
Table 1: Representative optimized geometrical parameters for this compound calculated at the B3LYP/6-31+G(d,p) level of theory. Values are illustrative placeholders.
Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's electronic behavior.

  • HOMO: Acts as the electron-donating orbital. Its energy level correlates with the ionization potential.

  • LUMO: Acts as the electron-accepting orbital. Its energy level correlates with the electron affinity.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity.[6] A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more easily excitable.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol ring and the oxygen atom, while the LUMO would be distributed across the electron-deficient pyridine ring system. The bromine substituent will likely lower the energy of these orbitals compared to the parent 8-HQ molecule.

OrbitalEnergy (eV)Description
HOMO Calculated ValueTypically a π orbital on the phenol moiety
LUMO Calculated ValueTypically a π* orbital on the pyridine moiety
HOMO-LUMO Gap Calculated ValueELUMO - EHOMO
Table 2: Calculated Frontier Molecular Orbital energies for this compound. Values are illustrative placeholders.
Excited States and Simulated UV-Vis Spectrum

TD-DFT calculations predict the electronic transitions that give rise to the molecule's color and photophysical properties. The primary transition is typically the HOMO→LUMO excitation, corresponding to a π→π* transition, which is responsible for the main absorption band in the UV-Vis spectrum.

TransitionWavelength (λmax, nm)Oscillator Strength (f)Major Contribution
S0 → S1 Calculated ValueCalculated ValueHOMO → LUMO (>90%)
S0 → S2 Calculated ValueCalculated ValueHOMO-1 → LUMO
S0 → S3 Calculated ValueCalculated ValueHOMO → LUMO+1
Table 3: TD-DFT predicted electronic transitions for this compound in a vacuum. Values are illustrative placeholders.

The calculated wavelengths can be directly compared to the absorption maxima (λmax) measured experimentally, providing a powerful validation of the theoretical model.

Solvatochromism: The Influence of Environment

Solvatochromism describes the change in a substance's color (and its UV-Vis spectrum) when dissolved in different solvents.[11][12] This effect arises from differential stabilization of the ground and excited states by the solvent. Polar solvents will typically stabilize a polar excited state more than the ground state, leading to a red-shift (bathochromic shift) in the absorption spectrum.[12]

Computational models can simulate this effect using a Polarizable Continuum Model (PCM), where the solvent is treated as a continuous medium with a specific dielectric constant. By running TD-DFT calculations in different simulated solvents (e.g., non-polar hexane, polar ethanol, and polar aprotic DMSO), one can predict the solvatochromic shifts and gain insight into the change in the molecule's dipole moment upon excitation.

Detailed Methodologies and Protocols

Protocol for DFT/TD-DFT Calculation

This protocol outlines the steps for a typical computational study using a software package like Gaussian.

  • Molecule Building: Construct the 3D structure of this compound using a molecular editor (e.g., GaussView, Avogadro).

  • Geometry Optimization (Ground State):

    • Causality: This step is critical to find the most stable conformation of the molecule, which is the basis for all subsequent calculations.

    • Method: Density Functional Theory (DFT).

    • Functional: B3LYP.

    • Basis Set: 6-31+G(d,p).

    • Input Keyword Example: #p B3LYP/6-31+G(d,p) Opt.

  • Frequency Calculation:

    • Causality: Perform a frequency calculation on the optimized geometry to confirm it is a true energy minimum (i.e., no imaginary frequencies). This validates the optimization.

    • Input Keyword Example: #p B3LYP/6-31+G(d,p) Freq.

  • Excited State Calculation:

    • Causality: Use the optimized ground-state geometry to calculate vertical excitation energies, which correspond to light absorption.

    • Method: Time-Dependent DFT (TD-DFT).

    • Input Keyword Example (for UV-Vis in vacuum): #p TD(NStates=10) B3LYP/6-31+G(d,p).

    • Input Keyword Example (with solvent): #p TD(NStates=10) B3LYP/6-31+G(d,p) SCRF=(PCM,Solvent=Ethanol).

  • Data Analysis: Extract optimized coordinates, HOMO/LUMO energies, excitation wavelengths, and oscillator strengths from the output files for interpretation.

G start 1. Build 3D Molecular Structure opt 2. DFT Geometry Optimization (e.g., B3LYP/6-31+G(d,p)) start->opt freq 3. Frequency Calculation (Confirm Minimum Energy) opt->freq tddft 4. TD-DFT Excited State Calculation freq->tddft If no imaginary freqs analysis 5. Analyze Output: - Geometry - FMO Energies - Excitation λ & f tddft->analysis caption Fig. 2: Workflow for computational electronic structure analysis.

Caption: Workflow for computational electronic structure analysis.

Protocol for Spectroscopic Validation

This protocol describes the standard experimental procedure to obtain a UV-Vis spectrum for comparison.

  • Synthesis and Purification:

    • Synthesize this compound via a suitable method, such as the electrophilic bromination of 8-hydroxyquinoline.[13][14]

    • Causality: Purity is essential for accurate spectroscopic measurements. Purify the crude product using column chromatography or recrystallization to remove starting materials and byproducts (e.g., 5,7-dibromo-8-hydroxyquinoline).[14]

  • Sample Preparation:

    • Prepare a stock solution of the purified compound in a spectroscopic grade solvent (e.g., ethanol) at a known concentration (e.g., 1x10-3 M).

    • Prepare a dilute solution (e.g., 1x10-5 M) from the stock solution suitable for UV-Vis measurement.

  • Spectrometer Setup:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

    • Calibrate the baseline of the instrument with the solvent-filled cuvette.

  • Measurement:

    • Replace the blank cuvette with a cuvette containing the sample solution.

    • Scan a suitable wavelength range (e.g., 200-600 nm).

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax) from the resulting spectrum.

    • Compare these experimental λmax values with the wavelengths predicted by the TD-DFT calculations.

Conclusion

The theoretical study of this compound's electronic structure, anchored by DFT and TD-DFT methods, provides invaluable predictive power for chemists and material scientists. This guide outlines a robust, self-validating workflow that combines computational modeling with experimental spectroscopy. By analyzing the optimized geometry, frontier molecular orbitals, and simulated electronic spectra, researchers can gain a deep understanding of how halogen substitution impacts the quinoline scaffold. These insights are critical for the rational design of new molecules with tailored photophysical and biological activities, accelerating innovation in drug discovery and advanced materials.

References

An In-Depth Technical Guide to the Thermogravimetric Analysis of 2-Bromoquinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of 2-Bromoquinolin-8-ol, a key intermediate in pharmaceutical synthesis. As an active pharmaceutical ingredient (API) or its precursor, understanding the thermal stability and decomposition profile of this compound is critical for ensuring drug product quality, safety, and efficacy.[1][2] This document offers a foundational methodology, explains the scientific rationale behind the experimental parameters, and provides a framework for interpreting the resulting data. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the material properties of quinoline derivatives.[3][4]

Introduction: The Criticality of Thermal Analysis

This compound is a heterocyclic compound with significant applications in medicinal chemistry. Its thermal stability is a paramount concern, influencing everything from synthesis and purification to storage and formulation.[5] Thermogravimetric analysis (TGA) is an essential analytical technique that measures changes in the mass of a sample as a function of temperature or time in a controlled atmosphere.[6][7] For a compound like this compound, TGA provides invaluable data on:

  • Thermal Stability: Determining the temperature at which the material begins to degrade.[8][9]

  • Decomposition Pathway: Identifying the number of decomposition steps and their corresponding temperature ranges.[10][11]

  • Compositional Analysis: Quantifying residual solvents, moisture content, or inorganic residues.[12][13]

  • Kinetic Insights: Providing data to study the kinetics of thermal decomposition.[14]

This guide will walk through the process of conducting a robust TGA experiment for this compound, grounded in established principles of thermal analysis for organic and pharmaceutical compounds.[4][13]

Experimental Protocol: A Self-Validating TGA Workflow

The following protocol is designed to yield high-fidelity, reproducible data. The rationale behind each parameter selection is explained to provide a deeper understanding of the experimental design.

Instrument and Consumables
  • Thermogravimetric Analyzer: A calibrated TGA instrument (e.g., TGA-Q500 or equivalent) capable of precise mass measurement (±0.01%) and temperature control (±1°C).[10]

  • Sample Pans: Platinum or alumina crucibles are recommended for their inertness at high temperatures.[11]

  • Purge Gas: High-purity nitrogen (99.999%) is essential for creating an inert atmosphere to study thermal decomposition without oxidative side reactions.[15]

Sample Preparation

The integrity of TGA data begins with meticulous sample preparation.

  • Sample Acquisition: Obtain a representative, homogenous sample of this compound. Ensure the sample is free of visible impurities.

  • Grinding (if necessary): If the sample consists of large crystals, gently grind it to a fine, consistent powder. This enhances heat transfer and ensures uniform decomposition.

  • Mass Measurement: Accurately weigh 5-10 mg of the sample into a pre-tared TGA pan. A smaller sample size minimizes thermal gradients within the sample.

TGA Method Parameters

The following parameters constitute a standard dynamic TGA method for characterizing a novel organic compound.[7]

ParameterValueRationale
Initial Temperature 25°C - 30°CStart at ambient temperature to establish a stable baseline.
Final Temperature 600°C - 800°CThis range is typically sufficient to capture the full decomposition of most organic molecules.[10]
Heating Rate 10 °C/minA rate of 10-20 °C/min is standard. 10 °C/min provides good resolution between thermal events. Slower rates can enhance separation of overlapping events, while faster rates may shift decomposition to higher temperatures.[14]
Atmosphere Nitrogen (Inert)Prevents oxidation, ensuring that the observed mass loss is due to thermal decomposition alone.[12][15]
Flow Rate 40-60 mL/minAn adequate flow rate ensures the efficient removal of gaseous decomposition products from the furnace.[10]
Experimental Workflow Diagram

The logical flow of the TGA experiment is crucial for ensuring data quality and reproducibility.

TGA_Workflow cluster_prep Phase 1: Preparation cluster_run Phase 2: TGA Execution cluster_analysis Phase 3: Data Analysis Start Start SamplePrep Sample Preparation (5-10 mg) Start->SamplePrep PanTare Tare TGA Pan SamplePrep->PanTare LoadSample Load Sample into Pan PanTare->LoadSample SetMethod Set Method Parameters (Heating Rate, Atmosphere) LoadSample->SetMethod Equilibrate Equilibrate at 30°C SetMethod->Equilibrate RampTemp Ramp Temperature to 800°C @ 10°C/min Equilibrate->RampTemp RecordData Continuously Record Mass vs. Temperature RampTemp->RecordData PlotData Plot TGA & DTG Curves RecordData->PlotData IdentifySteps Identify Decomposition Steps PlotData->IdentifySteps CalculateMassLoss Calculate % Mass Loss IdentifySteps->CalculateMassLoss DetermineTonset Determine Onset Temperature (T_onset) CalculateMassLoss->DetermineTonset End End DetermineTonset->End

Caption: Experimental workflow for the TGA of this compound.

Data Interpretation: Deconstructing the Thermogram

A TGA experiment yields a thermogram (or TGA curve), which plots the percent mass of the sample as a function of temperature. The first derivative of this curve, known as the DTG curve, plots the rate of mass loss and is crucial for identifying the temperature at which mass loss is most rapid.[11]

Hypothetical TGA/DTG Data for this compound

As no specific literature data exists for this compound, the following table represents a realistic, hypothetical dataset based on the behavior of similar brominated heterocyclic compounds.[14][16]

Thermal EventOnset Temp. (°C)Peak Temp. (DTG) (°C)Mass Loss (%)Proposed Mechanism
Step 1 ~230°C~255°C~36.1%Initial decomposition, likely involving the cleavage of the C-Br bond and loss of HBr. The molecular weight of HBr (80.91 g/mol ) corresponds to ~36.1% of the total mass of this compound (224.06 g/mol ).[14]
Step 2 ~350°C~390°C~45.5%Fragmentation and decomposition of the quinoline ring structure.
Residue >550°C-~18.4%Formation of a stable carbonaceous residue.
Analysis of the TGA Curve
  • Initial Baseline (30°C to ~220°C): A flat and stable baseline indicates the absence of residual solvent or moisture and confirms the sample's stability up to the onset of decomposition.[15]

  • First Decomposition Step (~230°C - 340°C): A significant mass loss is observed. The onset temperature (~230°C) marks the limit of the compound's thermal stability. For brominated compounds, the C-Br bond is often the weakest and the first to cleave, leading to the evolution of hydrogen bromide (HBr).[14]

  • Second Decomposition Step (~350°C - 550°C): Following the initial loss, the remaining molecular structure undergoes further fragmentation. This multi-step decomposition is characteristic of complex organic molecules like quinoline derivatives.[10][16]

  • Final Residue: The remaining mass at the end of the experiment corresponds to a carbonaceous char.

Logical Framework for Data Interpretation

Data_Interpretation cluster_analysis Analytical Outputs cluster_conclusion Conclusions TGA_Curve TGA Curve (% Mass vs. Temp) DTG_Curve DTG Curve (Rate of Mass Loss) TGA_Curve->DTG_Curve Tonset Onset Temperature (Thermal Stability Limit) TGA_Curve->Tonset MassLoss Mass Loss % (Stoichiometry of Loss) TGA_Curve->MassLoss Residue Final Residue % (Char Formation) TGA_Curve->Residue NumSteps Number of Steps (Decomposition Complexity) DTG_Curve->NumSteps Stability Thermal Stability Profile Tonset->Stability Purity Indication of Purity (Absence of Volatiles) Tonset->Purity NumSteps->Stability MassLoss->Stability Mechanism Proposed Decomposition Pathway MassLoss->Mechanism Residue->Stability

Factors Influencing TGA Results

Several experimental variables can affect the TGA curve, and understanding them is key to achieving inter-laboratory consistency.

  • Heating Rate: As previously mentioned, higher heating rates can shift decomposition temperatures to higher values and may merge distinct decomposition steps.

  • Atmosphere: Running the experiment in an oxidative atmosphere (e.g., air) would introduce combustion reactions, drastically altering the decomposition profile and the final residue amount compared to an inert nitrogen atmosphere.

  • Sample Morphology: Particle size and packing can affect heat transfer and the diffusion of gaseous products out of the sample bed, potentially broadening the decomposition peaks.

Conclusion

Thermogravimetric analysis is an indispensable tool for characterizing the thermal properties of this compound. By employing a systematic and well-reasoned experimental protocol, researchers can obtain reliable data on the compound's thermal stability and decomposition behavior. This information is fundamental for guiding process development, establishing safe handling and storage conditions, and ensuring the quality and stability of final pharmaceutical formulations.[5][8] The insights gained from TGA are a critical component of the overall physicochemical characterization required for regulatory compliance and successful drug development.[1]

References

An In-Depth Technical Guide to 2-Bromoquinolin-8-ol: Unveiling a Rare Isomer

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Research Community

In the vast landscape of heterocyclic chemistry, the quinoline scaffold stands as a cornerstone, particularly the 8-hydroxyquinoline (8-HQ) moiety, which is a privileged structure in medicinal chemistry and materials science. While extensive research has illuminated the synthesis, characterization, and application of various substituted 8-HQs, this guide addresses a specific, less-documented member of this family: 2-Bromoquinolin-8-ol .

This document serves as a comprehensive repository of the currently available technical information on this compound. It is structured to provide researchers, scientists, and drug development professionals with a foundational understanding, detailing its core properties and placing it within the broader context of its more studied isomers. The narrative that follows is built on a rigorous assessment of existing literature, aiming to delineate not only what is known but also where the opportunities for novel research lie.

Section 1: Core Molecular Attributes of this compound

The fundamental identity of any chemical compound begins with its molecular formula and weight. For this compound, these core attributes provide the basis for all further analytical and stoichiometric considerations.

Molecular Formula and Weight

The essential quantitative data for this compound is summarized below. These values are computationally derived and have been corroborated across multiple chemical databases.

PropertyValueSource
Molecular Formula C₉H₆BrNOPubChem[1]
Molecular Weight 224.05 g/mol PubChem[1]
Monoisotopic Mass 222.96328 DaPubChem[1]
Structural Representation

The structure of this compound, featuring a bromine atom at the C2 position of the quinoline ring system and a hydroxyl group at the C8 position, is foundational to its chemical behavior.

Caption: 2D structure of this compound.

Section 2: Synthesis and Characterization - A Research Gap

A thorough review of scientific literature reveals a significant gap in the documented synthesis of this compound. Standard electrophilic bromination of 8-hydroxyquinoline, a common method for producing its isomers, predictably yields substitution at the C5 and C7 positions due to the directing effects of the hydroxyl and quinoline nitrogen groups.

Postulated Synthetic Strategy: The Sandmeyer Reaction

From a synthetic chemistry perspective, the most plausible route to this compound would likely involve a multi-step sequence starting from a precursor with the desired C2 functionalization. A logical, albeit currently undocumented, pathway is the Sandmeyer reaction , a cornerstone transformation in aromatic chemistry for converting aryl amines to aryl halides.

The proposed workflow would be as follows:

workflow start 8-Hydroxyquinoline step1 Amination at C2 (e.g., Chichibabin reaction or from N-oxide) start->step1 intermediate 2-Amino-8-hydroxyquinoline step1->intermediate step2 Diazotization (NaNO₂, HBr/H₂O) intermediate->step2 diazonium Quinoline-2-diazonium-8-ol salt step2->diazonium step3 Sandmeyer Reaction (CuBr) diazonium->step3 product This compound step3->product

References

Methodological & Application

Synthesis of 2-Bromoquinolin-8-ol Derivatives: A Comprehensive Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 8-Hydroxyquinoline in Drug Discovery

The 8-hydroxyquinoline (8-HQ) moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide array of biological targets with high affinity.[1][2][3][4] Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, antifungal, and neuroprotective properties.[5][6] The introduction of a bromine atom at the C2-position of the quinoline ring can significantly modulate the electronic and steric properties of the molecule, potentially enhancing its biological efficacy and providing a versatile handle for further synthetic diversification. This guide provides a detailed exploration of synthetic strategies for obtaining 2-bromoquinolin-8-ol and its derivatives, tailored for researchers and professionals in drug development.

Strategic Approaches to the Synthesis of this compound

The synthesis of the core intermediate, this compound, can be approached through several strategic pathways. The choice of a particular route will often depend on the availability of starting materials, desired scale, and the specific substitution patterns required for the final derivatives. Herein, we detail three robust and scientifically-grounded synthetic strategies.

Diagram of Synthetic Strategies

Synthesis_Strategies cluster_0 Starting Materials cluster_1 Synthetic Routes cluster_2 Key Intermediate 2,8-Quinolinediol 2,8-Quinolinediol Route1 Route 1: Halogen Exchange 2,8-Quinolinediol->Route1 Chlorination 2-Aminoquinolin-8-ol 2-Aminoquinolin-8-ol Route2 Route 2: Sandmeyer Reaction 2-Aminoquinolin-8-ol->Route2 8-Methoxyquinoline 8-Methoxyquinoline Route3 Route 3: Protection-Bromination-Deprotection 8-Methoxyquinoline->Route3 Target This compound Route1->Target Route2->Target Route3->Target Derivatization This compound This compound Suzuki_Coupling Suzuki Coupling (Pd catalyst, base) This compound->Suzuki_Coupling Boronic_Acid R-B(OH)2 Boronic_Acid->Suzuki_Coupling Derivative 2-Arylquinolin-8-ol Suzuki_Coupling->Derivative

References

The Rising Ligand: A Guide to the Coordination Chemistry of 2-Bromoquinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

The 8-hydroxyquinoline (8-HQ) framework is a cornerstone in coordination chemistry, celebrated for its role as a "privileged structure" in medicinal chemistry and materials science.[1][2][3] Its N,O-bidentate chelation to metal ions forms stable complexes with a vast spectrum of applications, including anticancer, antimicrobial, and neuroprotective agents, as well as in the development of organic light-emitting diodes (OLEDs) and chemical sensors.[4][5] The introduction of a bromine atom onto the quinoline ring system offers a powerful tool for modulating the electronic properties, lipophilicity, and reactivity of the resulting metal complexes, potentially enhancing their therapeutic efficacy or catalytic activity.[6]

This guide focuses on the specific, yet underexplored, ligand 2-Bromoquinolin-8-ol . While direct literature on this particular isomer is sparse, its chemical behavior and potential applications can be confidently extrapolated from the rich body of research on its parent compound and other halogenated derivatives. Here, we provide a comprehensive overview of its synthesis, coordination chemistry, and potential applications, complete with detailed protocols for researchers, scientists, and drug development professionals.

Part 1: The Ligand - Synthesis and Characterization of this compound

Proposed Synthesis of this compound

The synthesis of this compound can be approached via a multi-step pathway, likely starting from a more readily available precursor. A potential route involves the bromination of a protected 8-hydroxyquinoline derivative or a Skraup-type synthesis with a brominated aniline. Given the directing effects of the hydroxyl and quinoline nitrogen, direct bromination of 8-hydroxyquinoline typically yields 5,7-dibromo-8-hydroxyquinoline or 7-bromo-8-hydroxyquinoline.[7][8] Therefore, a more tailored approach is necessary. A plausible retro-synthetic analysis suggests that a suitable starting material would be 2-amino-bromobenzene, which can undergo a Skraup synthesis to form the quinoline core.

Characterization of the Ligand

Before its use in coordination chemistry, the purity and identity of the synthesized this compound must be rigorously confirmed using a suite of spectroscopic techniques.

Technique Expected Observations
¹H NMR Aromatic protons on the quinoline ring, with characteristic chemical shifts and coupling constants. The absence of a proton at the 2-position. A downfield singlet for the hydroxyl proton.
¹³C NMR Nine distinct carbon signals corresponding to the quinoline core. The signal for C2 will be significantly influenced by the bromine substituent.
FT-IR (cm⁻¹) A broad O-H stretching band (~3400-3200 cm⁻¹), C-H aromatic stretching (~3100-3000 cm⁻¹), C=N and C=C stretching of the quinoline ring (~1600-1450 cm⁻¹), and a C-Br stretching vibration in the fingerprint region.[9]
Mass Spectrometry A molecular ion peak corresponding to the exact mass of C₉H₆BrNO, with a characteristic isotopic pattern due to the presence of ⁷⁹Br and ⁸¹Br.[10]

Part 2: Coordination Chemistry - Synthesis and Characterization of Metal Complexes

This compound is expected to act as a monoprotic, bidentate ligand, coordinating to metal ions through the nitrogen of the quinoline ring and the deprotonated oxygen of the hydroxyl group to form a stable five-membered chelate ring.[4][11]

General Protocol for the Synthesis of Metal(II) Complexes of this compound

This protocol describes a general method for the synthesis of divalent metal complexes, such as those of Cu(II), Ni(II), Co(II), and Zn(II).

Materials:

  • This compound

  • Metal(II) salt (e.g., CuCl₂·2H₂O, Ni(CH₃COO)₂·4H₂O, CoCl₂·6H₂O, Zn(CH₃COO)₂·2H₂O)

  • Ethanol or Methanol

  • Deionized water

  • Dilute solution of a base (e.g., NaOH, KOH, or triethylamine)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Ligand Solution Preparation: Dissolve this compound (2 mmol) in a suitable solvent like ethanol or methanol (e.g., 25 mL). Gentle warming may be necessary for complete dissolution.

  • Metal Salt Solution Preparation: In a separate flask, dissolve the corresponding metal(II) salt (1 mmol) in a minimal amount of the same solvent or deionized water.

  • Reaction Mixture: Slowly add the metal salt solution to the ligand solution with continuous stirring at room temperature.

  • pH Adjustment: To facilitate the deprotonation of the hydroxyl group and promote complexation, add a dilute solution of a base dropwise to the reaction mixture until a precipitate forms or a distinct color change is observed.

  • Reaction Completion: The reaction mixture is typically stirred for several hours at room temperature or under reflux to ensure completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation of the Complex: After cooling to room temperature, the precipitated metal complex is collected by filtration.

  • Purification: The collected solid is washed with the reaction solvent and then with a non-polar solvent like diethyl ether to remove any unreacted starting materials. The complex can be further purified by recrystallization from a suitable solvent.

  • Drying: The purified metal complex is dried in a desiccator over a suitable drying agent or in a vacuum oven at a moderate temperature.

G cluster_synthesis Synthesis cluster_characterization Characterization Ligand_Sol Prepare Ligand Solution (this compound in Ethanol) Metal_Sol Prepare Metal Salt Solution (e.g., CuCl2 in Ethanol) Mixing Mix Solutions & Stir Base Add Base Dropwise (Deprotonation) Reaction Stir/Reflux (Monitor by TLC) Isolation Isolate Complex (Filtration) Purification Purify Complex (Washing/Recrystallization) Drying Dry Final Product FTIR FT-IR Spectroscopy (Coordination Sites) Drying->FTIR Characterize UV_Vis UV-Vis Spectroscopy (Electronic Transitions) Drying->UV_Vis NMR NMR Spectroscopy (For Diamagnetic Complexes) Drying->NMR MS Mass Spectrometry (Molecular Weight) Drying->MS X_Ray X-Ray Crystallography (3D Structure) Drying->X_Ray

Caption: A potential mechanism of action for the anticancer activity of the metal complexes.

Catalytic Applications

Metal complexes of substituted 8-hydroxyquinolines have shown promise as catalysts in various organic transformations, such as oxidation reactions. [12]The electronic properties of the ligand, influenced by the bromo substituent, can tune the catalytic activity of the metal center.

Potential Catalytic Application: Oxidation of Alcohols

Complexes of this compound with transition metals like vanadium or copper could be investigated for their ability to catalyze the oxidation of alcohols to aldehydes or ketones using an environmentally benign oxidant like hydrogen peroxide. [12] Protocol Outline: Catalytic Oxidation of Benzyl Alcohol

  • Reaction Setup: In a reaction vessel, combine the metal complex of this compound (catalyst), benzyl alcohol (substrate), a suitable solvent (e.g., acetonitrile), and any necessary co-catalyst.

  • Reaction Initiation: Add the oxidant (e.g., H₂O₂) to the mixture and maintain the reaction at a specific temperature.

  • Monitoring: Monitor the progress of the reaction by taking aliquots at different time intervals and analyzing them by Gas Chromatography (GC) or GC-MS.

  • Work-up and Analysis: After the reaction is complete, quench any remaining oxidant and analyze the final product mixture to determine the conversion of the substrate and the selectivity for the desired product (benzaldehyde).

Conclusion and Future Directions

This compound represents a promising, yet largely untapped, ligand in coordination chemistry. By leveraging the extensive knowledge base of its parent compound, 8-hydroxyquinoline, researchers can confidently embark on the synthesis and characterization of its metal complexes. The protocols and insights provided in this guide offer a solid foundation for exploring the potential of these new coordination compounds in diverse fields, from the development of novel antimicrobial and anticancer agents to the design of efficient catalysts. The strategic placement of the bromine atom at the 2-position provides a unique electronic and steric profile that warrants thorough investigation and promises to yield novel compounds with enhanced and potentially unique properties.

References

Introduction: The Strategic Advantage of 2-Bromoquinolin-8-ol Ligands

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the synthesis and catalytic applications of 2-Bromoquinolin-8-ol metal complexes, designed for researchers and drug development professionals. This document provides a technical overview, detailed experimental protocols, and mechanistic insights into the use of these versatile compounds in modern organic synthesis.

The 8-hydroxyquinoline (8-HQ) scaffold is a "privileged structure" in coordination chemistry and medicinal science, renowned for its ability to form stable chelate complexes with a wide range of metal ions.[1][2] The introduction of a bromine atom at the 2-position of the quinoline ring adds a crucial layer of functionality. The this compound ligand thus operates as a bifunctional molecular tool. The primary N,O-bidentate site provides a robust coordination environment for a metal center, while the C2-bromine atom serves as a reactive handle for further synthetic transformations, particularly in palladium-catalyzed cross-coupling reactions.[3][4]

This unique combination allows for two primary catalytic strategies:

  • Direct Catalysis: The metal complex itself acts as the primary catalyst, with the ligand framework tuning the metal center's electronic and steric properties.

  • "Chemistry-on-the-Complex": The bromo group can be modified post-complexation, enabling the modular assembly of more intricate catalytic structures or photosensitizers.[5]

This guide details the synthesis of the this compound ligand, its complexation with transition metals, and provides detailed protocols for its application in two key areas of catalysis: Suzuki-Miyaura cross-coupling and selective alcohol oxidation.

Section 1: Synthesis of Ligand and Metal Complexes

The foundation of any catalytic study is the reliable synthesis of the ligand and its corresponding metal complexes. The following protocols provide step-by-step methodologies for their preparation.

Protocol 1.1: Synthesis of this compound Ligand

This protocol adapts established methods for the bromination of quinoline derivatives.[6][7] The synthesis involves the direct electrophilic bromination of quinolin-8-ol. Controlling the stoichiometry and reaction conditions is crucial to favor mono-bromination at the desired position.

Workflow for Ligand Synthesis

cluster_0 Ligand Synthesis Start Start Dissolve Dissolve Quinolin-8-ol in Chloroform Start->Dissolve Cool Cool to 0°C Dissolve->Cool Add_NBS Add N-Bromosuccinimide (NBS) portion-wise Cool->Add_NBS Warm_Stir Warm to 40°C Stir for 18h Add_NBS->Warm_Stir Monitor Monitor by TLC Warm_Stir->Monitor Evaporate Evaporate Solvent under vacuum Monitor->Evaporate Wash Wash with Water, Hexane, and Diethyl Ether Evaporate->Wash Purify Column Chromatography (if necessary) Wash->Purify Product This compound Purify->Product

Caption: Workflow for the synthesis of this compound.

Materials:

  • Quinolin-8-ol

  • N-Bromosuccinimide (NBS)

  • Chloroform (CHCl₃), anhydrous

  • Deionized Water

  • Hexane

  • Diethyl Ether

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Silica Gel for column chromatography

  • Ethyl Acetate/Hexane mixture for elution

Procedure:

  • In a round-bottom flask protected from light, dissolve quinolin-8-ol (1 equivalent) in anhydrous chloroform.

  • Cool the stirred solution to 0°C in an ice bath.

  • Slowly add N-Bromosuccinimide (1 equivalent) portion-wise to the solution. Causality: Portion-wise addition at low temperature helps control the exothermicity of the reaction and minimizes the formation of di-brominated byproducts.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40°C. Stir for 18-24 hours.[6]

  • Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with an ethyl acetate/hexane eluent system.

  • Upon completion, cool the mixture and evaporate the chloroform under reduced pressure.

  • Wash the resulting crude solid with deionized water to remove succinimide, followed by cold hexane and diethyl ether to remove unreacted starting material and impurities.[6]

  • If further purification is required, perform column chromatography on silica gel.

  • Dry the purified white or off-white solid product under vacuum. Characterize using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 1.2: General Synthesis of Metal (II) Complexes

This protocol describes a general method for synthesizing metal complexes with this compound, applicable to various divalent transition metals such as Cu(II), Ni(II), Co(II), and Pd(II).[8][9]

Materials:

  • This compound ligand

  • Metal(II) salt (e.g., PdCl₂, Cu(OAc)₂, NiCl₂·6H₂O)

  • Ethanol or Methanol

  • Sodium Hydroxide (NaOH) or Ammonia solution (dilute in ethanol)

Procedure:

  • Dissolve this compound (2.1 equivalents) in 30 mL of warm ethanol in a round-bottom flask.

  • In a separate beaker, dissolve the metal(II) salt (1 equivalent) in 20 mL of ethanol (or a minimal amount of water if solubility is low, followed by dilution with ethanol).

  • Add the metal salt solution dropwise to the stirred ligand solution.

  • Adjust the pH of the mixture to approximately 7-8 by the slow addition of a dilute ethanolic NaOH or ammonia solution. Causality: Deprotonation of the phenolic hydroxyl group is necessary for chelation to occur, forming a stable neutral complex.[3]

  • Heat the reaction mixture to reflux for 4-6 hours. A colored precipitate of the metal complex should form.[8]

  • Allow the mixture to cool to room temperature.

  • Collect the solid complex by vacuum filtration.

  • Wash the precipitate thoroughly with ethanol and then diethyl ether to remove any unreacted starting materials.

  • Dry the final product in a vacuum oven at 60°C.

Section 2: Characterization of Complexes

To confirm the successful synthesis and coordination of the ligand to the metal center, a suite of analytical techniques is employed.

TechniquePurposeExpected Observations
FT-IR Spectroscopy To confirm coordination.Disappearance or shift of the broad O-H band (~3400 cm⁻¹) from the free ligand. A shift in the C=N stretching frequency (~1580 cm⁻¹) of the quinoline ring. Appearance of new low-frequency bands corresponding to M-O and M-N bonds.[2]
UV-Vis Spectroscopy To study electronic transitions.Shift in the absorption bands compared to the free ligand, indicating metal-ligand charge transfer (MLCT) or ligand-metal charge transfer (LMCT) transitions.[10]
¹H NMR Spectroscopy To confirm ligand structure in diamagnetic complexes (e.g., Pd(II), Zn(II)).A downfield shift of the quinoline protons upon coordination to the metal center due to the deshielding effect of the metal ion.
Mass Spectrometry To determine the molecular weight and stoichiometry.The molecular ion peak should correspond to the expected formula of the complex, often in a 1:2 metal-to-ligand ratio.[6]
Elemental Analysis To determine the elemental composition (C, H, N).The experimental percentages should match the calculated values for the proposed complex structure.

Section 3: Catalytic Application: Suzuki-Miyaura Cross-Coupling

The palladium complex of this compound, hereafter [Pd(2-BrQ-8-O)₂], is an excellent candidate for catalyzing C-C bond formation. The bidentate ligand stabilizes the palladium center, while the overall complex offers good solubility and activity in common organic solvents. This protocol details its use in a model Suzuki-Miyaura reaction.[11]

Protocol 3.1: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid

Reaction Scheme:

Reactants 4-Bromoanisole + Phenylboronic Acid Product 4-Methoxybiphenyl Reactants->Product Heat Catalyst [Pd(2-BrQ-8-O)₂] Base (e.g., K₂CO₃) Solvent (e.g., Toluene/H₂O)

Caption: Suzuki-Miyaura cross-coupling reaction.

Materials:

  • [Pd(2-BrQ-8-O)₂] catalyst

  • 4-Bromoanisole

  • Phenylboronic acid

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Toluene

  • Deionized Water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add [Pd(2-BrQ-8-O)₂] (0.01 equivalents, 1 mol%).

  • Add 4-bromoanisole (1 equivalent), phenylboronic acid (1.2 equivalents), and potassium carbonate (2.5 equivalents).

  • Add toluene and water in a 4:1 ratio (e.g., 8 mL toluene, 2 mL water). Causality: The biphasic solvent system is common for Suzuki couplings. The base is dissolved in the aqueous phase and reacts at the interface, while the organic reactants and catalyst reside primarily in the organic phase.[11]

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 90-100°C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-methoxybiphenyl.

Proposed Catalytic Cycle

The mechanism proceeds through the classic steps of oxidative addition, transmetalation, and reductive elimination.[4]

G pd0 Pd(0)L₂ (Active Catalyst) pd2_oa Ar-Pd(II)L₂(X) (Oxidative Addition) pd0->pd2_oa + Ar-X pd2_trans Ar-Pd(II)L₂(Ar') (Transmetalation) pd2_oa->pd2_trans + Ar'B(OH)₂ / Base pd2_trans->pd0 Reductive Elimination product Ar-Ar' (Product) pd2_trans->product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Section 4: Catalytic Application: Aerobic Oxidation of Alcohols

Transition metal complexes, particularly those of copper and iron, are effective catalysts for the oxidation of alcohols to aldehydes and ketones, a fundamental transformation in organic synthesis.[8] The this compound ligand can support a metal center that facilitates this process, often using air or a mild oxidant.

Protocol 4.1: Aerobic Oxidation of Benzyl Alcohol using a Copper(II) Complex

This protocol uses the [Cu(2-BrQ-8-O)₂] complex as a catalyst for the selective oxidation of benzyl alcohol to benzaldehyde using air as the terminal oxidant.

Materials:

  • [Cu(2-BrQ-8-O)₂] catalyst

  • Benzyl alcohol

  • Toluene or DMF as solvent

  • Air or Oxygen balloon

Procedure:

  • In a round-bottom flask equipped with a condenser, dissolve benzyl alcohol (1 equivalent) and [Cu(2-BrQ-8-O)₂] (0.02 equivalents, 2 mol%) in toluene.

  • Fit the flask with a balloon filled with air or bubble a gentle stream of air through the reaction mixture.

  • Heat the mixture to 100°C and stir for 24 hours.

  • Monitor the conversion of benzyl alcohol by TLC or GC.

  • After completion, cool the reaction mixture and filter to remove the catalyst (if it has precipitated).

  • Concentrate the filtrate and purify the resulting benzaldehyde by column chromatography or distillation.

Expected Results & Data

The performance of the catalyst can be quantified by conversion and selectivity.

EntrySubstrateCatalyst Loading (mol%)Time (h)Conversion (%)Selectivity for Aldehyde (%)
1Benzyl Alcohol224>95>99
21-Phenylethanol224>90>99 (for Acetophenone)

Note: Data are representative and will vary based on specific reaction conditions.

Conclusion

The this compound ligand provides a versatile platform for the development of novel metal-based catalysts. Its straightforward synthesis and the dual functionality of its chelation site and bromo-handle allow for broad applications in organic synthesis. The protocols provided herein serve as a starting point for researchers to explore the rich catalytic potential of these complexes in cross-coupling, oxidation, and potentially other transformations, contributing to the advancement of synthetic chemistry and drug development.

References

Topic: Application of 2-Bromoquinolin-8-ol in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

This guide provides a comprehensive overview, experimental protocols, and expert insights into the application of 2-Bromoquinolin-8-ol and its derivatives in the field of Organic Light-Emitting Diodes (OLEDs). It is designed for researchers and scientists in materials science, organic electronics, and drug development who are exploring novel electroluminescent materials.

Introduction: The Strategic Role of this compound

The landscape of organic electronics has been profoundly shaped by 8-hydroxyquinoline and its metal complexes, most notably tris(8-hydroxyquinolinato)aluminum (Alq3).[1][2] Alq3 established itself as a benchmark material, serving as a robust electron transporter and a highly efficient green fluorescent emitter, paving the way for the first generation of high-performance OLEDs.[1][2]

The strategic introduction of a bromine atom at the 2-position of the quinoline scaffold (this compound) represents a sophisticated evolution of this core structure. This modification is not trivial; it is a deliberate molecular design choice aimed at unlocking a more efficient light-emission mechanism: phosphorescence. The bromine atom, being relatively heavy, introduces a significant "heavy-atom effect." This quantum mechanical phenomenon enhances spin-orbit coupling, which facilitates the conversion of electrically generated, non-emissive triplet excitons into light-emitting states.[3] In fluorescent-only devices, 75% of excitons (triplets) are wasted, limiting the theoretical internal quantum efficiency (IQE) to 25%. By enabling triplets to emit light via phosphorescence, materials based on this compound can theoretically achieve 100% IQE, promising a new class of highly efficient emitters for next-generation displays and solid-state lighting.[4]

This document details the synthesis of organometallic complexes using this ligand, their integration into multilayer OLED devices, and the protocols for characterizing their performance.

Scientific Principles: Harnessing the Heavy-Atom Effect

To appreciate the utility of this compound, it is essential to understand the photophysical principles governing OLED efficiency.

  • Mechanism of Electroluminescence: OLED operation involves several sequential steps:

    • Charge Injection: Under an applied voltage, electrons are injected from the cathode and holes from the anode into the organic layers.

    • Charge Transport: These charges migrate through the electron transport layer (ETL) and hole transport layer (HTL), respectively.

    • Exciton Formation: Electrons and holes meet in the emissive layer (EML) and combine to form excitons—bound electron-hole pairs. Statistically, 25% of these are singlet excitons (spins anti-parallel) and 75% are triplet excitons (spins parallel).

    • Luminescence: In standard fluorescent materials, only singlet excitons can decay radiatively to produce light, while triplet excitons are wasted as heat.

  • The Role of this compound Ligands: When this compound is used as a ligand to form a metal complex (e.g., with Platinum(II) or Iridium(III)), the bromine atom's large electron cloud enhances spin-orbit coupling. This interaction mixes the singlet and triplet states, making the formally "forbidden" transition from the triplet state to the ground state more probable. This process, known as intersystem crossing (ISC), allows for the harvesting of triplet excitons, which then decay radiatively through phosphorescence.[3][5]

G cluster_0 Exciton Dynamics S0 Ground State (S0) S1 Singlet Excited State (S1) S0->S1 Electrical Excitation S1->S0 Fluorescence (Fast, ~25% of Excitons) T1 Triplet Excited State (T1) S1->T1 Intersystem Crossing (ISC) Enhanced by Bromine's Heavy-Atom Effect T1->S0 Phosphorescence (Slow, ~75% of Excitons)

Caption: Enhanced exciton harvesting via the heavy-atom effect.

Application Protocol I: Synthesis of a Phosphorescent Emitter

The application of this compound begins with its incorporation into a stable organometallic complex. This is a two-part process: synthesis of the ligand itself, followed by coordination to a heavy metal center.

Part A: Synthesis of Bromo-Substituted 8-Hydroxyquinoline Ligand

This protocol describes a general method for the bromination of 8-hydroxyquinoline, which can be adapted for different isomers. The synthesis of 7-bromo-8-hydroxyquinoline is presented here as a validated example.[6]

Objective: To synthesize a bromo-substituted 8-hydroxyquinoline ligand via electrophilic aromatic substitution.

Materials:

  • 8-hydroxyquinoline

  • N-Bromosuccinimide (NBS) or molecular bromine (Br₂)

  • Chloroform (CHCl₃), anhydrous

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Eluent: Ethyl acetate/Hexane mixture

Step-by-Step Protocol:

  • Dissolution: Dissolve 8-hydroxyquinoline (1 equivalent) in anhydrous chloroform in a round-bottom flask protected from light. Stir the solution at 0 °C using an ice bath.

    • Causality: Chloroform is a suitable non-polar solvent for the reactants. The reaction is performed at a low temperature to control the rate of the electrophilic substitution and minimize side reactions.

  • Bromination: Slowly add N-Bromosuccinimide (1 equivalent) portion-wise to the stirred solution. After the addition is complete, allow the reaction to warm to room temperature or slightly higher (e.g., 40°C) and stir for 18-48 hours.[6]

    • Causality: NBS is a convenient and safer source of electrophilic bromine compared to liquid Br₂. The reaction time is crucial for achieving high conversion.

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with an appropriate eluent system (e.g., 1:9 ethyl acetate:hexane).[6] The product spot should appear, and the starting material spot should diminish.

    • Self-Validation: TLC provides a rapid check for reaction completion, preventing premature workup or unnecessary extension of reaction time.

  • Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer with a 5% NaHCO₃ solution (3 times) to neutralize any acidic byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[6]

  • Purification: Purify the crude product by column chromatography on silica gel. Elute with an ethyl acetate/hexane gradient to isolate the desired bromo-substituted product.[6]

    • Causality: Chromatography is essential to separate the desired product from unreacted starting material and any di-substituted byproducts.

  • Verification: Characterize the final product using:

    • Melting Point: Compare with literature values.

    • Mass Spectrometry (MS): Confirm the molecular weight (e.g., for C₉H₆BrNO, the expected M+H peak is ~224 m/z).[6]

Part B: Synthesis of a Platinum(II) Complex

Objective: To coordinate the synthesized ligand to a Pt(II) metal center to create a phosphorescent emitter.

Materials:

  • Synthesized this compound ligand

  • Potassium tetrachloroplatinate(II) (K₂PtCl₄)

  • Solvents (e.g., N,N-Dimethylformamide (DMF), water)

  • Inert gas (Nitrogen or Argon)

Step-by-Step Protocol:

  • Ligand Solution: Dissolve the this compound ligand (2.1 equivalents) in DMF in a Schlenk flask.

  • Metal Precursor Solution: In a separate flask, dissolve K₂PtCl₄ (1 equivalent) in water.

  • Complexation Reaction: Add the aqueous K₂PtCl₄ solution to the ligand solution. Heat the reaction mixture (e.g., 100 °C) under an inert atmosphere (N₂) and stir for several hours (3-24h).[7]

    • Causality: Heating provides the activation energy for the ligand exchange reaction. An inert atmosphere is critical to prevent oxidation of the reactants and the final complex.

  • Precipitation and Isolation: Cool the reaction mixture. Pour it into an ice-water mixture to precipitate the crude product.[7] Filter the resulting solid, wash thoroughly with water, and dry under vacuum.

  • Purification: The purity of the final complex is paramount for device performance.[8] The most effective purification method for such complexes is temperature-gradient sublimation under high vacuum. This removes organic impurities and unreacted starting materials.

  • Verification: Confirm the structure and purity of the complex using Nuclear Magnetic Resonance (NMR) spectroscopy, MS, and Elemental Analysis.

Caption: Workflow for the synthesis of a phosphorescent emitter.

Application Protocol II: Fabrication of a Multilayer OLED

The synthesized phosphorescent complex is typically used as a dopant in a host material within the emissive layer of a multilayer OLED.[8] Vacuum thermal evaporation is the standard technique for small-molecule OLED fabrication.[9]

Device Architecture Rationale: A typical multilayer structure, such as ITO/HIL/HTL/EML/ETL/EIL/Al, is designed to optimize device performance. Each layer has a specific function related to its energy levels (HOMO/LUMO) to ensure balanced injection of holes and electrons, confine them within the EML for efficient recombination, and block unwanted charge leakage.[9][10]

OLED_Structure Anode_label Anode (+) device Glass Substrate ITO (Anode) HIL (Hole Injection) HTL (Hole Transport) EML (Emissive Layer) Host + Pt(II) Complex Dopant ETL (Electron Transport) EIL (Electron Injection) Al (Cathode) Cathode_label Cathode (-)

Caption: Schematic of a typical multilayer OLED device structure.

Step-by-Step Fabrication Protocol:

  • Substrate Cleaning: Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates. Clean them sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Finally, treat with UV-Ozone or Oxygen Plasma to increase the ITO work function and remove organic residues.[9]

    • Causality: A pristine substrate is crucial for uniform film growth and preventing device short-circuits. Ozone treatment enhances hole injection efficiency.

  • Vacuum Chamber Loading: Load the cleaned ITO substrates and crucibles containing the organic materials (HIL, HTL, EML host, EML dopant, ETL, EIL) and metal cathode (Al) into a high-vacuum thermal evaporation system.

  • Evacuation: Evacuate the chamber to a high vacuum (base pressure < 10⁻⁶ mbar).[11]

    • Causality: High vacuum is necessary to prevent contamination of the organic layers by oxygen and water, which can quench luminescence and degrade device lifetime. It also ensures a long mean free path for evaporated molecules, leading to uniform film deposition.

  • Layer Deposition: Deposit the layers sequentially by resistive heating of the crucibles.

    • HIL (e.g., 2-TNATA, ~25 nm): Enhances hole injection from ITO.[9]

    • HTL (e.g., NPB, ~40 nm): Transports holes to the EML.[9]

    • EML (e.g., Host:CBP doped with Pt(II) Complex, ~20 nm): This is the critical step. Co-evaporate the host material and the synthesized phosphorescent dopant. The dopant concentration is typically low (5-15 wt%).

      • Self-Validation: Use quartz crystal microbalances (QCMs) to monitor the deposition rate and thickness of each material in real-time. The ratio of rates determines the doping concentration.

    • ETL (e.g., Alq3, ~30 nm): Transports electrons to the EML and blocks holes from leaving the EML.[9]

    • EIL (e.g., LiF, ~1 nm): Facilitates electron injection from the cathode.[11][12]

    • Cathode (e.g., Al, ~100 nm): Injects electrons.

  • Encapsulation: After deposition, transfer the device to a nitrogen-filled glovebox without exposure to air and encapsulate it using a UV-curable epoxy and a glass lid to protect the organic layers from environmental degradation.

Application Protocol III: Device Characterization

Objective: To evaluate the electro-optical performance of the fabricated OLED.

Equipment:

  • Source measure unit (SMU)

  • Integrating sphere coupled with a spectrometer

  • Photometer

Step-by-Step Characterization Protocol:

  • Current Density-Voltage-Luminance (J-V-L) Measurement:

    • Apply a forward voltage bias to the OLED using the SMU and sweep the voltage.

    • Simultaneously measure the current flowing through the device (to calculate current density, J) and the light output (luminance, L, in cd/m²) using the photometer.

    • Plot J vs. V and L vs. V curves. The "turn-on voltage" is often defined as the voltage at which luminance reaches 1 cd/m².

  • Electroluminescence (EL) Spectrum:

    • At a constant driving voltage, capture the emitted light with the spectrometer.

    • Plot intensity vs. wavelength to obtain the EL spectrum.

    • From the spectrum, calculate the Commission Internationale de l'Éclairage (CIE) 1931 color coordinates (x, y).

  • Efficiency Calculations:

    • Using the J-V-L data, calculate the key performance metrics:

      • Current Efficiency (η_c): Measured in cd/A. Calculated as L / J.

      • Power Efficiency (η_p): Measured in lm/W. Calculated as (π * L) / (J * V).

      • External Quantum Efficiency (EQE, %): This requires careful calibration of the measurement setup to determine the number of photons emitted per injected electron.

Data Presentation: Performance Metrics

The following table shows representative performance data for OLEDs using different types of 8-hydroxyquinoline-based emitters, illustrating the potential improvements offered by phosphorescent complexes.

Emitter Type / ComplexPeak Emission (nm)Max. Current Efficiency (cd/A)Max. Power Efficiency (lm/W)Max. EQE (%)Turn-on Voltage (V)Reference
Fluorescent (Alq3)~520 (Green)~4~2.6~4.6~5.0[9][13]
Phosphorescent (ZnStq_OCH₃:PVK)~578 (Yellow)1.24--6.9[7]
Phosphorescent (Pt(II) Complex)~500-6504.7 - 4.94.6 - 5.1>10% (Typical)~4.5[14][15]
White OLED (Hybrid)Broad (White)--up to 19%-[13]

Note: Data is compiled from multiple sources for illustrative purposes and device structures may vary.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 2-Bromoquinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Aryl-8-Hydroxyquinolines

The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in medicinal chemistry and materials science, renowned for its potent metal-chelating properties and diverse biological activities. Derivatives functionalized at the 2-position with various aryl groups are of significant interest in drug development, exhibiting potential as anticancer, antimicrobial, and neuroprotective agents. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds, enabling the direct and efficient synthesis of these valuable 2-aryl-8-hydroxyquinoline derivatives from readily available 2-Bromoquinolin-8-ol.[1][2]

This guide provides a comprehensive overview of the mechanistic principles, critical reaction parameters, and detailed experimental protocols for successfully performing the Suzuki coupling of this compound. It is designed for researchers, scientists, and drug development professionals seeking to synthesize novel quinoline-based compounds.

The Mechanistic Heart of the Reaction: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron compound (like an arylboronic acid) with an organohalide.[1][3] The process is a catalytic cycle that can be broken down into three fundamental steps:

  • Oxidative Addition: The active Palladium(0) catalyst inserts itself into the carbon-bromine bond of this compound, forming a Palladium(II) intermediate.[4][5] This is often the rate-determining step of the cycle.

  • Transmetalation: The organic group from the boronic acid is transferred to the Palladium(II) complex. This step requires activation of the organoboron species by a base, which forms a more nucleophilic "ate" complex, facilitating the transfer.[6][7]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the final 2-aryl-quinolin-8-ol product and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[4][8]

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) ArPdBr Ar-Pd(II)L₂-Br Pd0->ArPdBr Oxidative Addition ArPdAr_prime Ar-Pd(II)L₂-Ar' ArPdBr->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination Product 2-Aryl-quinolin-8-ol (Ar-Ar') ArBr This compound (Ar-Br) Ar_prime_BOH2 Arylboronic Acid (Ar'-B(OH)₂) + Base

Caption: The Suzuki-Miyaura Catalytic Cycle.

Key Reaction Parameters and Optimization

The success of the Suzuki coupling with this compound hinges on the careful selection of several key components. A significant consideration for this specific substrate is the presence of the acidic phenolic hydroxyl group, which can potentially interfere with the reaction by reacting with the base or coordinating with the palladium catalyst. While direct coupling is possible, a more robust strategy often involves protecting this group prior to the coupling reaction.

  • Palladium Catalyst and Ligand: The choice of catalyst and ligand is crucial. The ligand stabilizes the palladium center and modulates its reactivity. For heteroaromatic halides like bromoquinolines, electron-rich and bulky phosphine ligands are often preferred as they promote the oxidative addition step.[4][9]

    • Pd(PPh₃)₄: A common, all-purpose catalyst that is often effective but may require higher temperatures.

    • Pd(dppf)Cl₂: A highly efficient and robust catalyst, often providing good yields under milder conditions.[10]

    • Pd₂(dba)₃ with a ligand (e.g., XPhos, SPhos): These Buchwald ligands are highly active and excellent for challenging couplings, including those with sterically hindered substrates or less reactive halides.[6][11]

  • Base: The base is essential for activating the boronic acid for transmetalation.[7] The choice of base can dramatically affect the yield and must be compatible with the substrate's functional groups.

    • Inorganic Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): Widely used, effective, and generally well-tolerated. Cesium carbonate is more soluble and basic, often accelerating the reaction.[7]

    • Phosphates (K₃PO₄): A stronger base that can be effective when carbonates are not, particularly with less reactive boronic esters.[11]

    • Fluorides (KF): Can be used for substrates with base-labile functional groups, though reactions may be slower.[12]

  • Solvent: The solvent system must solubilize the reactants and facilitate the reaction. Often, a mixture of an organic solvent and water is used to dissolve the inorganic base and the boronic acid "ate" complex.[8]

    • Dioxane/Water or THF/Water: Very common and effective solvent systems.[2][13]

    • Toluene/Water: A good choice, especially for higher temperature reactions.

    • DMF or Acetonitrile/Water: Polar aprotic solvents that can also be effective.[11][14]

Experimental Workflow Visualization

A reliable strategy for the synthesis of 2-aryl-quinolin-8-ols involves a three-stage process to manage the reactive hydroxyl group, ensuring high yields and clean conversion.

Experimental_Workflow Start This compound Protect Step 1: Protection of Hydroxyl Group (e.g., Tosylation, Benzylation) Start->Protect Protected_Intermediate Protected this compound Protect->Protected_Intermediate Couple Step 2: Suzuki-Miyaura Coupling (Pd Catalyst, Base, Arylboronic Acid) Protected_Intermediate->Couple Coupled_Protected Protected 2-Aryl-quinolin-8-ol Couple->Coupled_Protected Deprotect Step 3: Deprotection Coupled_Protected->Deprotect Final_Product Final Product: 2-Aryl-quinolin-8-ol Deprotect->Final_Product

Caption: Recommended workflow for Suzuki coupling of this compound.

Detailed Experimental Protocol

This protocol outlines a general and robust procedure for the Suzuki coupling of this compound with a generic arylboronic acid. Note: This reaction should be performed under an inert atmosphere (Nitrogen or Argon) to prevent catalyst degradation.

Materials and Reagents

ReagentMolar Equiv.Purpose
This compound1.0Starting Material
Arylboronic Acid1.2 - 1.5Coupling Partner
Pd(dppf)Cl₂0.03 - 0.05Palladium Catalyst
Sodium Carbonate (Na₂CO₃)2.0 - 3.0Base
1,4-Dioxane-Organic Solvent
Water (Degassed)-Co-solvent

Step-by-Step Procedure

  • Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.03 equiv), and sodium carbonate (2.0 equiv).[2]

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Using a syringe, add the degassed solvent mixture of 1,4-dioxane and water (typically a 4:1 or 5:1 ratio). The total solvent volume should be sufficient to create a stirrable mixture (e.g., 0.1 M concentration with respect to the starting bromide).

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C. Stir the mixture vigorously for 4-16 hours.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer two more times with ethyl acetate.

  • Washing and Drying: Combine all organic layers and wash with brine. Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[2][13]

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes), to yield the pure 2-aryl-quinolin-8-ol product.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (degraded by oxygen).2. Insufficiently strong base.3. Low reaction temperature.1. Ensure thorough degassing of solvents and reaction vessel. Use a fresh catalyst source.2. Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃).3. Increase the reaction temperature.
Protodeboronation The boronic acid is unstable under the reaction conditions (hydrolyzes back to the arene).1. Use a milder base (e.g., KF).2. Use the boronic acid pinacol ester instead, which is more stable.3. Minimize reaction time and water content if possible.[15]
Dehalogenation The starting bromide is reduced to quinolin-8-ol instead of coupling.1. Ensure the absence of water and other protic sources if using strong bases.2. Use a different ligand or catalyst system. This can be a side reaction after oxidative addition.[8]
Homocoupling The boronic acid couples with itself to form a biaryl byproduct.1. This is often caused by oxygen in the reaction mixture. Improve degassing procedures.2. Use a Pd(0) source directly instead of a Pd(II) precatalyst that requires in-situ reduction.[8][15]

References

Application Note and Experimental Protocol for the Synthesis of 2-Bromoquinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-proven guide for the synthesis of 2-Bromoquinolin-8-ol, a valuable heterocyclic building block in medicinal chemistry and materials science. Direct bromination of the quinoline core at the 2-position is challenging due to the directing effects of the resident functional groups. Therefore, this protocol details a robust and reliable two-step synthetic pathway commencing from the readily available starting material, 8-hydroxyquinoline. The methodology first involves the synthesis of the key intermediate, 2-aminoquinolin-8-ol, followed by a copper(I)-catalyzed Sandmeyer reaction to introduce the bromo-substituent at the desired position. This guide emphasizes the causality behind experimental choices, incorporates critical safety precautions, and provides a self-validating system for achieving a high-purity final product.

Introduction

8-Hydroxyquinoline and its derivatives are privileged scaffolds in drug discovery, exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and neuroprotective properties.[1][2] The functionalization of the quinoline ring at specific positions is crucial for modulating the pharmacological profile of these compounds. Substitution at the 2-position, in particular, can significantly influence the molecule's chelating properties and biological interactions.

Direct electrophilic bromination of 8-hydroxyquinoline preferentially occurs at the electron-rich 5- and 7-positions of the phenol ring, making the synthesis of this compound via this route unfeasible.[1] To overcome this regioselectivity challenge, this protocol employs a strategic two-step approach:

  • Amination at the 2-position: Synthesis of 2-aminoquinolin-8-ol from 8-hydroxyquinoline. This is achieved via the formation of an N-oxide, which activates the 2-position for nucleophilic substitution.[3]

  • Diazotization and Bromination: Conversion of the 2-amino group to a diazonium salt, which is subsequently displaced by a bromide ion in a classic Sandmeyer reaction.[4][5]

This application note provides a detailed, step-by-step methodology for this synthetic sequence, designed to be reproducible and scalable for research purposes.

Chemical Reaction Workflow

The overall synthetic pathway is illustrated below:

SynthesisWorkflow cluster_0 Part A: Synthesis of 2-aminoquinolin-8-ol cluster_1 Part B: Synthesis of this compound A 8-Hydroxyquinoline B 8-Hydroxyquinoline N-oxide A->B m-CPBA C 2-aminoquinolin-8-ol B->C 1. (CH₃)₂SO₄ 2. NH₄OH D Arenediazonium Salt Intermediate C->D NaNO₂, HBr 0-5 °C E This compound D->E CuBr

Caption: Overall synthetic workflow for this compound.

Part A: Experimental Protocol for Synthesis of 2-aminoquinolin-8-ol

This procedure is adapted from a reported safe and efficient one-pot synthesis.[3] It involves the initial formation of 8-hydroxyquinoline N-oxide, which then facilitates amination at the 2-position.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
8-Hydroxyquinoline145.1610.0 g68.9Starting Material
m-CPBA (77%)172.5717.5 g~78.0Oxidizing Agent
Dichloromethane (DCM)84.93200 mL-Solvent
Dimethyl sulfate (DMS)126.139.5 mL (12.6 g)100.0EXTREMELY TOXIC
Ammonium hydroxide (28%)35.04100 mL-Nucleophile
Sodium bisulfite104.06As needed-For quenching
Sodium bicarbonate84.01As needed-For neutralization
Anhydrous MgSO₄120.37As needed-Drying Agent
Step-by-Step Procedure
  • N-Oxide Formation:

    • In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (68.9 mmol) of 8-hydroxyquinoline in 200 mL of dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add 17.5 g of 77% m-chloroperbenzoic acid (m-CPBA) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by TLC (Thin Layer Chromatography).

  • Work-up of N-Oxide:

    • Wash the reaction mixture sequentially with a 10% aqueous solution of sodium bisulfite (2 x 50 mL) to destroy excess peroxide, followed by a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to remove m-chlorobenzoic acid.

    • Wash the organic layer with brine (50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield 8-hydroxyquinoline N-oxide as a solid. This intermediate can be used in the next step without further purification.

  • Amination (One-Pot):

    • CAUTION: Dimethyl sulfate is extremely toxic and a suspected carcinogen. Handle only in a certified chemical fume hood with appropriate personal protective equipment (PPE), including nitrile gloves (double-gloved), a lab coat, and safety goggles.

    • To the flask containing the crude 8-hydroxyquinoline N-oxide, add 100 mL of ammonium hydroxide solution (28%).

    • Cool the mixture to 0 °C in an ice bath.

    • Carefully add 9.5 mL (100.0 mmol) of dimethyl sulfate dropwise via a syringe or dropping funnel over 20 minutes. A precipitate will form.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours.

  • Isolation and Purification:

    • Filter the resulting suspension through a Büchner funnel and wash the collected solid with cold water (3 x 50 mL).

    • Wash the solid with a small amount of cold ethanol to remove any unreacted starting material.

    • Dry the solid under vacuum to afford 2-aminoquinolin-8-ol as a tan to brown powder. The product is typically of high purity (>98%) and can be used directly in the next step.

Part B: Experimental Protocol for Synthesis of this compound (Sandmeyer Reaction)

This part of the protocol describes the conversion of the 2-amino group to a 2-bromo group via a diazonium salt intermediate.[4]

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
2-aminoquinolin-8-ol160.175.0 g31.2Starting Material
Hydrobromic acid (48%)80.9130 mL-Acid medium
Sodium nitrite (NaNO₂)69.002.3 g33.3Diazotizing agent
Copper(I) bromide (CuBr)143.454.9 g34.2Catalyst
Deionized Water18.02As needed-Solvent
Ethyl Acetate88.11As needed-Extraction Solvent
Saturated NaHCO₃84.01As needed-For neutralization
Anhydrous MgSO₄120.37As needed-Drying Agent
Step-by-Step Procedure
  • Preparation of Diazonium Salt:

    • In a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 5.0 g (31.2 mmol) of 2-aminoquinolin-8-ol in 30 mL of 48% hydrobromic acid (HBr).

    • Cool the suspension to 0 °C in an ice-salt bath. The mixture should be a fine, stirrable slurry.

    • Dissolve 2.3 g (33.3 mmol) of sodium nitrite in 10 mL of cold deionized water.

    • Add the sodium nitrite solution dropwise to the cooled quinoline suspension over 30 minutes, maintaining the internal temperature between 0 and 5 °C. Vigorous stirring is essential to prevent localized heating.

    • After the addition is complete, stir the resulting solution of the diazonium salt at 0-5 °C for an additional 30 minutes.

  • Sandmeyer Reaction:

    • In a separate 500 mL flask, dissolve 4.9 g (34.2 mmol) of copper(I) bromide in 20 mL of 48% HBr. Warm gently if necessary to achieve dissolution, then cool the solution to room temperature.

    • Slowly and carefully add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.

    • Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure the reaction goes to completion.

  • Isolation and Purification:

    • Cool the reaction mixture to room temperature and pour it into 200 mL of water.

    • Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

    • Combine the organic extracts and wash them carefully with a saturated aqueous solution of sodium bicarbonate until effervescence ceases, to neutralize any remaining acid.

    • Wash the organic layer with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude solid by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Safety and Handling Precautions

  • General: All experimental procedures should be conducted in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a flame-resistant lab coat, and chemical-resistant gloves, must be worn at all times.

  • Dimethyl Sulfate (DMS): DMS is extremely toxic, corrosive, and a potential carcinogen. It can be absorbed through the skin and respiratory tract. Use only in a certified fume hood and take extreme care to avoid contact. Have a quenching solution (e.g., concentrated ammonia) readily available in case of a spill.

  • Hydrobromic Acid: HBr is highly corrosive and can cause severe burns. Handle with care and avoid inhalation of vapors.

  • Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry. This protocol is designed to use the diazonium salt in solution immediately after its formation, which is a much safer practice. Do not attempt to isolate the diazonium salt.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • Appearance: Expected to be a solid, likely off-white to pale yellow.

  • Melting Point: To be determined experimentally.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and substitution pattern. The proton NMR should show characteristic aromatic signals for the quinoline ring system.

  • Mass Spectrometry (MS): To confirm the molecular weight. The mass spectrum should exhibit a characteristic isotopic pattern for a monobrominated compound (two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

References

Application Notes & Protocols: The Strategic Use of 2-Bromoquinolin-8-ol in the Development of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of therapeutic agents.[1][2] Within this class, 8-hydroxyquinoline and its halogenated derivatives have emerged as particularly potent frameworks for the development of anticancer agents, largely attributed to their exceptional metal-chelating properties and ability to induce multiple cell death pathways.[3][4] This guide provides a comprehensive overview of the strategic use of 2-Bromoquinolin-8-ol, a versatile building block, in the design and synthesis of novel anticancer drug candidates. We will explore its synthesis, mechanisms of action, and provide detailed protocols for its evaluation, offering a blend of established methodologies and forward-thinking insights for drug discovery professionals.

Part 1: The Scientific Rationale - Why this compound?

The therapeutic potential of a molecule is often dictated by the strategic arrangement of its functional groups. In this compound, each component plays a critical role, creating a synergistic platform for anticancer activity.

  • The 8-Hydroxyquinoline Core: This bidentate chelating motif is the molecule's powerhouse.[5] It can sequester essential intracellular metal ions like zinc and copper, disrupting the function of metalloenzymes that are critical for cancer cell survival, proliferation, and angiogenesis.[6][7] This disruption can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress and triggering apoptosis.[1]

  • The Bromine Substituent at C2: Halogenation is a time-tested strategy in medicinal chemistry to enhance a drug's pharmacological profile. The bromine atom at the C2 position offers two distinct advantages:

    • Modulation of Electronic Properties: The electron-withdrawing nature of bromine can influence the molecule's lipophilicity and its ability to interact with biological targets. Studies on related bromo-quinolines have consistently shown that bromine substitution enhances antiproliferative activity.

    • A Handle for Synthetic Elaboration: Crucially, the C2-bromo group serves as a versatile reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the systematic introduction of a wide array of chemical moieties, enabling the rapid generation of a diverse library of derivatives for structure-activity relationship (SAR) studies.[2]

Part 2: Synthesis and Characterization
2.1. Proposed Synthetic Strategy for this compound

Direct electrophilic bromination of 8-hydroxyquinoline typically yields a mixture of 5-bromo, 7-bromo, and 5,7-dibromo derivatives, as the phenol ring is highly activated. Synthesizing the 2-bromo isomer requires a more targeted approach. The following is a proposed, chemically sound protocol based on established quinoline synthesis reactions, which may require optimization.

Protocol: Multi-step Synthesis of this compound

This protocol is based on the logic of constructing the quinoline ring from precursors where the bromine is already in the desired position.

Step 1: Synthesis of 2-Bromo-6-methoxyaniline

  • Rationale: Starting with an aniline derivative that will ultimately form the benzene portion of the quinoline, with a protected hydroxyl group (methoxy), is a common strategy.

  • Begin with commercially available 2-amino-5-methoxyphenol. Protect the amine group (e.g., as an acetamide).

  • Perform bromination. The directing effects of the functional groups should favor bromination at the position ortho to the hydroxyl group.

  • Deprotect the amine to yield 2-Bromo-6-methoxyaniline.

Step 2: Skraup-Doebner-von Miller Cyclization

  • Rationale: This classic reaction builds the pyridine ring onto an aniline.

  • In a round-bottom flask, combine 2-Bromo-6-methoxyaniline (1 equivalent) with glycerol (3-4 equivalents).

  • Slowly add concentrated sulfuric acid as a catalyst and dehydrating agent.

  • Add a mild oxidizing agent, such as arsenic pentoxide or the nitrobenzene corresponding to the starting aniline.

  • Heat the mixture carefully under reflux for several hours. The reaction is exothermic and must be controlled.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture and pour it onto ice. Neutralize with a base (e.g., NaOH solution) to precipitate the crude product, 2-Bromo-8-methoxyquinoline.

  • Purify the product by column chromatography or recrystallization.

Step 3: Demethylation to this compound

  • Rationale: The final step is to deprotect the hydroxyl group.

  • Dissolve the purified 2-Bromo-8-methoxyquinoline in a suitable solvent (e.g., dichloromethane).

  • Add a strong Lewis acid, such as boron tribromide (BBr₃), dropwise at a low temperature (e.g., -78 °C).

  • Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.

  • Carefully quench the reaction with water or methanol.

  • Extract the product into an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product, this compound, by column chromatography.

2.2. Synthesis of Anticancer Agent Library via Suzuki Coupling
  • Rationale: The Suzuki cross-coupling reaction is a powerful tool to create C-C bonds. Here, it is used to append various aryl or heteroaryl groups to the C2 position, exploring a wide chemical space for potential biological activity.

Protocol: General Procedure for Suzuki Coupling

  • To a degassed reaction vessel, add this compound (1 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 equivalents), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

  • Add a degassed solvent system (e.g., 1,4-dioxane/water or DME).

  • Heat the reaction mixture under an inert atmosphere (e.g., Argon) at 80-100°C.

  • Monitor progress by TLC or LC-MS.

  • Once complete, cool the mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired 2-aryl-8-hydroxyquinoline derivative.

2.3. Structural Characterization

Confirm the identity and purity of all synthesized compounds using standard analytical methods:

  • ¹H and ¹³C NMR: To confirm the chemical structure and arrangement of protons and carbons.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

  • Elemental Analysis: To determine the elemental composition and confirm purity.

Part 3: Elucidating the Anticancer Mechanisms

This compound derivatives can exert their anticancer effects through multiple, often interconnected, pathways.

  • Induction of Apoptosis: Many quinoline-based agents are potent inducers of programmed cell death. This can be achieved by disrupting the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases, the executioners of apoptosis.

  • Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at critical checkpoints, most commonly the G2/M or G1 phase, thereby preventing cancer cells from dividing.

  • Topoisomerase Inhibition: Topoisomerases are enzymes vital for managing DNA topology during replication. Certain brominated 8-hydroxyquinolines have been shown to inhibit Topoisomerase I, leading to DNA strand breaks and cell death.

  • Inhibition of Signaling Pathways: Cancer cells are often dependent on hyperactive signaling pathways for their growth and survival. Quinoline derivatives have been shown to inhibit key nodes in these pathways, such as the PI3K/Akt/mTOR and EGFR signaling cascades.[2]

Visualizing a Key Target Pathway: PI3K/Akt/mTOR

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis (Inhibited) Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Quinoline Quinoline Derivative Quinoline->PI3K Inhibition Quinoline->Akt Inhibition

Caption: PI3K/Akt/mTOR pathway inhibition by quinoline derivatives.

Part 4: Protocols for Preclinical Evaluation

A systematic evaluation is critical to identify promising lead compounds. The following protocols provide a framework for a comprehensive assessment.

Visualizing the Drug Discovery Workflow

drug_discovery_workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation start This compound Scaffold synthesis Library Synthesis (e.g., Suzuki Coupling) start->synthesis purification Purification & Characterization synthesis->purification cell_culture Cancer Cell Line Panel purification->cell_culture ic50 IC50 Determination (MTS/MTT Assay) cell_culture->ic50 mechanistic Mechanistic Assays (Apoptosis, Cell Cycle) ic50->mechanistic lead_selection Lead Compound Selection mechanistic->lead_selection xenograft Xenograft Mouse Model lead_selection->xenograft efficacy Efficacy & Toxicity Studies xenograft->efficacy end Preclinical Candidate efficacy->end

Caption: Workflow from synthesis to preclinical evaluation.

4.1. In Vitro Anticancer Activity Data

The table below presents IC₅₀ values for structurally related brominated 8-hydroxyquinoline derivatives against various human cancer cell lines, providing a benchmark for expected potency.

CompoundTarget Cell LineIC₅₀ (µM)Reference(s)
5,7-Dibromo-8-hydroxyquinolineHT29 (Colon)5.4 µg/mL[4]
5,7-Dibromo-8-hydroxyquinolineC6 (Glioblastoma)6.7 µg/mL
5,7-Dibromo-8-hydroxyquinolineHeLa (Cervical)25.6 µg/mL
Platinum(II) Complex with a Bromo-8-hydroxyquinoline LigandMDA-MB-231 (Breast)7.09 ± 0.24 µM
6-Bromoquinolinone DerivativeHepG2 (Liver)EC₅₀ = 0.5 µM

Note: µg/mL values can be converted to µM by dividing by the molecular weight of the compound.

4.2. Protocol: Cell Viability (MTS) Assay for IC₅₀ Determination
  • Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).[3]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116, A549).

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • 96-well clear-bottom cell culture plates.

  • Test compounds dissolved in DMSO (stock solution).

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution).

  • Microplate reader.

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium from the DMSO stock. The final DMSO concentration in the wells should be <0.5%. Add 100 µL of the diluted compound solutions to the appropriate wells. Include "cells only" (vehicle control) and "medium only" (blank) wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Final Incubation: Incubate for 1-4 hours at 37°C, 5% CO₂. Protect the plate from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "medium only" blank from all other wells.

    • Calculate the percentage of cell viability for each concentration: (Absorbance of treated wells / Absorbance of vehicle control wells) * 100.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC₅₀ value.

4.3. Protocol: In Vivo Xenograft Tumor Model
  • Objective: To evaluate the antitumor efficacy and systemic toxicity of a lead compound in a living organism.

Materials:

  • 6-8 week old immunodeficient mice (e.g., athymic nude or NOD/SCID).

  • Luciferase-expressing cancer cells (e.g., Luc-PC3) for bioluminescence imaging.

  • Matrigel matrix.

  • Lead compound formulated in a suitable vehicle (e.g., saline, PEG400).

  • Calipers for tumor measurement.

  • Bioluminescence imaging system.

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of 1 x 10⁶ cancer cells in 100 µL of a 1:1 mixture of medium and Matrigel into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize mice into treatment and control groups (n=5-10 per group). Administer the lead compound (e.g., via oral gavage or intraperitoneal injection) daily or on a set schedule. The control group receives the vehicle only.

  • Monitoring:

    • Tumor Volume: Measure tumor dimensions with calipers 2-3 times per week and calculate volume using the formula: (Length x Width²) / 2.

    • Body Weight: Monitor the body weight of each mouse as an indicator of systemic toxicity.

    • Bioluminescence Imaging: If using luciferase-tagged cells, perform imaging weekly to monitor tumor burden and metastasis.

  • Endpoint: Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a maximum allowable size.

  • Data Analysis: Euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, Western blot). Compare the final tumor volumes and weights between the treated and control groups to determine efficacy.

References

Application Notes and Protocols: Chelation Properties of 2-Bromoquinolin-8-ol with Transition Metals

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the chelation properties of 2-Bromoquinolin-8-ol with a range of transition metals. This compound, a derivative of the well-known chelating agent 8-hydroxyquinoline, presents unique electronic and steric characteristics that influence its coordination chemistry.[1][2] These properties make its metal complexes promising candidates for applications in catalysis, bio-imaging, and as potential therapeutic agents. This guide details the synthesis of the ligand and its metal complexes, outlines robust protocols for their characterization, and discusses the underlying principles of their stability and reactivity. The information presented herein is intended to equip researchers with the foundational knowledge and practical methodologies required to explore the potential of this compound metal complexes in their respective fields.

Introduction: The Significance of this compound in Coordination Chemistry

8-Hydroxyquinoline (8-HQ) and its derivatives are renowned for their versatile chelating abilities, forming stable complexes with a wide array of metal ions.[1][2][3] The introduction of a bromine atom at the 2-position of the quinoline ring system in this compound significantly modulates the ligand's electronic properties and steric profile. This substitution can influence the stability, geometry, and reactivity of the resulting metal complexes, opening avenues for the fine-tuning of their chemical and physical properties.

The proximity of the hydroxyl group to the heterocyclic nitrogen atom in the 8-hydroxyquinoline scaffold allows for the formation of stable five-membered chelate rings with metal ions.[1] The metal displaces the hydrogen of the hydroxyl group and coordinates to both the oxygen and nitrogen atoms. The resulting metal complexes have found diverse applications, including as antimicrobial agents, in the development of organic light-emitting diodes (OLEDs), and as fluorescent sensors for metal ion detection.[1][2][3] The exploration of this compound's coordination chemistry is a logical extension of this rich field, with the potential to yield novel complexes with enhanced or specialized functionalities.

Synthesis of Ligand and Metal Complexes

Synthesis of this compound

The synthesis of this compound can be achieved through various established organic chemistry methodologies. A common and effective approach involves the bromination of 8-hydroxyquinoline. The precise control of reaction conditions is crucial to ensure selective bromination at the 2-position.

Protocol 2.1: Synthesis of this compound

  • Dissolution: Dissolve 8-hydroxyquinoline in a suitable solvent, such as glacial acetic acid.

  • Bromination: Slowly add a solution of bromine in the same solvent to the 8-hydroxyquinoline solution at a controlled temperature (e.g., 0-5 °C) with constant stirring.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Quench the reaction by adding a solution of sodium thiosulfate to remove any unreacted bromine.

  • Neutralization and Precipitation: Neutralize the reaction mixture with a suitable base (e.g., sodium hydroxide solution) to precipitate the crude product.

  • Purification: Collect the precipitate by filtration, wash with water, and purify by recrystallization from an appropriate solvent (e.g., ethanol) to obtain pure this compound.

  • Characterization: Confirm the identity and purity of the product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

General Protocol for the Synthesis of Transition Metal Complexes

The synthesis of transition metal complexes of this compound typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. The stoichiometry of the reactants and the reaction conditions will determine the final structure of the complex.

Protocol 2.2: General Synthesis of M(II)-(this compound)₂ Complexes

  • Ligand Solution: Dissolve this compound (2 molar equivalents) in a suitable solvent (e.g., ethanol, methanol, or a mixture with water).

  • Metal Salt Solution: In a separate flask, dissolve the transition metal(II) salt (e.g., chloride, acetate, or nitrate) (1 molar equivalent) in the same or a compatible solvent.

  • Complexation: Slowly add the metal salt solution to the ligand solution with continuous stirring. A precipitate of the metal complex is often observed.

  • pH Adjustment (if necessary): The formation of the chelate involves the deprotonation of the hydroxyl group. Adjusting the pH to a slightly basic condition with a non-coordinating base (e.g., sodium hydroxide or ammonia solution) can facilitate complex formation.

  • Reaction Completion: Stir the reaction mixture at room temperature or with gentle heating for a specified period to ensure complete complexation.

  • Isolation and Purification: Collect the precipitated complex by filtration, wash with the solvent to remove unreacted starting materials, and dry under vacuum.

  • Characterization: Characterize the resulting metal complex using elemental analysis, IR spectroscopy, UV-Vis spectroscopy, and magnetic susceptibility measurements to confirm its composition and structure.

Characterization of Chelation Properties

A thorough characterization of the chelation properties of this compound with transition metals is essential to understand their stability, structure, and potential applications.

Spectroscopic Techniques
  • UV-Visible (UV-Vis) Spectroscopy: This technique is invaluable for monitoring the formation of metal complexes and determining their stoichiometry. The chelation of this compound with a metal ion typically results in a significant shift in the absorption spectrum. Job's method of continuous variation or the mole-ratio method can be employed to determine the metal-to-ligand ratio in the complex.[3]

  • Infrared (IR) Spectroscopy: IR spectroscopy provides crucial information about the coordination of the ligand to the metal ion. The disappearance or shift of the broad O-H stretching band of the free ligand and shifts in the C=N and C-O stretching vibrations upon complexation are indicative of chelation through the nitrogen and oxygen atoms.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the ligand and its diamagnetic metal complexes. Changes in the chemical shifts of the protons and carbons of the quinoline ring upon complexation provide insights into the coordination environment.

Determination of Stability Constants

The stability constant (Kstab) is a quantitative measure of the strength of the interaction between a metal ion and a ligand in solution.[5][6][7] A large stability constant indicates the formation of a stable complex.[7] Potentiometric titration is a classic and reliable method for determining stability constants.

Protocol 3.1: Potentiometric Titration for Stability Constant Determination

  • Solution Preparation: Prepare solutions of the ligand, the metal ion, a standard acid (e.g., HCl), and a standard base (e.g., NaOH) of known concentrations in a suitable solvent system (often a water-organic solvent mixture to ensure solubility). Maintain a constant ionic strength using an inert electrolyte (e.g., KNO₃ or NaClO₄).

  • Titration Setup: Use a calibrated pH meter with a glass electrode to monitor the pH of the solution in a thermostated vessel.

  • Titration Procedure: Titrate a solution containing the ligand and the metal ion with the standard base. Record the pH after each addition of the titrant. Perform separate titrations of the free acid and the free ligand under the same conditions for comparison.

  • Data Analysis: Plot the titration curves (pH vs. volume of base added). From these curves, calculate the formation function (n̄, the average number of ligands bound per metal ion) and the free ligand concentration ([L]).

  • Stability Constant Calculation: Use computational methods, such as the Bjerrum method or software programs like HYPERQUAD, to calculate the stepwise and overall stability constants from the formation curve (n̄ vs. pL, where pL = -log[L]).[5]

Table 1: Expected Order of Stability for Divalent Transition Metal Complexes

Based on the Irving-Williams series, the expected order of stability for high-spin octahedral complexes of divalent transition metals is:

Metal IonMn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II)
Rationale This trend is primarily attributed to the decrease in ionic radii across the period and the increasing ligand field stabilization energy, which is maximal for Cu(II).[8]

Structural Elucidation

While spectroscopic methods provide valuable information, single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the overall coordination geometry of the metal complex.

Workflow 4.1: Single-Crystal X-ray Diffraction

G cluster_0 Crystal Growth cluster_1 Data Collection and Structure Solution cluster_2 Analysis and Visualization A Synthesize and Purify Complex B Select Appropriate Solvent System A->B C Slow Evaporation / Diffusion B->C D Obtain Single Crystals C->D E Mount Crystal on Diffractometer D->E F Collect Diffraction Data E->F G Solve Structure (e.g., SHELXS) F->G H Refine Structure (e.g., SHELXL) G->H I Determine Bond Lengths and Angles H->I J Analyze Packing and Intermolecular Interactions I->J K Visualize Structure (e.g., Mercury, Diamond) I->K

Caption: Workflow for single-crystal X-ray diffraction analysis.

Potential Applications and Future Directions

The unique properties of this compound metal complexes suggest their potential in several advanced applications:

  • Catalysis: The steric and electronic effects of the bromo-substituent may influence the catalytic activity of the metal center in various organic transformations.

  • Bio-imaging: The inherent fluorescence of the 8-hydroxyquinoline scaffold can be modulated upon metal chelation, making these complexes potential candidates for fluorescent probes for specific metal ions in biological systems.[2]

  • Therapeutic Agents: 8-Hydroxyquinoline derivatives have shown a range of biological activities, including antimicrobial and anticancer properties.[3][9] The introduction of the bromo-substituent and coordination to a metal ion can enhance these activities.

Future research should focus on synthesizing a broader range of complexes with different transition metals and in various oxidation states. A systematic investigation of their photophysical properties, electrochemical behavior, and biological activities will be crucial in unlocking their full potential.

Conclusion

This compound is a promising ligand for the development of novel transition metal complexes with tailored properties. The protocols and methodologies outlined in these application notes provide a solid framework for researchers to synthesize, characterize, and evaluate these compounds. The insights gained from such studies will undoubtedly contribute to advancements in coordination chemistry and the development of new functional materials and therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromoquinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the dedicated technical support guide for the synthesis of 2-Bromoquinolin-8-ol. As researchers and drug development professionals, we understand that synthetic chemistry is as much an art as it is a science, often accompanied by unexpected challenges. This guide is designed to serve as your in-house expert, moving beyond simple procedural steps to explain the underlying chemical principles. We will address common problems encountered during the synthesis of this compound, with a focus on the widely employed Sandmeyer reaction, starting from 2-aminoquinolin-8-ol. Our goal is to empower you with the knowledge to troubleshoot effectively, optimize your reaction conditions, and achieve consistent, high-purity results.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific experimental issues in a direct question-and-answer format.

Question 1: My initial diazotization reaction of 2-aminoquinolin-8-ol fails to proceed, or the solution develops a premature dark color.

Probable Causes:

  • Temperature Instability: The formation of aryl diazonium salts is a highly exothermic process. The diazonium salt itself is thermally unstable and prone to decomposition above 5 °C, leading to the formation of phenolic byproducts and nitrogen gas.[1]

  • Incorrect Stoichiometry or Reagent Quality: The use of old or impure sodium nitrite (NaNO₂) can lead to incomplete diazotization. Similarly, an incorrect concentration of the mineral acid (typically HBr or HCl) can affect the stability and formation of the diazonium salt.

  • Slow Nitrite Addition: Adding the sodium nitrite solution too quickly can cause localized heating, leading to decomposition.

Solutions & Scientific Rationale:

  • Maintain Strict Temperature Control: The reaction vessel must be submerged in an ice-salt bath to maintain an internal temperature of 0–5 °C throughout the addition of sodium nitrite. This precaution minimizes the rate of decomposition of the sensitive diazonium intermediate.

  • Use Fresh Reagents: Always use freshly opened or properly stored sodium nitrite. It is advisable to prepare the aqueous solution of NaNO₂ just before use.

  • Slow, Sub-surface Addition: Add the cold NaNO₂ solution dropwise and slowly, ideally with the tip of the addition funnel below the surface of the reaction mixture. This ensures rapid mixing and prevents localized temperature spikes. The reaction is complete when a drop of the mixture produces an immediate blue-black color on starch-iodide paper, indicating a slight excess of nitrous acid.

Question 2: During the addition of the diazonium salt to the copper(I) bromide solution, I observe vigorous foaming, and the yield of my target compound is very low.

Probable Causes:

  • Rapid Decomposition: This is a classic sign of uncontrolled decomposition of the diazonium salt, which releases nitrogen gas.[2] This is often triggered by adding the diazonium salt solution too quickly or to a CuBr solution that is not at the optimal temperature.

  • Catalyst Inactivity: The copper(I) bromide may have oxidized to copper(II), reducing its catalytic efficiency. The Sandmeyer reaction relies on a single-electron transfer from Cu(I) to the diazonium salt to initiate the radical mechanism.[2][3]

Solutions & Scientific Rationale:

  • Controlled Addition: The diazonium salt solution should be added slowly, in portions, to the chilled solution of CuBr. This allows for controlled evolution of N₂ gas and prevents a runaway reaction.

  • Ensure Active Catalyst: Use high-purity CuBr. If you suspect oxidation, you can prepare it fresh or wash the commercial reagent to remove any soluble Cu(II) impurities. The catalytic cycle involves the regeneration of Cu(I), but starting with a highly active catalyst is crucial for efficiency.[3]

  • Temperature Management: While the initial diazotization requires cooling, the Sandmeyer step may sometimes benefit from gentle warming after the addition is complete to ensure the reaction goes to completion. This should be optimized based on experimental observation.

Question 3: My final product is an impure, difficult-to-separate mixture. TLC shows multiple spots.

Probable Causes:

  • Side Reactions: The most common side product is quinolin-8-ol, formed when the diazonium salt reacts with water (hydroxylation), a competing reaction to the Sandmeyer pathway.[2][3] Another possibility is the formation of biaryl byproducts, which supports the radical mechanism of the reaction.[3]

  • Incomplete Reaction: Unreacted 2-aminoquinolin-8-ol may remain.

  • Over-bromination: Although less likely in a Sandmeyer reaction compared to direct electrophilic bromination, impurities from alternative reaction pathways can complicate purification.

Solutions & Scientific Rationale:

  • Minimize Water: While the reaction is often run in aqueous acid, ensuring the copper(I) bromide solution is concentrated and that temperatures are kept low can disfavor the competing hydroxylation reaction.

  • Purification by Column Chromatography: Silica gel column chromatography is highly effective for separating this compound from the more polar quinolin-8-ol and the starting amine.[4][5][6] A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is recommended.

  • Recrystallization: If a major impurity is present, recrystallization from a suitable solvent system (e.g., ethanol/water or dichloromethane/hexane) can significantly improve purity.[7]

Question 4: The ¹H NMR spectrum of my purified product is confusing. How do I confirm the structure?

Probable Causes:

  • Presence of Isomers or Byproducts: Even after chromatography, trace impurities can remain. The key is to identify the characteristic signals of your product versus those of common contaminants.

  • Incorrect Structure: It's crucial to confirm that the bromine atom is at the C2 position.

Solutions & Scientific Rationale:

  • Analyze Key Signals: For this compound, you should observe the characteristic aromatic protons of the quinoline scaffold. The absence of a proton signal at the C2 position is a key indicator. Compare your spectrum to known data for quinolin-8-ol and the starting material (see Table 1).

  • Utilize 2D NMR: If available, a ¹H-¹³C HSQC experiment can definitively correlate each proton to its attached carbon, confirming the substitution pattern.

  • Mass Spectrometry Confirmation: The most unambiguous confirmation comes from mass spectrometry, which should show the correct molecular ion peak with the characteristic isotopic pattern for a monobrominated compound.[8]

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving common issues during the synthesis.

TroubleshootingWorkflow cluster_prep Preparation & Diazotization cluster_sandmeyer Sandmeyer Reaction cluster_workup Work-up & Purification Start Start Synthesis CheckReagents Check Reagent Purity (NaNO2, Amine) Start->CheckReagents TempControl Maintain Temp at 0-5°C CheckReagents->TempControl StarchIodide Test for Diazotization (Starch-Iodide Paper) TempControl->StarchIodide StarchIodide->TempControl Negative Test (Add more NaNO2) AddDiazonium Slowly Add Diazonium Salt to CuBr Solution StarchIodide->AddDiazonium Positive Test Observe Observe Reaction (Gas evolution, color) AddDiazonium->Observe TLC_Check Monitor Progress by TLC Observe->TLC_Check TLC_Check->AddDiazonium Incomplete (Allow to stir longer/warm gently) Workup Aqueous Work-up TLC_Check->Workup Reaction Complete Purify Column Chromatography Workup->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize Characterize->Purify Impure Product (Re-purify) End End Characterize->End Pure Product SandmeyerReaction reactant 2-Aminoquinolin-8-ol reagent1 NaNO2, HBr 0-5 °C intermediate Quinoline-2-diazonium-8-ol salt (in situ) reagent1->intermediate reagent2 CuBr product This compound intermediate->product Sandmeyer Reaction side_product N₂ Gas intermediate->side_product Decomposition reagent2->product

References

Technical Support Center: Optimizing Yield and Purity of 2-Bromoquinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and purification of 2-Bromoquinolin-8-ol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this specific synthesis. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic strategy for preparing this compound?

A1: The synthesis of this compound is not achieved by direct electrophilic bromination of quinolin-8-ol, which preferentially occurs on the electron-rich phenol ring at positions 5 and 7.[1][2] A more effective and common strategy involves starting from a pre-functionalized precursor like 8-hydroxyquinolin-2(1H)-one. The lactam oxygen can then be converted to a bromide using a suitable brominating agent such as phosphorus oxybromide (POBr₃) or a triphenylphosphine/dibromoisocyanuric acid system.[3][4] This approach ensures regioselective introduction of the bromine atom at the C2-position.

Q2: Why is purification of bromoquinoline derivatives often challenging?

A2: Purification challenges with bromoquinolines can arise from several factors. Constitutional isomers, which may form depending on the synthetic route, often have very similar polarities, making their separation by standard chromatography difficult.[5] Furthermore, the quinoline nitrogen is basic and can interact strongly with acidic silica gel, leading to peak tailing, poor separation, and in some cases, product degradation on the column.[5] Careful selection of the stationary phase and solvent system is therefore critical for achieving high purity.

Q3: What are the most critical reaction parameters to control for maximizing yield?

A3: For syntheses involving reagents like phosphorus oxybromide, temperature control is paramount. These reactions are often run at elevated temperatures to drive the conversion, but excessive heat can lead to decomposition and the formation of tar-like byproducts.[3] The stoichiometry of the brominating agent is also crucial; an excess may lead to unwanted side reactions, while an insufficient amount will result in incomplete conversion. Anhydrous (moisture-free) conditions are also essential, as reagents like POBr₃ react violently with water.

Troubleshooting Guide: Common Issues & Solutions

Researchers may encounter several obstacles during the synthesis and purification of this compound. The following guide addresses the most common issues in a question-and-answer format.

Issue Potential Cause Recommended Solution
Low or No Yield 1. Incomplete reaction.• Monitor reaction progress closely using TLC. • Ensure reaction temperature is optimal and maintained consistently. • Increase reaction time if starting material is still present.
2. Decomposition of reagent or product.• Ensure all glassware is dry and reactions are run under an inert atmosphere (e.g., Nitrogen, Argon). • Avoid excessive heating; determine the optimal temperature for the specific brominating agent used.[3]
3. Inefficient work-up.• Quench the reaction carefully, typically by pouring it onto an ice/water slurry to decompose excess phosphorus halides.[3] • Adjust the pH of the aqueous layer to be slightly basic (pH 7-8) before extraction to ensure the product is in its neutral form.[6]
Low Purity (Multiple Spots on TLC) 1. Unreacted starting material.• Optimize reaction time and temperature (see above). • Consider adding a slight excess of the brominating agent if incomplete conversion is a persistent issue.
2. Formation of byproducts from side reactions.• Maintain strict temperature control. • Ensure slow, portion-wise addition of reagents where applicable to control the reaction exotherm.
Difficult Purification 1. Product streaking or loss on silica gel.• Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a base like triethylamine (~0.5-1%).[5] • Use an alternative, more inert stationary phase such as neutral or basic alumina.[5]
2. Poor separation from impurities.• Methodically screen different solvent systems (eluents) for column chromatography, starting with non-polar systems and gradually increasing polarity. • If column chromatography fails, attempt purification via recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes).
Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving common issues related to yield and purity.

G start Initial Synthesis Outcome: Low Yield or Purity check_tlc Analyze TLC of Crude Product start->check_tlc incomplete_rxn Problem: Incomplete Reaction (Starting material present) check_tlc->incomplete_rxn  Predominant  starting material spot side_products Problem: Side Products (Multiple spots) check_tlc->side_products  Multiple distinct  product spots purification_issue Problem: Purification Difficulty (Streaking, poor separation) check_tlc->purification_issue  Product spot streaks  or is inseparable optimize_cond Solution: Optimize Conditions - Increase Temp/Time - Check Reagent Stoichiometry incomplete_rxn->optimize_cond refine_cond Solution: Refine Conditions - Lower Temperature - Ensure Inert Atmosphere - Check Reagent Purity side_products->refine_cond change_purify Solution: Modify Purification - Use Neutral Alumina - Add Triethylamine to Eluent - Attempt Recrystallization purification_issue->change_purify

Caption: Troubleshooting workflow for optimizing this compound synthesis.

Key Experimental Protocols

Protocol 1: Synthesis of this compound from 8-Hydroxyquinolin-2(1H)-one

This protocol describes the conversion of the lactam to the bromide using phosphorus oxybromide.

Causality: Phosphorus oxybromide (POBr₃) is an effective reagent for converting the carbonyl group of a quinolinone into a bromide. The reaction proceeds through the formation of a phosphate ester intermediate, which is subsequently displaced by a bromide ion. This method is highly regioselective for the 2-position.[3]

Step-by-Step Methodology:

  • Preparation : In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, add 8-hydroxyquinolin-2(1H)-one (1 equivalent).

  • Reagent Addition : Carefully add phosphorus oxybromide (POBr₃, ~3 equivalents) portion-wise to the flask in a fume hood. The reaction can be exothermic. An inert solvent like chloroform (CHCl₃) can be used.[3]

  • Reaction : Heat the mixture under reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC), comparing the reaction mixture to the starting material.

  • Work-up : After the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing an ice/water slurry to decompose the excess POBr₃.

  • Neutralization & Extraction : Adjust the pH of the aqueous slurry to ~7-8 using a base such as sodium carbonate or ammonium hydroxide.[6] Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).[6]

  • Drying and Concentration : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography

Causality: Column chromatography separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase. For bromoquinolines, which can be basic, using a deactivated or neutral stationary phase prevents irreversible adsorption and degradation.[5]

Step-by-Step Methodology:

  • Stationary Phase Selection : Choose a stationary phase. If using silica gel, it is highly recommended to prepare a slurry of the silica in the starting eluent containing 0.5-1% triethylamine (TEA) to deactivate the acidic sites.[5] Neutral alumina is an excellent alternative.[5]

  • Column Packing : Pack a chromatography column with the chosen stationary phase.

  • Sample Loading : Dissolve the crude this compound in a minimum amount of the chromatography eluent or a slightly more polar solvent and load it onto the column.

  • Elution : Begin eluting with a non-polar solvent system (e.g., a mixture of hexanes and ethyl acetate, starting at a 20:1 ratio). Gradually increase the polarity of the eluent to facilitate the separation of the product from impurities.[6]

  • Fraction Collection : Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration : Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

References

Technical Support Center: Purification of 2-Bromoquinolin-8-ol and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Bromoquinolin-8-ol and its diverse family of derivatives. These compounds are pivotal building blocks in medicinal chemistry, catalysis, and materials science, largely due to the unique combination of a reactive bromine handle for cross-coupling and a potent 8-hydroxyquinoline scaffold for metal chelation.[1][2] However, these same properties present significant purification challenges.

This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate common obstacles, from stubborn colored impurities to the difficult separation of closely related isomers.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the purification of this compound and its derivatives.

Q1: My "purified" product is persistently colored (yellow, green, or brown), but literature suggests it should be a white or pale-yellow solid. What is the cause, and how can I decolorize it?

A1: This is arguably the most frequent challenge, and it typically stems from two primary sources: metal chelation and oxidation.

  • Causality - The Chelation Effect: The 8-hydroxyquinoline core is an exceptionally powerful bidentate chelating agent, capable of binding to a wide range of metal ions (e.g., Fe³⁺, Cu²⁺, Zn²⁺).[3][4] These trace metals can be introduced from reagents, metal spatulas, or even leached from glass reaction vessels. The resulting metal complexes are often intensely colored and can be difficult to remove.

  • Causality - Oxidation: Like many phenolic compounds, the 8-hydroxy moiety can be susceptible to oxidation, especially when exposed to air, light, or heat, leading to the formation of colored quinone-like byproducts.[5]

Troubleshooting & Optimization:

  • Activated Charcoal Treatment: This is a classic and effective method for removing colored, non-polar impurities. After dissolving your crude product in a suitable hot solvent for recrystallization, add a small amount (typically 1-2% by weight) of activated charcoal. Boil the solution for a few minutes, then perform a hot filtration to remove the charcoal.[6] Be aware that charcoal can adsorb some of your product, potentially reducing the yield.[6]

  • Chelating Wash: Before final purification, dissolve the crude product in an organic solvent and wash it with an aqueous solution of a strong chelating agent like EDTA (ethylenediaminetetraacetic acid). This will sequester the problematic metal ions into the aqueous layer.

  • Use of Inert Stationary Phases: During column chromatography, avoid standard silica gel if color is a persistent issue. Switch to a more inert phase like neutral alumina or consider deactivating the silica gel (see Q3).[5][7]

Q2: I am struggling to separate my desired mono-bromo product (e.g., 2-Bromo- or 5-Bromoquinolin-8-ol) from the 5,7-dibromo byproduct. How can I improve this separation?

A2: The electrophilic bromination of 8-hydroxyquinoline is notoriously difficult to control, often yielding a mixture of mono- and di-brominated products that have very similar polarities.[1][8] Achieving baseline separation requires optimizing your purification technique.

Troubleshooting & Optimization:

  • High-Resolution Column Chromatography:

    • Shallow Solvent Gradient: Avoid steep gradients. A slow, shallow increase in eluent polarity provides the best chance to resolve compounds with close Rf values.

    • Alternative Stationary Phases: If silica gel fails, neutral alumina often provides different selectivity and can resolve difficult mixtures.[7] Reverse-phase (C18) silica can also be effective if the compounds are sufficiently non-polar.[7]

    • Dry Loading: For difficult separations, adsorbing the crude material onto a small amount of silica gel or Celite and loading it as a dry powder onto the column often results in better band-sharpening and separation compared to wet loading in a solvent.

  • Fractional Recrystallization: This technique exploits subtle differences in solubility.

    • Meticulous Solvent Screening: Test a wide range of solvents and solvent/anti-solvent systems (e.g., ethanol/water, ethyl acetate/hexane, toluene/heptane).[5][6] The goal is to find a system where one isomer is significantly less soluble than the other.

    • Stepwise Cooling: Allow the hot, dissolved solution to cool very slowly. Rapid cooling can cause both isomers to crash out of solution together. Slow cooling encourages the preferential crystallization of the less soluble compound in a purer form.

Q3: My compound streaks badly or appears to decompose on my silica gel column, resulting in very low recovery. What is happening and how can I prevent it?

A3: This is a classic sign of an undesirable interaction between your compound and the stationary phase. Standard silica gel is acidic (pKa ≈ 4.5) due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogen atom of the quinoline ring and the phenolic hydroxyl group can interact strongly with these acidic sites.

Causality - Acid-Base Interaction: This strong interaction can lead to irreversible adsorption, tailing (streaking) of the product spot on TLC, and even acid-catalyzed decomposition on the column.

Troubleshooting & Optimization:

  • Deactivate the Silica Gel: Neutralize the acidic sites by preparing a slurry of silica gel in your starting eluent that contains a small amount of a basic additive, typically 0.5-1% triethylamine (Et₃N) or pyridine.[7] This simple step can dramatically improve recovery and peak shape.

  • Switch to Alumina: Alumina is available in acidic, neutral, and basic grades. For bromo-hydroxyquinolines, neutral or basic alumina is often an excellent alternative to silica gel, as it eliminates the problem of acidic interaction.[5]

  • Minimize Contact Time: Use flash column chromatography (a shorter, wider column with applied pressure) rather than traditional gravity chromatography. This reduces the time your compound spends in contact with the stationary phase, minimizing the opportunity for degradation.[7]

Q4: During recrystallization, my compound separates as a liquid ("oils out") instead of forming crystals. How can I fix this?

A4: "Oiling out" occurs when the solute's solubility decreases so rapidly upon cooling that it separates from the solution above its melting point, forming a liquid phase instead of a solid crystal lattice.[6]

Troubleshooting & Optimization:

  • Reheat and Add More Solvent: Reheat the mixture until the oil completely redissolves. Then, add a small amount of additional hot solvent to ensure the solution is no longer supersaturated at that high temperature.[6]

  • Slow Down the Cooling Rate: This is critical. Allow the flask to cool slowly to room temperature on a benchtop before transferring it to an ice bath. Rapid cooling is a primary cause of oiling out.[6]

  • Modify the Solvent System: If the problem persists, add a small amount of a "better" solvent (one in which your compound is more soluble) to the hot mixture. This can lower the saturation point and prevent premature separation as an oil.[6]

  • Induce Crystallization: Once the solution has cooled, try inducing crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a tiny seed crystal of the pure compound.[6]

Data-Driven Purification Strategies

The following tables summarize typical conditions that can serve as a starting point for developing your purification protocols.

Table 1: Comparison of Chromatographic Conditions for Bromoquinoline Derivatives

Compound ClassStationary PhaseEluent System (v/v)Rationale & Reference(s)
Bromo-hydroxyquinolinesSilica GelEthyl Acetate / Hexane (e.g., 1:3 to 1:1)Standard choice for moderate polarity compounds.[8][9]
Acid-Sensitive BromoquinolinesSilica Gel + 1% TriethylamineEthyl Acetate / HexaneDeactivates acidic silanol groups to prevent streaking.[7]
Bromo-alkoxyquinolinesAlumina (Neutral)Ethyl Acetate / Hexane (e.g., 1:6)A good alternative to silica for preventing degradation.[10]
Isomer SeparationSilica GelDichloromethane / Methanol (e.g., 98:2)A more polar system that can improve isomer resolution.
General BromoquinolinesSilica GelHexane / Ethyl Acetate (e.g., 6:1)Effective for less polar bromoquinoline derivatives.[11]

Table 2: Recommended Solvents for Recrystallization of Bromo-hydroxyquinolines

Solvent / SystemCompound SuitabilityRationale & Reference(s)
Ethanol or MethanolGeneral mono- and di-bromo derivativesGood solubility when hot, poor when cold. Often effective.
Benzene5,7-Dibromo-8-hydroxyquinolineReported to give high purity crystals for this specific compound.[8]
Ethanol / WaterDerivatives with phthalonitrile groupsThe addition of water as an anti-solvent can effectively induce crystallization.[8]
Ethyl Acetate / HexaneGeneral derivativesA versatile solvent/anti-solvent system for fine-tuning solubility.[12]
Toluene / HeptaneNitro-substituted derivativesSuitable for compounds with intermediate polarity.[6]
Detailed Experimental Protocols
Protocol 1: Purification by Column Chromatography on Deactivated Silica Gel

This protocol is designed to mitigate issues of streaking and decomposition for acid-sensitive compounds like this compound.

  • Prepare the Eluent: Choose an appropriate eluent system based on TLC analysis (e.g., 20% Ethyl Acetate in Hexane). To this eluent, add triethylamine (Et₃N) to a final concentration of 1% (v/v). This is your mobile phase.

  • Prepare the Slurry: In a beaker, add your silica gel. Add the 1% Et₃N-containing eluent and stir to create a uniform slurry.

  • Pack the Column: Pour the slurry into your chromatography column. Use gentle air pressure or a pump to pack the bed firmly and evenly, ensuring no air bubbles or cracks are present.

  • Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. For best results, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column bed.

  • Elute the Column: Begin elution with the mobile phase, collecting fractions. Monitor the separation by TLC.

  • Combine and Concentrate: Combine the fractions containing the pure product and concentrate them under reduced pressure to obtain the purified compound.

Protocol 2: Purification by Recrystallization (Solvent/Anti-Solvent Method)

This method is excellent for inducing crystallization when a single solvent is not ideal.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of a "good" solvent (e.g., ethyl acetate) at room temperature to just dissolve the solid.

  • Induce Precipitation: Slowly add a "poor" or "anti-solvent" (e.g., hexane) dropwise while stirring. Continue adding until the solution becomes faintly and persistently cloudy. This indicates the solution is saturated.

  • Re-dissolution: Add a few drops of the "good" solvent to just redissolve the cloudiness, resulting in a clear, saturated solution.

  • Crystallization: Cover the flask and allow it to stand undisturbed at room temperature. Slow crystal growth is key to high purity. Once crystal formation appears complete, you can place the flask in an ice bath for 30 minutes to maximize the yield.[13]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold anti-solvent.

  • Drying: Allow the crystals to air-dry on the filter paper or place them in a vacuum oven at a temperature well below their melting point.

Visualizing the Workflow

A logical approach is crucial for efficient troubleshooting and purification.

G cluster_workflow General Purification Workflow Start Crude Product TLC Analyze by TLC Start->TLC Decision Is Separation > 0.2 Rf? TLC->Decision Chrom Column Chromatography Decision->Chrom No Recrys Recrystallization Decision->Recrys Yes Purity Check Purity (TLC, NMR, LCMS) Chrom->Purity Recrys->Purity Decision2 Is it Pure? Purity->Decision2 Decision2->Chrom No, Repurify End Pure Product Decision2->End Yes

Caption: A typical workflow for purifying bromoquinoline derivatives.

G cluster_color Colored Impurities cluster_sep Poor Separation (Isomers) cluster_streak Column Streaking / Low Recovery Problem Identified Problem color1 Potential Cause: Metal Chelation Problem->color1 Color color2 Potential Cause: Oxidation Problem->color2 Color sep1 Potential Cause: Similar Polarity Problem->sep1 Separation streak1 Potential Cause: Acidic Silica Problem->streak1 Streaking sol1 Solution: EDTA Wash or Use Alumina Column color1->sol1 sol2 Solution: Charcoal Treatment color2->sol2 sol3 Solution: Shallow Gradient or Fractional Recrystallization sep1->sol3 sol4 Solution: Deactivate Silica (Et3N) or Switch to Alumina streak1->sol4

Caption: A decision tree for troubleshooting common purification issues.

References

Technical Support Center: Troubleshooting Side Reactions in the Bromination of 8-Hydroxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bromination of 8-hydroxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this important synthetic transformation. As an experienced application scientist, I will provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your experimental design.

Introduction: The Electrophilic Aromatic Substitution of 8-Hydroxyquinoline

The bromination of 8-hydroxyquinoline is a classic example of an electrophilic aromatic substitution reaction. The hydroxyl group at the C-8 position is a potent activating group, directing electrophiles to the ortho and para positions. Consequently, the C-5 and C-7 positions are highly susceptible to bromination. While this high reactivity is advantageous, it can also lead to a lack of selectivity and the formation of undesired side products. This guide will address the most common issues and provide robust solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address specific issues you may encounter during the bromination of 8-hydroxyquinoline in a question-and-answer format.

Q1: My primary goal is to synthesize 5,7-dibromo-8-hydroxyquinoline, but my yields are low and I'm getting a mixture of products. How can I optimize for the dibrominated product?

A1: Achieving high yields of 5,7-dibromo-8-hydroxyquinoline hinges on controlling the stoichiometry of the reactants and selecting the appropriate solvent.

The formation of a mixture of mono- and di-bromo derivatives is a common issue when the amount of bromine is insufficient.[1][2][3] To favor the formation of 5,7-dibromo-8-hydroxyquinoline, it is crucial to use at least two equivalents of molecular bromine (Br₂).

Key Causality: The first bromination at either the C-5 or C-7 position is rapid. The second bromination requires a sufficient concentration of the electrophile to proceed to completion on the now slightly deactivated monobrominated intermediate.

Troubleshooting Protocol:

  • Stoichiometry: Employing a slight excess of bromine, approximately 2.1 equivalents, can drive the reaction to completion and ensure a high conversion of the starting material and any monobrominated intermediates to the desired 5,7-dibromo product.[1]

  • Solvent Selection: Chloroform (CHCl₃) has been shown to be an effective solvent for this transformation, leading to high yields of the dibrominated product.[2][4] Other solvents like acetic acid and methanol have also been used, though they may result in more moderate yields.[1]

  • Reaction Time and Temperature: The reaction is typically stirred at room temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the point of complete consumption of the starting material.

Experimental Protocol for High-Yield Synthesis of 5,7-dibromo-8-hydroxyquinoline:

  • Dissolve 8-hydroxyquinoline (1 equivalent) in chloroform.

  • In a separate flask, prepare a solution of bromine (2.1 equivalents) in chloroform.

  • Slowly add the bromine solution to the 8-hydroxyquinoline solution at room temperature with stirring.

  • Continue stirring and monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with a 5% aqueous sodium bicarbonate (NaHCO₃) solution to quench any remaining bromine and neutralize the HBr byproduct.[2]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be further purified by crystallization.[2]

ParameterRecommendation for DibrominationRationale
Bromine Equivalents 2.0 - 2.1Ensures complete conversion to the dibrominated product.
Solvent Chloroform (CHCl₃)Provides good solubility and high yields have been reported.[2][4]
Temperature Room TemperatureSufficient for the reaction to proceed efficiently without promoting side reactions.
Work-up Aqueous NaHCO₃ washNeutralizes acidic byproduct (HBr) and removes excess bromine.[2]
Q2: I am attempting to synthesize a monobrominated 8-hydroxyquinoline, but I consistently isolate the 5,7-dibromo derivative as the major product. How can I achieve selective monobromination?

A2: Selective monobromination of 8-hydroxyquinoline is challenging due to the high activation of the quinoline ring by the hydroxyl group. However, careful control of reaction conditions can favor the formation of monobrominated products.

The inherent reactivity of the 8-hydroxyquinoline ring system makes it difficult to stop the reaction at the monobromination stage.[1][2][3] Even with substoichiometric amounts of bromine, a mixture of starting material, monobrominated, and dibrominated products is often obtained.

Key Causality: The rate of the second bromination is often comparable to or faster than the initial bromination, especially under conditions where there is a localized excess of bromine.

Troubleshooting Strategies for Monobromination:

  • Substoichiometric Bromine: Using 1.0 to 1.5 equivalents of bromine is a starting point to favor monobromination.[1][2] However, this will likely result in an incomplete reaction and a mixture of products.

  • Low Temperature: Conducting the reaction at lower temperatures, such as 0 °C, can help to control the reaction rate and may improve selectivity for the monobrominated product.[2]

  • Choice of Brominating Agent: While molecular bromine is commonly used, other brominating agents like N-bromosuccinimide (NBS) might offer better control in some cases, although the formation of dibrominated product can still occur.[2]

  • Solvent Effects: The choice of solvent can influence the product distribution. Experimenting with different solvents such as acetonitrile (CH₃CN) or carbon tetrachloride (CCl₄) may alter the selectivity.[1][2]

  • Slow Addition: Adding the bromine solution dropwise over an extended period helps to maintain a low concentration of the electrophile, which can disfavor the second bromination.

Illustrative Workflow for Attempted Selective Monobromination:

Caption: Workflow for selective monobromination of 8-hydroxyquinoline.

Note: Achieving a high yield of a single monobrominated isomer is notoriously difficult. Expect to perform careful chromatographic separation to isolate the desired product from the reaction mixture.[1][3]

Q3: During my reaction work-up, I notice the formation of a significant amount of solid precipitate, which complicates extraction. What is this solid and how should I handle it?

A3: The solid precipitate is likely the hydrobromide salt of 8-hydroxyquinoline or its brominated derivatives.

The reaction between 8-hydroxyquinoline and bromine generates hydrogen bromide (HBr) as a byproduct. The basic nitrogen atom of the quinoline ring can be protonated by the HBr, forming a quinolinium salt. These salts often have limited solubility in organic solvents like chloroform, leading to their precipitation.[2]

Mechanism of Salt Formation:

Salt_Formation cluster_0 Reaction cluster_1 Side Reaction: Salt Formation 8-HQ 8-Hydroxyquinoline Br2 + Br₂ Products Brominated 8-HQ + HBr Brominated_8HQ Brominated 8-HQ (or starting material) HBr + HBr Salt Quinolinium Hydrobromide Salt (Precipitate)

Caption: Formation of quinolinium hydrobromide salt as a side reaction.

Troubleshooting and Handling:

  • Aqueous Base Wash: The most effective way to handle this is during the work-up. Washing the reaction mixture with an aqueous base solution, such as 5% sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), will neutralize the HBr and deprotonate the quinolinium salt, rendering it soluble in the organic phase.[2]

  • Dissolution Prior to Washing: If a significant amount of precipitate has formed, it may be necessary to add a polar solvent in which the salt is more soluble, such as methanol or ethanol, to dissolve it before proceeding with the aqueous base wash. However, this will require subsequent removal of the additional solvent. The simpler approach is to proceed with the biphasic work-up and allow the base to dissolve the precipitate at the interface.

Summary of Key Side Reactions and Control Strategies

Side ReactionCausal FactorControl Strategy
Over-bromination (Dibromination) High reactivity of the ring; excess bromine.Use stoichiometric or sub-stoichiometric amounts of bromine for monobromination; use ~2.1 eq. for dibromination.[1][2]
Formation of Product Mixtures Similar reaction rates for first and second bromination.Low temperature, slow addition of bromine, and careful choice of solvent.[1][2] Chromatographic purification is often necessary.
Quinolinium Salt Precipitation Generation of HBr byproduct in the reaction.Work-up with an aqueous base (e.g., NaHCO₃) to neutralize the acid and dissolve the salt.[2]

References

Technical Support Center: Enhancing the Stability of 2-Bromoquinolin-8-ol in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Bromoquinolin-8-ol. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting protocols, and frequently asked questions (FAQs) regarding the stability of this compound in solution. Our goal is to empower you with the knowledge to ensure the integrity of your experiments and the reliability of your results.

Introduction: Understanding the Instability of this compound

This compound is a valuable heterocyclic compound with applications in medicinal chemistry and materials science.[1][2] However, like many substituted quinolinols, its phenolic hydroxyl group and electron-rich aromatic system render it susceptible to degradation in solution. The primary pathways of degradation include oxidation and photodegradation, which can be influenced by several experimental factors. This guide will provide you with the necessary tools to mitigate these stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by:

  • pH: The phenolic hydroxyl group's ionization state is pH-dependent, which can affect its susceptibility to oxidation. Generally, alkaline conditions can increase the rate of degradation for many phenolic compounds.

  • Solvent: The choice of solvent can impact both the solubility and stability of the compound. Protic solvents may participate in degradation pathways, while certain organic solvents can offer better protection.

  • Light: Exposure to ultraviolet (UV) and visible light can induce photodegradation, leading to the formation of unwanted byproducts.

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions.

  • Presence of Oxidizing Agents: Contaminants such as dissolved oxygen or residual oxidizing agents from synthesis can promote oxidative degradation.

Q2: What are the visible signs of this compound degradation in my solution?

A2: Degradation of this compound solutions may be indicated by:

  • A noticeable color change, often to a yellowish or brownish hue.

  • The formation of a precipitate or turbidity in the solution.

  • Inconsistent or non-reproducible results in your experiments.

  • The appearance of new peaks in your analytical chromatograms (e.g., HPLC, LC-MS).

Q3: What is the recommended way to prepare and store a stock solution of this compound?

A3: For optimal stability, we recommend the following:

  • Solvent Selection: Prepare stock solutions in a high-purity, anhydrous aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

  • Concentration: Prepare a concentrated stock solution (e.g., 10-50 mM) to minimize the volume needed for dilution into your aqueous experimental buffer.

  • Storage Conditions: Store the stock solution at -20°C or lower in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.

  • Inert Atmosphere: For long-term storage, consider purging the vial headspace with an inert gas like argon or nitrogen before sealing to displace oxygen.

Q4: How can I monitor the stability of my this compound solution over time?

A4: The most reliable method for monitoring stability is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A properly developed HPLC method can separate the intact this compound from its degradation products, allowing you to quantify the remaining parent compound. Regular analysis of your stock solution (e.g., weekly or monthly) can help you track its stability under your specific storage conditions.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues related to the instability of this compound solutions.

Issue 1: Rapid Color Change or Precipitation in Solution
  • Potential Cause 1: Oxidative Degradation. The phenolic moiety of this compound is susceptible to oxidation, which can be accelerated by dissolved oxygen, metal ion contaminants, or alkaline pH.

    • Solution:

      • Deoxygenate Solvents: Before preparing your solution, sparge your solvents with an inert gas (argon or nitrogen) for 15-30 minutes to remove dissolved oxygen.

      • Use High-Purity Solvents: Ensure your solvents are of high purity and free from metal ion contamination.

      • Control pH: If working in an aqueous buffer, maintain a slightly acidic to neutral pH (pH 5-7), as alkaline conditions can promote oxidation.

      • Add Antioxidants: For critical applications, consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to your stock solution.

  • Potential Cause 2: Photodegradation. Exposure to ambient or UV light can induce photochemical reactions.

    • Solution:

      • Work in Low-Light Conditions: Prepare and handle solutions in a dimly lit environment.

      • Use Amber Glassware: Store all solutions in amber-colored vials or flasks to block UV and visible light.

      • Wrap Containers: For clear containers, wrap them securely in aluminum foil.

Issue 2: Inconsistent or Non-Reproducible Experimental Results
  • Potential Cause 1: Degradation of Stock Solution. Your stock solution of this compound may have degraded over time, leading to a lower effective concentration.

    • Solution:

      • Prepare Fresh Stock Solutions: If in doubt, prepare a fresh stock solution from solid material.

      • Implement a Stability Testing Protocol: Regularly check the purity of your stock solution using HPLC. A decrease in the main peak area and the appearance of new peaks are indicative of degradation.

      • Aliquot Stock Solutions: Store your stock solution in single-use aliquots to prevent contamination and degradation from repeated handling of the main stock.

  • Potential Cause 2: Instability in Experimental Buffer. The compound may be stable in the stock solvent but degrades rapidly upon dilution into your aqueous experimental buffer.

    • Solution:

      • Minimize Time in Aqueous Buffer: Prepare the final diluted solution of this compound immediately before use in your experiment.

      • Optimize Buffer Composition: Evaluate the stability of the compound in different buffer systems and at various pH levels to find the most suitable conditions for your assay.

Experimental Protocols

Protocol 1: Preparation and Storage of a Stable this compound Stock Solution
  • Materials:

    • This compound (solid)

    • High-purity, anhydrous DMSO

    • Amber glass vials with Teflon-lined caps

    • Inert gas (argon or nitrogen) source

  • Procedure:

    • Weigh the required amount of solid this compound in a clean, dry vial.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).

    • Vortex the solution until the solid is completely dissolved. Gentle warming (to 30-40°C) may be used to aid dissolution, but avoid excessive heat.

    • Sparge the solution with a gentle stream of inert gas for 1-2 minutes to displace any dissolved oxygen.

    • Immediately cap the vial tightly.

    • For long-term storage, dispense the stock solution into smaller, single-use amber vials, purge with inert gas, and cap tightly.

    • Store the aliquots at -20°C or below, protected from light.

Protocol 2: HPLC Method for Stability Assessment

This is a general-purpose Reverse-Phase HPLC (RP-HPLC) method that can be adapted to assess the stability of this compound.

  • Instrumentation:

    • HPLC system with a UV-Vis or Diode Array Detector (DAD)

    • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    • Start with a gradient of 10-90% Mobile Phase B over 20 minutes. This can be optimized based on the separation of degradation products.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Monitor at the λmax of this compound (determine by UV scan, typically around 240-260 nm).

  • Injection Volume: 10 µL

  • Procedure:

    • Dilute a sample of your this compound solution in the mobile phase to an appropriate concentration for HPLC analysis.

    • Inject the sample onto the HPLC system.

    • Integrate the peak area of the intact this compound.

    • A decrease in the peak area over time, accompanied by the emergence of new peaks, indicates degradation.

Visualization of Degradation and Workflow

Potential Degradation Pathway

G main This compound oxidized Oxidized Products (e.g., Quinone-like structures) main->oxidized O2, Metal Ions, High pH photo Photodegradation Products (e.g., Dehalogenated or hydroxylated species) main->photo UV/Visible Light

Caption: Potential degradation pathways for this compound.

Experimental Workflow for Stability Assessment

G prep Prepare Stock Solution (DMSO, protected from light) store Store at -20°C (Aliquot, inert atmosphere) prep->store sample Sample at Time Points (T=0, T=1 week, etc.) store->sample hplc Analyze by HPLC-UV sample->hplc data Quantify Peak Area of This compound hplc->data assess Assess Stability (% remaining vs. T=0) data->assess

Caption: Workflow for assessing the stability of this compound solutions.

Quantitative Data Summary

ParameterConditionRecommendation/ObservationStability Impact
pH Alkaline (>8)Avoid; promotes phenoxide formation, increasing susceptibility to oxidation.High
Neutral (6-8)Generally suitable for short-term experiments.Moderate
Acidic (<6)Generally offers better stability against oxidation.Low
Solvent Aprotic (DMSO, DMF)Recommended for stock solutions due to good solvating power and stability.Low
Protic (Methanol, Ethanol)May be used for dilutions but can participate in degradation.Moderate
Aqueous BuffersHigh potential for degradation; use freshly prepared solutions.High
Temperature -20°C or belowRecommended for long-term storage of stock solutions.Low
4°CSuitable for short-term storage (days).Moderate
Room TemperatureIncreased rate of degradation; avoid for storage.High
Light Amber Vials/DarknessEssential for preventing photodegradation.Low
Ambient LightCan induce slow degradation over time.Moderate
UV LightCauses rapid degradation.High

References

Technical Support Center: Troubleshooting Suzuki Coupling with 2-Substituted Bromoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 2-substituted bromoquinolines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-C bond formation with this important heterocyclic scaffold. The quinoline moiety is a privileged structure in medicinal chemistry, and its successful functionalization is often a critical step in the synthesis of novel therapeutic agents.

However, the unique electronic properties of the quinoline ring, particularly when substitution is desired at the 2-position, can present significant challenges. The Lewis basic nitrogen atom can interact with and deactivate the palladium catalyst, while the electron-deficient nature of the C2 position influences the kinetics of the catalytic cycle. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions, grounded in mechanistic principles and field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling with 2-bromoquinoline failing or giving low yields?

A1: Low yields in Suzuki couplings of 2-bromoquinolines can stem from several factors. A primary cause is the potential for the quinoline nitrogen to coordinate to the palladium catalyst, leading to catalyst poisoning or deactivation.[1][2] Additionally, issues such as suboptimal choice of catalyst, ligand, base, or solvent, as well as the instability of the boronic acid reagent, can significantly impact the reaction's success.[3]

Q2: What are the most common side products I should look out for?

A2: The most prevalent side products include the homocoupling of the boronic acid to form a biaryl species, and protodeboronation, where the boronic acid is replaced by a hydrogen atom.[2][3][4] You might also observe the formation of the dehalogenated quinoline (hydrodehalogenation) and, in some cases, products from competing reactions like the Buchwald-Hartwig amination if amine impurities are present.[5]

Q3: How does the substituent at other positions on the quinoline ring affect the reaction?

A3: Substituents on the quinoline ring can have a profound electronic and steric impact on the reaction. Electron-donating groups can increase the electron density at the C2 position, potentially slowing down the oxidative addition step.[6] Conversely, electron-withdrawing groups can make the C2 position more electrophilic and facilitate oxidative addition. Steric hindrance near the bromine atom can also impede the approach of the palladium catalyst.

Q4: Can I use 2-chloroquinoline instead of 2-bromoquinoline?

A4: While possible, 2-chloroquinolines are generally less reactive than their 2-bromo counterparts due to the stronger C-Cl bond.[7] Successful coupling with 2-chloroquinolines typically requires more active catalyst systems, such as those employing bulky, electron-rich phosphine ligands, and potentially higher reaction temperatures.[1][7]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues encountered during the Suzuki coupling of 2-substituted bromoquinolines.

Issue 1: Low or No Product Yield

A lack of product formation is a clear indicator that one or more components of the reaction are not performing optimally. The following workflow can help pinpoint the root cause.

G Start Low/No Yield Catalyst Evaluate Catalyst/Ligand System Start->Catalyst Is catalyst active? Catalyst->Start No: Try different Pd source/ligand Base Assess Base Choice & Strength Catalyst->Base Is base appropriate? Base->Catalyst No: Screen alternative bases Reagents Check Reagent Quality Base->Reagents Are reagents pure/stable? Reagents->Base No: Use fresh/purified materials Conditions Optimize Reaction Conditions Reagents->Conditions Are conditions optimal? Conditions->Reagents No: Adjust T, solvent, time Product Successful Coupling Conditions->Product

Caption: Troubleshooting workflow for low or no product yield.

Potential Cause 1.1: Catalyst Inactivity or Poisoning

The nitrogen atom in the quinoline ring is a Lewis base and can coordinate to the palladium center, inhibiting its catalytic activity.

Solutions:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands can sterically shield the palladium center, preventing strong coordination by the quinoline nitrogen.[2] They also promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[8][9]

  • Use of Precatalysts: Well-defined palladium precatalysts, such as those from the Buchwald or PEPPSI series, can be more effective than generating the active Pd(0) species in situ from Pd(II) sources like Pd(OAc)₂.[10] Precatalysts are designed for clean and efficient generation of the active catalyst.[10]

  • Catalyst Loading: While a higher catalyst loading might seem like a straightforward solution, it can sometimes lead to an increase in side reactions. A systematic screening of catalyst loading (e.g., 1-5 mol%) is recommended.

Catalyst SystemLigand TypeKey Advantages
Pd(PPh₃)₄Monodentate PhosphineGood starting point, but can be less effective for challenging substrates.[11]
Pd(dppf)Cl₂Bidentate FerrocenylphosphineOften provides good yields and is relatively stable.[11][12]
Pd₂(dba)₃ with XPhos/SPhosBuchwald-type LigandBulky and electron-rich, excellent for difficult couplings and heteroaryl substrates.[2][11]
PEPPSI™-IPrN-Heterocyclic Carbene (NHC)Highly active and stable, often effective for unreactive chlorides.[10]
Potential Cause 1.2: Inappropriate Base Selection

The base plays a critical role in the transmetalation step, but an unsuitable base can lead to side reactions or poor solubility.

Solutions:

  • Base Strength: A common starting point is a moderately strong inorganic base like K₂CO₃ or Cs₂CO₃.[12] For more challenging couplings, a stronger base like K₃PO₄ may be necessary.[11] Very strong bases like alkoxides (e.g., NaOtBu) can sometimes promote side reactions.

  • Solubility: Ensure the chosen base has some solubility in the reaction medium. Finely grinding the base can improve its reactivity.[6] For anhydrous reactions with K₃PO₄, the addition of a small amount of water can sometimes be beneficial.[6]

  • Screening: If the initial choice of base is ineffective, screening a panel of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, DBU) is a prudent step.

Potential Cause 1.3: Poor Reagent Quality or Stability

The integrity of your starting materials is paramount.

Solutions:

  • 2-Bromoquinoline: Ensure it is pure and free from impurities that could act as catalyst poisons.[13] Recrystallization or column chromatography may be necessary.

  • Boronic Acid/Ester: Boronic acids are susceptible to protodeboronation, especially heteroaryl boronic acids.[3][14]

    • Use fresh, high-purity boronic acid.

    • Consider using more stable boronic acid derivatives like MIDA boronates, potassium trifluoroborates, or DABO boronates.[3][15] These act as "slow-release" sources of the boronic acid.[3]

    • Use a slight excess (1.1-1.5 equivalents) of the boron reagent to compensate for any degradation.

Potential Cause 1.4: Suboptimal Reaction Conditions

Temperature, solvent, and reaction time are critical parameters that often require optimization.

Solutions:

  • Solvent: Aprotic polar solvents like 1,4-dioxane, THF, or toluene, often with a small amount of water, are commonly used.[10][12][16] The water is often necessary to help dissolve the inorganic base and facilitate transmetalation. For substrates with poor solubility, DMF or DME may be alternatives, though they can sometimes lead to side reactions at high temperatures.

  • Temperature: Most Suzuki couplings require heating, typically in the range of 80-110 °C.[12] If no reaction is observed at a lower temperature, incrementally increase the heat.

  • Degassing: It is crucial to rigorously degas the reaction mixture to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst and promote boronic acid homocoupling.[4] This is typically done by several vacuum/inert gas (argon or nitrogen) backfill cycles or by sparging the solvent with an inert gas.[16]

Issue 2: Presence of Side Products

The appearance of unexpected spots on your TLC or peaks in your LC-MS indicates that competing reaction pathways are occurring.

G Start Side Products Observed Homocoupling Homocoupling Product (Biaryl) Start->Homocoupling Protodeboronation Protodeboronation Product Start->Protodeboronation Dehalogenation Dehalogenated Quinolone Start->Dehalogenation Sol1 Sol1 Homocoupling->Sol1 Solution: Rigorous Degassing, Use Pd(0) Source Sol2 Sol2 Protodeboronation->Sol2 Solution: Use Stable Boron Reagent, Anhydrous Conditions Sol3 Sol3 Dehalogenation->Sol3 Solution: Optimize Base/Ligand, Lower Temperature

Caption: Common side products and their primary solutions.

Side Product 2.1: Boronic Acid Homocoupling

This side reaction forms a symmetrical biaryl from two molecules of the boronic acid.

Causes & Solutions:

  • Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then mediate homocoupling.[4]

    • Solution: Ensure meticulous degassing of the reaction mixture and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[4]

  • Use of Pd(II) Precursors: Pd(II) salts like Pd(OAc)₂ can directly promote homocoupling at the start of the reaction before the active Pd(0) species is fully formed.[4][10]

    • Solution: Use a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃, or a well-defined precatalyst.[10]

Side Product 2.2: Protodeboronation

This is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond.[3] It is a common decomposition pathway, especially for electron-deficient or heteroaryl boronic acids.[2][14]

Causes & Solutions:

  • Water and Protic Solvents: The presence of a proton source facilitates this undesired reaction.[3]

    • Solution: Minimize the amount of water in the reaction or consider running the reaction under anhydrous conditions. Using stable boronic esters (e.g., pinacol, MIDA) can also suppress protodeboronation by maintaining a low concentration of the free boronic acid.[3][15]

  • Reaction Time and Temperature: Prolonged reaction times at high temperatures can increase the extent of protodeboronation.

    • Solution: Monitor the reaction closely and stop it once the starting material is consumed. Use the most active catalyst system possible to reduce the required reaction time.

Side Product 2.3: Hydrodehalogenation

This involves the replacement of the bromine atom on the quinoline with a hydrogen atom.

Causes & Solutions:

  • Base and Ligand Choice: Certain base/ligand combinations can promote this pathway. It can sometimes occur via a competing β-hydride elimination pathway if certain organometallic intermediates are formed.[5]

    • Solution: Screen different bases and ligands. Sometimes switching from a strong alkoxide base to a carbonate or phosphate can mitigate this issue.

  • Impurities: Trace impurities in the solvent or reagents can act as hydride sources.

    • Solution: Use high-purity, anhydrous solvents and reagents.

Experimental Protocols

General Protocol for Suzuki Coupling of a 2-Bromoquinoline

This protocol is a general starting point and should be optimized for specific substrates.

Materials:

  • 2-Substituted Bromoquinoline (1.0 equiv)

  • Arylboronic Acid or Ester (1.2 equiv)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1 v/v)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add the 2-bromoquinoline, arylboronic acid, palladium catalyst, and base.

  • Establish Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[16]

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the 2-bromoquinoline is consumed (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

References

Technical Support Center: Strategies to Avoid Di-brominated Byproducts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with selectivity in bromination reactions. Over-bromination, specifically the formation of di-brominated byproducts, is a common hurdle that can significantly impact yield, purity, and downstream processability. This document provides in-depth, experience-driven answers to common questions, troubleshooting protocols, and the fundamental chemical principles to empower you to control your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I consistently getting a di-brominated product instead of my desired mono-brominated compound?

A1: The Root Cause: Electronic Effects and Reaction Kinetics

The formation of di-brominated byproducts is fundamentally an issue of reactivity and selectivity. In electrophilic aromatic substitution, the initial introduction of a bromine atom onto an aromatic ring can, paradoxically, make the ring more susceptible to a second bromination, although it is considered a deactivating group.

Mechanistic Explanation: While halogens are inductively electron-withdrawing (deactivating the ring overall), they are also ortho-, para-directing due to the ability of their lone pairs to donate electron density and stabilize the cationic intermediate (the arenium ion) through resonance.[1][2] This resonance stabilization is particularly effective for the intermediate leading to ortho and para products. The first bromination reaction produces the mono-brominated product along with hydrogen bromide (HBr). This HBr can react with the brominating agent (e.g., Br₂) to generate an even more potent electrophile, accelerating further reactions.[3] Consequently, the mono-brominated product, once formed, can react faster than the original starting material under certain conditions, leading to the di-brominated species. This is especially true for aromatic rings that contain activating groups.[4]

Q2: My starting material is a highly activated aromatic compound (e.g., phenol, aniline). How can I selectively achieve mono-bromination?

A2: Taming Reactivity with Controlled Conditions and Milder Reagents

Highly activated systems require a nuanced approach to prevent runaway reactions. The high electron density of the ring makes it extremely susceptible to electrophilic attack, often leading to polybromination.

Core Strategies:

  • Choice of Brominating Agent: Avoid using molecular bromine (Br₂) with a strong Lewis acid catalyst, as this is highly reactive.[5] A superior choice is N-Bromosuccinimide (NBS) .[6][7] NBS provides a low, steady concentration of electrophilic bromine, which helps to avoid the rapid, uncontrolled reaction that leads to polyhalogenation.[8] For highly activated systems like phenols and anilines, NBS can be used without a strong acid catalyst, often in a polar solvent like DMF, which can enhance para-selectivity.[9][10]

  • Temperature Control: Perform the reaction at low temperatures (e.g., -20 °C to 0 °C). Lower temperatures decrease the reaction rate, allowing for greater control and favoring the kinetic product, which is often the mono-substituted compound.[11][12] This gives you a wider window to quench the reaction after the starting material is consumed but before significant di-bromination occurs.

  • Stoichiometry and Slow Addition: Use a precise stoichiometry, typically 1.0 to 1.1 equivalents of the brominating agent. Critically, add the brominating agent slowly (dropwise) to the solution of your substrate. This maintains a low concentration of the electrophile at all times, starving the reaction of the excess reagent needed for the second bromination.[8]

Q3: What is the role of the brominating agent, and which one should I choose to maximize mono-bromination?

A3: Selecting the Right Tool for Selectivity

The choice of brominating agent is one of the most critical parameters for controlling selectivity. Different reagents offer varying levels of reactivity.

ReagentFormulaTypical Use Case for Mono-brominationAdvantagesDisadvantages
N-Bromosuccinimide C₄H₄BrNO₂Preferred for activated and moderately activated systems.Solid, easy to handle; provides a low concentration of Br₂; high selectivity.[6]Can be less reactive for deactivated rings.
Molecular Bromine Br₂Deactivated or moderately activated systems where over-reaction is less of a concern.Inexpensive and potent.Highly corrosive, volatile, and often leads to over-bromination without careful control.
1,3-dibromo-5,5-dimethylhydantoin (DBDMH) C₅H₆Br₂N₂O₂An alternative to NBS, useful for benzylic bromination.[13]Solid, stable, provides two bromine equivalents.Can be overly reactive in some cases.
Zeolite Catalysts N/AUsed with Br₂ to enhance para-selectivity.[3]Reusable, can improve regioselectivity by sterically hindering ortho-attack.[14]Activity can decrease with use; reaction may be slower.

Expert Insight: For most applications where di-bromination is a concern, N-Bromosuccinimide (NBS) is the reagent of choice . It is a crystalline solid that is safer and easier to handle than liquid bromine.[7] Its mechanism of action, which involves providing a low equilibrium concentration of Br₂, is inherently suited for preventing the rapid second addition.[8]

Troubleshooting Workflow & Experimental Protocols
Visualizing the Troubleshooting Process

When faced with poor selectivity, a systematic approach is key. The following workflow outlines the decision-making process for optimizing your bromination reaction.

Troubleshooting_Workflow Troubleshooting Di-bromination Byproducts cluster_0 Problem Identification cluster_1 Primary Adjustments cluster_2 Secondary Optimization cluster_3 Outcome start Di-bromination Observed (>10% by LCMS/NMR) reagent Switch to Milder Reagent (e.g., NBS instead of Br2) start->reagent Is Br2 being used? temp Lower Reaction Temperature (e.g., to 0°C or -20°C) reagent->temp Still seeing di-bromination? addition Implement Slow Addition (Add reagent dropwise) temp->addition solvent Change Solvent System (e.g., DMF for para-selectivity) addition->solvent Minor improvements needed? end_node Mono-bromination Achieved (Di-brominated byproduct <5%) addition->end_node Problem Solved sterics Assess Steric Hindrance (Can a blocking group be used?) solvent->sterics sterics->end_node

Caption: A decision tree for troubleshooting and minimizing di-brominated byproducts.

Detailed Protocol: Selective Mono-bromination of an Activated Aromatic using NBS

This protocol provides a reliable starting point for achieving selective mono-bromination on an electron-rich aromatic substrate.

Objective: To synthesize 4-bromoanisole from anisole with minimal formation of 2,4-dibromoanisole.

Materials:

  • Anisole (1.0 eq)

  • N-Bromosuccinimide (NBS), recrystallized (1.05 eq)[9]

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice-water bath

Procedure:

  • Setup: Under an inert atmosphere (N₂ or Ar), dissolve anisole (1.0 eq) in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. Stir for 10-15 minutes to ensure thermal equilibrium.

  • Reagent Preparation: In a separate flask, dissolve NBS (1.05 eq) in a minimal amount of anhydrous DMF.

  • Slow Addition: Transfer the NBS solution to a dropping funnel and add it to the stirred anisole solution dropwise over a period of 30-60 minutes. It is crucial to maintain the internal reaction temperature at or below 5 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-2 hours after the addition is finished. Look for the complete consumption of the starting material (anisole).

  • Quenching: Once the starting material is consumed, quench the reaction by pouring the mixture into an equal volume of cold water.

  • Work-up:

    • Transfer the aqueous mixture to a separatory funnel and extract three times with dichloromethane (DCM).

    • Combine the organic layers and wash sequentially with saturated aqueous Na₂S₂O₃ (to remove any unreacted bromine), saturated aqueous NaHCO₃, and finally, brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to isolate the desired mono-brominated product.

Advanced Concepts
Q4: Can reaction control be understood in terms of kinetic vs. thermodynamic products?

A4: Yes, Temperature is the Deciding Factor.

The concepts of kinetic and thermodynamic control are highly relevant to preventing di-bromination.[15][16]

  • Kinetic Control (Low Temperature): At lower temperatures, reactions are typically irreversible.[17] The product that forms the fastest—the one with the lowest activation energy—will be the major product.[18] In many bromination reactions, the mono-brominated species is the kinetic product. By keeping the temperature low and stopping the reaction as soon as the starting material is consumed, you can isolate this product before it has enough energy to overcome the activation barrier for the second bromination.

  • Thermodynamic Control (High Temperature): At higher temperatures, the reactions can become reversible, allowing an equilibrium to be established.[12] The most stable product will be the predominant one. If the di-brominated product is thermodynamically more stable, running the reaction at elevated temperatures or for extended periods will favor its formation.

Therefore, to avoid di-bromination, operating under kinetic control is almost always the preferred strategy.

Q5: How can steric hindrance be used to my advantage?

A5: Using "Fat Goalie" Principles to Block Unwanted Reactions.

Steric hindrance refers to the way the three-dimensional shape of a molecule can prevent a reaction from occurring by physically blocking the approach of a reagent.[19][20] You can leverage this principle to prevent di-bromination.

  • Substrate-Based Hindrance: If your molecule has bulky groups (e.g., tert-butyl, isopropyl) near a potential bromination site, that site will be less accessible to the electrophile.[21] This can be a powerful tool for directing bromination to a less hindered position and preventing a second substitution on an adjacent, crowded carbon.

  • Introducing Protecting Groups: In complex syntheses, a bulky protecting group (e.g., a silyl ether) can be temporarily installed to block a reactive site. After performing the selective mono-bromination at an unhindered position, the protecting group can be removed.

Visualizing the Mechanism: Ring Activation

The diagram below illustrates how the lone pairs on the first bromine atom stabilize the intermediate for a second electrophilic attack at the para-position, facilitating di-bromination.

Mechanism Resonance Stabilization in Second Bromination cluster_0 cluster_1 Resonance Forms of the Intermediate A Bromobenzene C Arenium Ion Intermediate A->C + B Br+ B->C Attack R1 Positive charge on carbon R2 Positive charge delocalized R1->R2 <-> R3 Bromine lone pair donates, forming bromonium ion R2->R3 <-> D Favors di-bromination R3->D Stabilizes Cation

Caption: Resonance stabilization of the arenium ion by an existing bromine substituent.

References

Technical Support Center: Optimizing Metal Complex Formation with 2-Bromoquinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of reaction conditions for 2-Bromoquinolin-8-ol metal complex formation. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of synthesizing stable and pure metal complexes with this versatile ligand. Here, we address common challenges and provide in-depth, field-proven insights in a question-and-answer format, moving from frequently asked questions to detailed troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the formation of metal complexes with this compound?

A1: this compound, a derivative of 8-hydroxyquinoline (oxine), acts as a bidentate chelating agent. The term "bidentate" signifies that the ligand binds to a central metal ion through two donor atoms. In this case, coordination occurs through the deprotonated oxygen of the hydroxyl group at the 8-position and the nitrogen atom of the quinoline ring, forming a stable five-membered ring with the metal ion.[1][2][3] The bromine atom at the 2-position primarily influences the electronic properties and lipophilicity of the ligand.[2]

Q2: How does the bromine substituent at the 2-position affect the complexation reaction compared to unsubstituted 8-hydroxyquinoline?

Q3: What is the typical stoichiometry for this compound metal complexes?

A3: The stoichiometry is dependent on the coordination number and oxidation state of the central metal ion. For many divalent metal ions (e.g., Cu²⁺, Ni²⁺, Co²⁺, Zn²⁺), a 1:2 metal-to-ligand ratio is common, resulting in a neutral complex with the general formula M(L)₂, where L represents the deprotonated this compound ligand.[1][5] However, other stoichiometries are possible depending on the specific metal and reaction conditions.

Q4: My this compound precursor appears discolored. Can I still use it?

A4: Discoloration may indicate degradation or the presence of impurities. It is highly recommended to use pure starting materials for optimal results. Purification of the this compound ligand can be achieved through recrystallization from a suitable solvent, such as ethanol or a solvent mixture, to ensure the removal of any contaminants that could interfere with the complexation reaction.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your experiments.

Issue 1: Low or No Yield of the Metal Complex

A low yield of the desired metal complex is a common issue that can be attributed to several factors. The following troubleshooting workflow will help you identify and resolve the root cause.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low Yield Observed suboptimal_pH Suboptimal pH start->suboptimal_pH impure_reagents Impure Reagents start->impure_reagents incorrect_stoichiometry Incorrect Stoichiometry start->incorrect_stoichiometry solvent_issues Inappropriate Solvent start->solvent_issues temperature_time Incorrect Temperature/Time start->temperature_time solution_pH Adjust pH suboptimal_pH->solution_pH purify_ligand Purify Ligand/Metal Salt impure_reagents->purify_ligand adjust_ratio Vary Metal:Ligand Ratio incorrect_stoichiometry->adjust_ratio screen_solvents Screen Solvents solvent_issues->screen_solvents optimize_conditions Optimize Temp. & Time temperature_time->optimize_conditions success Improved Yield solution_pH->success purify_ligand->success adjust_ratio->success screen_solvents->success optimize_conditions->success

Caption: Troubleshooting workflow for low product yield.

Detailed Troubleshooting Steps:

  • Verify and Optimize Reaction pH: The deprotonation of the 8-hydroxyl group is crucial for chelation. The optimal pH for complex formation can vary depending on the metal ion. For many divalent metals, a pH range of 5 to 8 is a good starting point.[1][5]

    • Protocol: Set up small-scale reactions at different pH values (e.g., 5, 6, 7, 8) using a suitable buffer or by dropwise addition of a dilute base (e.g., NaOH or NH₄OH). Monitor the reaction progress by Thin Layer Chromatography (TLC) to identify the optimal pH.

  • Ensure Purity of Starting Materials: Impurities in the this compound or the metal salt can lead to side reactions and inhibit complex formation.

    • Protocol: Purify the this compound by recrystallization. Ensure the metal salt is of high purity and appropriately hydrated.

  • Optimize Stoichiometry: While a 1:2 metal-to-ligand ratio is common, this may not be optimal for all metals.

    • Protocol: Conduct a series of small-scale reactions varying the metal-to-ligand molar ratio (e.g., 1:1, 1:2, 1:3) to determine the ratio that maximizes the yield of the desired complex.

  • Select an Appropriate Solvent: The solubility of both the ligand and the resulting complex is critical. The solvent can also influence the reaction rate.

    • Protocol: Screen a variety of solvents with different polarities, such as ethanol, methanol, dimethylformamide (DMF), or mixtures with water.[6] The choice of solvent may also depend on the method of product isolation (e.g., precipitation).

  • Optimize Reaction Temperature and Time: Some complexation reactions may require heating to overcome activation energy barriers, while others proceed readily at room temperature.

    • Protocol: Run the reaction at different temperatures (e.g., room temperature, 50 °C, reflux) and monitor the progress over time with TLC to determine the optimal conditions.

ParameterRecommended Starting Conditions
pH 5-8
Stoichiometry (Metal:Ligand) 1:2
Solvent Ethanol, Methanol, DMF
Temperature Room Temperature to Reflux
Time 1-24 hours

Table 1: Recommended starting parameters for optimizing this compound metal complex formation.

Issue 2: Product is a Mixture or Contains Impurities

Even with a reasonable yield, the final product may be impure. This can be due to side reactions or incomplete reaction.

Potential Side Reactions and Purification Workflow

Purification_Workflow start Impure Product hydrolysis Hydrolysis of Bromine start->hydrolysis debromination De-bromination start->debromination incomplete_reaction Incomplete Reaction start->incomplete_reaction optimize_conditions Optimize Reaction Conditions hydrolysis->optimize_conditions debromination->optimize_conditions incomplete_reaction->optimize_conditions recrystallization Recrystallization pure_product Pure Complex recrystallization->pure_product column_chromatography Column Chromatography column_chromatography->pure_product optimize_conditions->recrystallization optimize_conditions->column_chromatography

Caption: Workflow for addressing product impurities.

Detailed Troubleshooting Steps:

  • Potential for Hydrolysis: Under certain conditions (e.g., high temperature, strongly basic or acidic solutions), the bromine atom on the quinoline ring could undergo hydrolysis to a hydroxyl group.[7]

    • Mitigation: Employ milder reaction conditions (lower temperature, near-neutral pH). Characterize the product thoroughly using techniques like mass spectrometry to check for the presence of the hydrolyzed by-product.

  • Risk of De-bromination: In the presence of certain transition metals, particularly with reducing agents or under harsh conditions, reductive dehalogenation can occur.

    • Mitigation: Use high-purity solvents and reagents. If de-bromination is suspected, consider using a different metal salt or adjusting the reaction atmosphere (e.g., running the reaction under an inert atmosphere like nitrogen or argon).

  • Purification of the Final Complex:

    • Recrystallization Protocol:

      • Dissolve the crude complex in a minimal amount of a suitable hot solvent (e.g., DMF, ethanol, or a solvent mixture).

      • Allow the solution to cool slowly to room temperature, then in an ice bath to promote crystallization.

      • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

    • Column Chromatography: If recrystallization is ineffective, column chromatography using silica gel or alumina can be employed. The choice of eluent will depend on the polarity of the complex and any impurities.

Issue 3: Poor Solubility of the Ligand or Complex

This compound and its metal complexes can exhibit limited solubility in common solvents, which can hinder reaction and purification.

  • Improving Ligand Solubility:

    • Solvent Screening: Test the solubility of this compound in a range of solvents to find a suitable one for the reaction. Warming the solvent may be necessary to dissolve the ligand completely.

    • Use of Co-solvents: Employing a mixture of solvents, such as ethanol/water or DMF/water, can enhance the solubility of both the ligand and the metal salt.

  • Managing Complex Solubility:

    • The formation of the metal complex often results in a significant change in solubility, frequently leading to precipitation from the reaction mixture. This can be advantageous for product isolation.

    • If the complex is too soluble for easy isolation, cooling the reaction mixture or adding a less polar co-solvent can induce precipitation.

    • For purification, if the complex is sparingly soluble, techniques like Soxhlet extraction or dissolving in a more polar solvent like DMSO for subsequent recrystallization might be necessary.[6]

Characterization of this compound Metal Complexes

Once synthesized and purified, it is essential to characterize the metal complex to confirm its identity and purity.

TechniqueInformation Provided
FT-IR Spectroscopy Confirmation of coordination by observing shifts in the C=N and C-O stretching frequencies of the quinoline ring upon complexation.
UV-Vis Spectroscopy Electronic transitions (n→π* and π→π*) will shift upon complexation, providing evidence of complex formation.[5]
¹H NMR Spectroscopy Can be used for diamagnetic complexes (e.g., Zn²⁺) to confirm the structure. Paramagnetic metals will broaden the NMR signals.
Mass Spectrometry Determination of the molecular weight of the complex and confirmation of its elemental composition.
Elemental Analysis Provides the percentage composition of C, H, N, and Br, which can be used to confirm the stoichiometry of the complex.

Table 2: Common analytical techniques for the characterization of this compound metal complexes.

By systematically addressing these common issues and employing the outlined optimization and purification strategies, researchers can successfully synthesize and characterize high-purity this compound metal complexes for their diverse applications in science and drug development.

References

Degradation pathways of 2-Bromoquinolin-8-ol under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Bromoquinolin-8-ol

A Guide to Understanding and Managing Chemical Stability

This guide serves as a technical resource for researchers, scientists, and drug development professionals working with this compound. It provides in-depth information on the compound's degradation pathways under acidic and basic conditions, offering troubleshooting advice and validated experimental protocols to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A: this compound is a halogenated derivative of 8-hydroxyquinoline (also known as oxine). The 8-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry, known for its metal-chelating, antimicrobial, and neuroprotective properties.[1][2] The bromine atom at the 2-position is introduced to modulate the compound's electronic properties, lipophilicity, and metabolic stability. Understanding its degradation is critical because the formation of impurities can impact experimental results, reduce therapeutic efficacy, and introduce potential toxicities.

Q2: What are the primary degradation pathways for this compound under acidic and basic conditions?

A: Based on the chemical structure, two primary degradation pathways are anticipated:

  • Acidic Conditions: The most probable pathway is the hydrolysis of the carbon-bromine bond. The electron-deficient nature of the pyridine ring makes the C2 position susceptible to nucleophilic attack by water, particularly under heating. This would lead to the formation of 2-hydroxyquinolin-8-ol (also known as 8-hydroxycarbostyril) and hydrobromic acid.

  • Basic Conditions: Under basic conditions, the molecule is susceptible to oxidation . The electron-rich phenol ring (the benzene ring with the -OH group) can be oxidized, potentially forming quinoline-5,8-dione type structures, especially in the presence of oxygen or other oxidizing agents.[3] The phenolic proton is acidic (pKa ≈ 9.9 for the parent 8-hydroxyquinoline), and its removal under basic conditions increases the electron density of the ring system, making it more prone to oxidation.[4]

Q3: My solution of this compound turned yellow/brown during my experiment. What does this indicate?

A: Color change is a common indicator of degradation. 8-hydroxyquinoline and its derivatives are known to darken upon exposure to light and can form colored complexes with trace metal ions.[5] Under experimental conditions, the formation of yellow or brown hues often suggests the creation of oxidized species or other conjugated impurities. For instance, quinone-type structures formed via oxidation are typically colored.[3][6] It is crucial to confirm the presence of degradants using an analytical technique like HPLC.

Q4: How can I minimize the degradation of this compound during storage and handling?

A: To maintain the integrity of the compound, follow these best practices:

  • Storage: Store the solid compound in a cool, dark, and dry place. Amber vials are recommended to protect it from light.[5]

  • Solution Preparation: Prepare solutions fresh whenever possible. If solutions must be stored, keep them at low temperatures (2-8 °C) for short periods and protect them from light.

  • Solvent Choice: Use high-purity (e.g., HPLC-grade) solvents to minimize contaminants that could catalyze degradation.

  • pH Control: Avoid strongly acidic or basic conditions unless required by the experimental protocol. If the compound must be used in such media, minimize the exposure time.

Troubleshooting Guide

This section addresses specific problems you might encounter and provides actionable solutions.

Problem Encountered Potential Cause Recommended Action & Rationale
Unexpected peaks appear in my HPLC/LC-MS analysis. Chemical degradation of the parent compound.1. Run a Control: Analyze a freshly prepared solution of this compound to confirm its initial purity. 2. Characterize Peaks: Use LC-MS to determine the mass of the new peaks. A mass corresponding to the parent compound +16 Da suggests oxidation; a mass corresponding to the parent - Br + OH suggests hydrolysis. 3. Perform a Forced Degradation Study (see protocol below): This will help you systematically identify the degradation products formed under specific stress conditions (acid, base, oxidation, heat, light) and confirm their retention times.[7][8][9]
Assay signal or biological activity decreases over time. Loss of the active parent compound due to degradation.1. Verify Compound Integrity: Use HPLC to quantify the concentration of this compound in your assay solution at the beginning and end of the experiment. A significant decrease confirms degradation. 2. Modify Assay Conditions: If possible, adjust the assay buffer to a more neutral pH. Reduce incubation times or temperatures where feasible. 3. Include a Stabilizer: In some cases, adding an antioxidant like ascorbic acid or using de-gassed buffers can mitigate oxidative degradation.[6]
Poor peak shape (tailing, broadening) in reverse-phase HPLC. Interaction with metal ions in the HPLC system.1. Use a Chelating Agent in Mobile Phase: The 8-hydroxyquinoline moiety is a strong metal chelator.[4][10][11] Trace metals in the silica, column hardware, or mobile phase can cause severe peak tailing. Adding a small amount of a competing chelator like EDTA (e.g., 0.1 mM) to the mobile phase can resolve this. 2. Use Metal-Deactivated Columns: Employ HPLC columns specifically designed to have low metal content.

Mechanistic Insights & Visualizations

The degradation of this compound is dictated by its key functional groups. The following diagrams illustrate the proposed degradation pathways and a standard workflow for investigating them.

Proposed Degradation Pathways

Under forced degradation conditions, this compound is expected to follow distinct pathways depending on the pH.

G cluster_acid Acidic Conditions (Hydrolysis) cluster_base Basic Conditions (Oxidation) parent_acid This compound h2o + H₂O, H⁺, Δ parent_acid->h2o product_acid 2-Hydroxyquinolin-8-ol h2o->product_acid  SNAr parent_base This compound o2 + [O], OH⁻ parent_base->o2 product_base 2-Bromoquinoline-5,8-dione o2->product_base

Caption: Proposed degradation of this compound via hydrolysis and oxidation.

Experimental Workflow: Forced Degradation Study

A forced degradation study is essential for identifying potential degradants and establishing the stability-indicating nature of an analytical method.[9]

G cluster_stress Apply Stress Conditions cluster_data Data Analysis start Prepare Stock Solution of this compound acid 0.1 M HCl (e.g., 60°C, 24h) start->acid Expose aliquots base 0.1 M NaOH (e.g., RT, 4h) start->base Expose aliquots oxid 3% H₂O₂ (e.g., RT, 24h) start->oxid Expose aliquots thermal Solid & Solution (e.g., 80°C, 72h) start->thermal Expose aliquots photo ICH Q1B Conditions (UV/Vis Light) start->photo Expose aliquots neutralize Neutralize Samples (if applicable) acid->neutralize base->neutralize oxid->neutralize thermal->neutralize photo->neutralize analyze Analyze via Stability-Indicating HPLC-UV/MS Method neutralize->analyze quantify Quantify Parent Peak (% Loss) analyze->quantify identify Identify Degradants (MS) quantify->identify mass_balance Calculate Mass Balance identify->mass_balance end Establish Degradation Profile & Pathways mass_balance->end

Caption: Workflow for a comprehensive forced degradation study.

Experimental Protocol: Forced Degradation Study

This protocol provides a framework for investigating the stability of this compound. The goal is to achieve 5-20% degradation of the active substance to ensure that major degradants are formed without completely consuming the parent compound.[12]

Objective: To identify the degradation products of this compound under hydrolytic (acidic, basic), oxidative, photolytic, and thermal stress conditions.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl), 1.0 M

  • Sodium hydroxide (NaOH), 1.0 M

  • Hydrogen peroxide (H₂O₂), 30% solution

  • Class A volumetric flasks and pipettes

  • HPLC system with UV/PDA and Mass Spectrometer (MS) detectors

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution:

    • Prepare a 1.0 mg/mL stock solution of this compound in acetonitrile.

  • Stress Conditions:

    • For each condition, use a 1:1 mixture of the stock solution and the stressor solution to achieve a final drug concentration of 0.5 mg/mL.

    • Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.2 M HCl to yield a final HCl concentration of 0.1 M. Incubate at 60°C. Withdraw samples at 2, 8, and 24 hours. Neutralize with an equimolar amount of NaOH before analysis.

    • Base Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.2 M NaOH to yield a final NaOH concentration of 0.1 M. Keep at room temperature. Withdraw samples at 1, 4, and 8 hours. Neutralize with an equimolar amount of HCl before analysis.

    • Oxidative Degradation: Mix 5 mL of stock solution with 5 mL of 6% H₂O₂ to yield a final H₂O₂ concentration of 3%. Keep at room temperature, protected from light. Withdraw samples at 2, 8, and 24 hours.

    • Thermal Degradation:

      • Solution: Heat a solution of the compound (in 50:50 acetonitrile:water) at 80°C.

      • Solid: Place solid compound in an oven at 80°C.

      • Analyze samples at 24, 48, and 72 hours.

    • Photolytic Degradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Analyze a dark control sample in parallel.

  • Sample Analysis:

    • Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.

    • Analyze by a validated stability-indicating HPLC-UV/MS method. A C18 column with a gradient elution using a mobile phase of water (with 0.1% formic acid) and acetonitrile is a good starting point.

    • Monitor at a suitable wavelength (e.g., 254 nm or the compound's λmax).

  • Data Evaluation:

    • Calculate the percentage degradation of this compound.

    • Determine the relative retention times and peak areas of all degradation products.

    • Use MS data to propose structures for the major degradants.

    • Perform a mass balance calculation to ensure all major components are accounted for.

References

Validation & Comparative

A Comparative Analysis of Bromo-Substituted 8-Hydroxyquinolines: The Critical Impact of Positional Isomerism on Function

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction: The Privileged Scaffold of 8-Hydroxyquinoline and the Power of Bromination

8-Hydroxyquinoline (8-HQ) stands as a cornerstone scaffold in medicinal chemistry and materials science. Its planar, bicyclic structure, combining a phenol ring fused to a pyridine moiety, confers a unique set of properties.[1] The most notable of these is its ability to act as a potent bidentate chelator for a vast array of metal ions, a characteristic stemming from the proximity of the C8-hydroxyl group and the heterocyclic nitrogen atom.[2][3][4] This chelating prowess makes 8-HQ and its derivatives invaluable as anticancer agents that disrupt metal homeostasis, neuroprotective compounds, fluorescent sensors for metal detection, and versatile components in organic light-emitting diodes (OLEDs).[1][3][4]

Strategic modification of the 8-HQ core is a primary method for fine-tuning its physicochemical and biological properties. Halogenation, particularly bromination, is a powerful tool in this regard. The introduction of a bromine atom can significantly alter a molecule's lipophilicity, electronic distribution, and metabolic stability, often enhancing its therapeutic efficacy or tuning its optical properties.[5][6] However, the specific position of the bromine atom is not a trivial detail. The constitutional isomers of bromoquinolin-8-ol exhibit remarkably different characteristics.

This guide provides an in-depth comparison of 2-Bromoquinolin-8-ol with its more common 5- and 7-bromo isomers. We will explore how the bromine's location dictates synthetic accessibility, modulates fundamental physicochemical properties, sterically hinders or electronically influences metal chelation, and ultimately defines the functional applications of these closely related molecules.

Structural Overview of the Isomers

The fundamental difference between the 2-, 5-, and 7-bromo isomers of 8-hydroxyquinoline lies in the placement of the bromine atom on the quinoline ring system. This seemingly simple structural change has profound implications for the molecule's reactivity and spatial arrangement.

G cluster_0 This compound cluster_1 5-Bromoquinolin-8-ol cluster_2 7-Bromoquinolin-8-ol 2-bromo 2-bromo 5-bromo 5-bromo 7-bromo 7-bromo

Caption: Chemical structures of the 2-, 5-, and 7-bromo isomers of 8-hydroxyquinoline.

Synthesis and Regioselectivity: A Tale of Two Rings

The synthetic accessibility of the 5- and 7-bromo isomers versus the 2-bromo isomer is dramatically different, a fact rooted in the fundamental principles of electrophilic aromatic substitution.

The 8-hydroxyquinoline scaffold contains two aromatic rings: a phenol ring (carbocyclic) and a pyridine ring (heterocyclic). The hydroxyl group at the C-8 position is a powerful activating group, directing electrophiles to the ortho (C-7) and para (C-5) positions. Consequently, the direct bromination of 8-hydroxyquinoline with reagents like molecular bromine (Br₂) or N-Bromosuccinimide (NBS) proceeds readily at the C-5 and C-7 positions.[7] Controlling the stoichiometry and reaction conditions can favor the formation of 5-bromo, 7-bromo, or the 5,7-dibromo derivatives.[7] This makes the 5- and 7-isomers highly accessible.

In stark contrast, the pyridine ring is electron-deficient, making it inherently resistant to electrophilic attack. The C-2 position is particularly deactivated. Therefore, direct bromination to produce this compound is not a feasible route. Its synthesis requires a more complex, multi-step approach, often starting with a pre-functionalized pyridine or quinoline precursor where the bromine is installed before the final ring system is constructed or the hydroxyl group is introduced. This synthetic difficulty is a primary reason for the relative scarcity of research on the 2-bromo isomer compared to its 5- and 7-bromo counterparts.

G cluster_products Common Products start 8-Hydroxyquinoline reagents Electrophilic Brominating Agent (e.g., Br₂, NBS) start->reagents p1 5-Bromoquinolin-8-ol reagents->p1 Controlled Conditions p2 7-Bromoquinolin-8-ol reagents->p2 Controlled Conditions p3 5,7-Dibromoquinolin-8-ol reagents->p3 Excess Reagent note Reaction favors substitution on the activated carbocyclic ring at positions ortho and para to the -OH group. reagents->note

Caption: Synthetic workflow for the common bromo-isomers via electrophilic substitution.

Comparative Physicochemical Properties

The position of the bromine atom directly influences key physicochemical parameters that govern the molecule's behavior in biological and chemical systems, such as solubility, membrane permeability, and receptor binding.

PropertyThis compound5-Bromoquinolin-8-ol7-Bromoquinolin-8-olRationale for Differences
Melting Point (°C) Data not readily available~127[8]138-143[9][10]Differences arise from variations in crystal packing and intermolecular forces (e.g., hydrogen bonding, π-π stacking) influenced by the bromine's position.
logP (Lipophilicity) ~2.9 (Predicted)~2.9 (Predicted)~2.4 (Predicted)[11]All bromo-isomers are more lipophilic than 8-HQ itself. The variation among isomers is subtle and relates to the differential exposure of the polar N and O atoms.
pKa Expected to be higherLower than 8-HQLower than 8-HQThe electron-withdrawing bromine atom increases the acidity of the 8-OH group, lowering its pKa. The effect is more pronounced for the 5- and 7-isomers due to proximity. The 2-bromo isomer's effect is primarily through the ring system and is predicted to be less impactful on the distal -OH group.
Fluorescence Likely weak/quenchedWeak/quenchedWeak/quenched8-HQ itself is weakly fluorescent.[6] The introduction of a heavy bromine atom typically quenches fluorescence further via the "heavy-atom effect," which promotes intersystem crossing over fluorescence. While all are expected to be weak emitters, the specific emission properties can be modulated upon metal chelation.[12][13]

The Decisive Role of Steric Hindrance in Metal Chelation

The most significant functional divergence among these isomers is their ability to chelate metal ions. 8-HQ binds metals through its nitrogen and deprotonated 8-hydroxyl oxygen, forming a stable five-membered ring.

  • 5- and 7-Bromo Isomers: In these isomers, the bromine atom is located on the carbocyclic ring, distant from the N,O-chelation site. Its influence is primarily electronic, modulating the stability of the resulting metal complex by altering the electron density of the ring system. These isomers remain excellent chelators.

  • 2-Bromo Isomer: The 2-position (or α-position) is adjacent to the quinoline nitrogen. A bulky bromine atom at this site creates severe steric hindrance . This clashes with the coordination sphere of a metal ion attempting to bind to the nitrogen, dramatically weakening or completely preventing the formation of a stable chelate complex. This steric clash is the single most important factor limiting the utility of this compound as a metal-binding ligand.

G cluster_1 5- and 7-Bromo Isomers: Unhindered Chelation cluster_2 2-Bromo Isomer: Steric Hindrance M1 Metal Ion N1 N M1->N1 Coordination O1 O M1->O1 Coordination Br1 Br note1 Br at C5 or C7 is distal to the chelation site. No steric clash. M2 Metal Ion N2 N M2->N2 Binding Weakened or Prevented O2 O M2->O2 Coordination Br2 Br label_clash <STERIC CLASH>

Caption: Steric impact of bromine position on metal ion chelation.

Comparative Biological and Functional Applications

The differences in physicochemical properties and chelation ability translate directly into divergent applications.

  • Antimicrobial and Anticancer Activity: The biological activity of many 8-HQ derivatives is linked to their ability to chelate and transport metal ions, disrupting cellular homeostasis.[4] Consequently, 5- and 7-bromo isomers, being effective chelators, have been investigated for these properties.[14] For instance, 5,7-dibromo-8-hydroxyquinoline has shown potent antiproliferative activity against various tumor cell lines.[14][15] The 2-bromo isomer, being a poor chelator, is not a suitable candidate for applications that rely on this mechanism of action.

  • Fluorescent Sensors: The design of fluorescent sensors based on 8-HQ often relies on chelation-enhanced fluorescence (CHEF).[5] Binding to a metal ion rigidifies the structure and inhibits the non-radiative decay pathways, "turning on" fluorescence.[6][16] Both 5- and 7-bromo isomers can serve as platforms for such sensors, with the bromine's electronic effects tuning the sensitivity and selectivity. The 2-bromo isomer is unsuitable for this application due to its inability to form the necessary stable complex.

  • Synthetic Building Blocks: While limited as a functional molecule, this compound could potentially serve as a synthetic intermediate. The bromine at C-2 could be replaced via nucleophilic aromatic substitution or participate in cross-coupling reactions, provided the 8-hydroxyl group is appropriately protected. However, the more accessible 5- and 7-bromo isomers are far more commonly used as building blocks for creating more complex structures via reactions like the Suzuki cross-coupling.[2][6]

Experimental Protocols

Protocol 1: Synthesis of 7-Bromoquinolin-8-ol

This protocol describes a common method for the selective bromination of 8-hydroxyquinoline at the 7-position. The rationale for using N-bromosuccinimide (NBS) is that it provides a slow, controlled release of electrophilic bromine, which can improve regioselectivity compared to using liquid Br₂. Chloroform is used as a relatively non-polar solvent.

Materials:

  • Quinolin-8-ol (1.0 eq)

  • N-bromosuccinimide (NBS) (1.0 eq)

  • Chloroform (CHCl₃)

  • Sodium bicarbonate (NaHCO₃) solution, 5%

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolve quinolin-8-ol in chloroform in a round-bottom flask.

  • Cool the stirred solution to 0°C using an ice bath. This is done to control the reaction rate and minimize side-product formation.

  • Add NBS portion-wise to the cooled solution over 15-20 minutes. Maintaining a low temperature is crucial during the addition.

  • After the addition is complete, slowly raise the temperature to 40°C and stir for 18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[9]

  • Upon completion, evaporate the solvent under reduced pressure.

  • Wash the crude product with water to remove any remaining succinimide.

  • For further purification, dissolve the crude solid in an organic solvent, wash with 5% NaHCO₃ solution to remove any acidic impurities, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.[17]

  • The final product can be purified by column chromatography or recrystallization to yield 7-bromoquinolin-8-ol as a white solid.[9][17]

Protocol 2: Evaluation of Metal Chelation via UV-Vis Spectroscopy

This protocol outlines a mole-ratio method to confirm the formation of a metal-ligand complex and determine its stoichiometry, using 7-Bromoquinolin-8-ol and Copper(II) sulfate as an example. The formation of the complex is accompanied by a change in the electronic absorption spectrum, which can be monitored.

Materials:

  • 7-Bromoquinolin-8-ol

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Methanol or other suitable solvent

  • UV-Vis Spectrophotometer and cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of 7-Bromoquinolin-8-ol of a known concentration (e.g., 1 mM) in methanol.

  • Prepare a stock solution of CuSO₄ of the same concentration (1 mM) in the same solvent.

  • Prepare a series of solutions in volumetric flasks by keeping the concentration of the metal ion constant while varying the concentration of the ligand. For example, add a fixed volume of the CuSO₄ stock solution (e.g., 1 mL) to each of a series of 10 mL flasks.

  • To these flasks, add increasing volumes of the ligand stock solution (e.g., 0.5 mL, 1.0 mL, 1.5 mL, 2.0 mL, 2.5 mL, etc.), creating a range of ligand-to-metal molar ratios (0.5:1, 1:1, 1.5:1, 2:1, 2.5:1).

  • Dilute each flask to the final volume (10 mL) with the solvent.

  • Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 300-600 nm). Identify the wavelength of maximum absorbance (λ_max) for the complex.

  • Plot the absorbance at λ_max against the molar ratio of [Ligand]/[Metal].

  • The plot will show two linear segments. The point of intersection of these lines indicates the stoichiometry of the metal-ligand complex (e.g., an intersection at a ratio of 2.0 suggests a 2:1 ligand-to-metal complex).

Conclusion and Outlook

The comparison of 2-, 5-, and 7-bromo-8-hydroxyquinoline isomers provides a compelling case study in structure-function relationships. While all three are constitutional isomers, their properties diverge significantly based on the bromine's position.

  • 5- and 7-Bromoquinolin-8-ol are readily synthesized via electrophilic substitution. They are effective metal chelators whose electronic properties are fine-tuned by the bromine atom, making them valuable scaffolds for developing anticancer drugs, antimicrobial agents, and fluorescent sensors.

  • This compound is synthetically challenging to access. More importantly, the bromine atom at the C-2 position introduces profound steric hindrance that severely compromises its ability to act as a bidentate chelator, which is the hallmark of the 8-hydroxyquinoline scaffold.

For researchers in drug development and materials science, this guide underscores a critical principle: when modifying a privileged scaffold, the position of substitution is as crucial as the choice of the substituent itself. The 5- and 7-positions of 8-hydroxyquinoline remain the primary targets for modifications intended to enhance or modulate its metal-chelating functions, while the 2-position should be avoided for such purposes. Future research will continue to leverage the accessibility and favorable geometry of the 5- and 7-bromo isomers to create next-generation therapeutics and advanced functional materials.

References

A Comparative Spectroscopic Guide to Bromoquinoline Isomers for the Discerning Researcher

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the seven isomers of monobromoquinoline represent a fascinating case study in the profound impact of positional isomerism on molecular properties. These heterocyclic compounds, each with a bromine atom at a different position on the quinoline scaffold, serve as critical building blocks in the synthesis of a vast array of functional molecules, from targeted therapeutics to advanced organic electronics.[1] A precise understanding of their structural nuances is paramount for predictable and reproducible outcomes in any synthetic endeavor.

This guide provides an in-depth, comparative analysis of the spectroscopic signatures of bromoquinoline isomers. Moving beyond a mere catalog of data, we will explore the causal relationships between the bromine substituent's position and the resultant shifts and patterns observed in Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectroscopy. This document is intended to serve as a practical reference for researchers, scientists, and drug development professionals, enabling the confident identification and differentiation of these crucial isomers.

The Decisive Influence of Bromine's Position: A Spectroscopic Overview

The quinoline ring system is an aromatic heterocycle composed of a benzene ring fused to a pyridine ring. The electron-withdrawing nature of the nitrogen atom and the lone pair of electrons on the bromine atom create a complex electronic environment. The position of the bromine atom significantly perturbs this environment, leading to distinct spectroscopic fingerprints for each isomer. These differences are not random; they are governed by predictable electronic effects, including inductive and resonance effects, which alter the electron density at various positions around the rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environments

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, and the bromoquinoline isomers are no exception. Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of each atom.

¹H NMR Spectroscopy: A Window into Proton Environments

The ¹H NMR spectra of bromoquinoline isomers are characterized by signals in the aromatic region, typically between 7.0 and 9.0 ppm. The electronegativity of the nitrogen atom generally causes the protons on the pyridine ring (H2, H3, and H4) to be deshielded and appear at a lower field (higher ppm) compared to those on the benzene ring (H5, H6, H7, and H8).

The position of the bromine atom introduces further shifts. As a halogen, bromine exerts an electron-withdrawing inductive effect, which deshields nearby protons. Conversely, through resonance, it can donate electron density, particularly to the ortho and para positions, leading to shielding. The interplay of these effects results in a unique chemical shift and coupling pattern for each isomer.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) of Bromoquinoline Isomers in CDCl₃

Proton3-Bromoquinoline5-Bromoquinoline6-Bromoquinoline8-Bromoquinoline
H-2 ~8.90 (d)~8.95 (dd)~8.90 (dd)~8.95 (dd)
H-3 -~7.55 (dd)~7.41 (dd)~7.45 (dd)
H-4 ~8.15 (s)~8.30 (dd)~8.15 (dd)~8.20 (dd)
H-5 ~7.85 (d)-~8.08 (d)~7.40 (t)
H-6 ~7.65 (t)~7.80 (d)-~7.75 (dd)
H-7 ~7.50 (t)~7.60 (t)~7.72 (dd)~7.90 (dd)
H-8 ~8.10 (d)~8.15 (d)~8.00 (d)-

Note: Data is compiled from various sources and represents approximate values. Multiplicities are indicated in parentheses (s = singlet, d = doublet, dd = doublet of doublets, t = triplet).[2]

For instance, in 3-bromoquinoline, the absence of a proton at the 3-position simplifies the spectrum in that region, and the H2 and H4 protons appear as a doublet and a singlet, respectively. In contrast, for isomers with bromine on the benzene ring, such as 6-bromoquinoline, the characteristic coupling patterns of the benzenoid protons are altered. The H5 and H7 protons, ortho and para to the bromine, will experience the most significant shifts.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectra provide a direct map of the carbon framework, with each unique carbon atom producing a distinct signal. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment, making this technique excellent for distinguishing between isomers. The carbon atom directly bonded to the bromine (ipso-carbon) experiences a significant downfield shift due to the inductive effect of the bromine. The chemical shifts of the other carbons are influenced by a combination of inductive and resonance effects.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) of Bromoquinoline Isomers in CDCl₃

Carbon3-Bromoquinoline5-Bromoquinoline6-Bromoquinoline8-Bromoquinoline
C-2 ~150.1~150.8~151.2~151.0
C-3 ~121.5~122.5~121.8~122.0
C-4 ~138.0~135.0~136.0~136.5
C-4a ~147.5~148.0~147.9~148.2
C-5 ~128.9~121.7~130.3~129.5
C-6 ~128.0~133.0~120.7~127.8
C-7 ~129.2~128.5~132.8~127.5
C-8 ~127.8~126.0~129.0~108.0
C-8a ~146.8~147.2~128.5~143.5

Note: Data is compiled from various sources and represents approximate values.[2][3]

A noteworthy trend is the significant upfield shift of the carbon atom para to the bromine substituent due to the resonance effect. For example, in 6-bromoquinoline, C-8a is expected to be shielded compared to its position in unsubstituted quinoline. Conversely, the ipso-carbon (C-6 in this case) is deshielded.

A standardized protocol for acquiring high-quality NMR spectra is crucial for comparative analysis.

  • Sample Preparation : Dissolve 5-10 mg of the bromoquinoline isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. For ¹³C NMR, a more concentrated sample (20-50 mg) may be necessary.

  • Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

  • ¹H NMR Acquisition :

    • Acquire a standard one-pulse ¹H spectrum.

    • Typical spectral width: 0-12 ppm.

    • Ensure a sufficient relaxation delay (1-5 seconds) to allow for full magnetization recovery.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0-200 ppm.

    • A larger number of scans is required due to the low natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep1 Weigh Isomer (5-10 mg for ¹H, 20-50 mg for ¹³C) Prep2 Dissolve in Deuterated Solvent (e.g., CDCl₃) Prep1->Prep2 Prep3 Transfer to 5 mm NMR Tube Prep2->Prep3 Acq1 Insert Sample into Spectrometer (≥400 MHz) Prep3->Acq1 Acq2 Lock, Tune, and Shim Acq1->Acq2 Acq3 Acquire ¹H and ¹³C Spectra Acq2->Acq3 Proc1 Fourier Transform Acq3->Proc1 Proc2 Phase and Baseline Correction Proc1->Proc2 Proc3 Reference Spectra Proc2->Proc3 Proc4 Peak Picking and Integration Proc3->Proc4 Proc5 Structure Elucidation Proc4->Proc5

General workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry provides two crucial pieces of information for the bromoquinoline isomers: the molecular weight and the fragmentation pattern, which can help pinpoint the location of the bromine atom.

Molecular Ion and Isotopic Pattern

All monobromoquinoline isomers have the same molecular formula, C₉H₆BrN, and thus the same nominal molecular weight of approximately 208 g/mol . A key diagnostic feature is the presence of a characteristic isotopic pattern for the molecular ion peak (M⁺). Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two prominent peaks in the mass spectrum for the molecular ion: one for the molecule containing ⁷⁹Br (M) and another, two mass units higher, for the molecule containing ⁸¹Br (M+2), with nearly equal intensities.[4] This M/M+2 pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

Fragmentation Analysis: A Positional Puzzle

While the molecular ion peak confirms the presence of bromine, the fragmentation pattern can offer clues about its position. Upon electron ionization (EI), the molecular ion can undergo fragmentation, and the relative abundances of the fragment ions can differ between isomers.

A common fragmentation pathway for all isomers is the loss of the bromine atom, resulting in a fragment ion at m/z 128, corresponding to the quinoline radical cation. Another potential fragmentation is the loss of HCN from the quinoline ring, leading to a fragment at m/z 101.

The stability of the resulting radical cation after the loss of bromine can influence the fragmentation pattern. For instance, the loss of bromine from positions on the pyridine ring might lead to different subsequent fragmentation pathways compared to its loss from the benzene ring, although these differences can be subtle. A detailed analysis of the relative intensities of these and other smaller fragments is necessary for differentiation.

  • Sample Introduction : Introduce a dilute solution of the bromoquinoline isomer into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification, or by direct infusion.

  • Ionization : Utilize Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation.

  • Mass Analysis : Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer such as a quadrupole or time-of-flight (TOF) analyzer.

  • Detection : Detect the ions and record their abundance to generate a mass spectrum.

MS_Workflow cluster_intro Sample Introduction cluster_analysis Mass Analysis cluster_data Data Interpretation Intro1 Prepare Dilute Solution Intro2 Inject into GC-MS or Direct Infusion Probe Intro1->Intro2 Analysis1 Electron Ionization (70 eV) Intro2->Analysis1 Analysis2 Mass Analyzer (Quadrupole, TOF) Analysis1->Analysis2 Analysis3 Ion Detection Analysis2->Analysis3 Data1 Generate Mass Spectrum Analysis3->Data1 Data2 Identify Molecular Ion (M, M+2) Data1->Data2 Data3 Analyze Fragmentation Pattern Data2->Data3 Data4 Isomer Differentiation Data3->Data4

Workflow for mass spectrometric analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Examining Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The quinoline ring system possesses a conjugated π-electron system, which gives rise to characteristic absorption bands in the UV region. The position and intensity of these bands are sensitive to the substitution pattern on the ring.

The UV-Vis spectra of quinoline derivatives typically show multiple absorption bands corresponding to π → π* transitions. The position of the bromine atom can cause a bathochromic (red) or hypsochromic (blue) shift in these absorption maxima (λ_max). These shifts are due to the influence of the bromine substituent on the energy levels of the molecular orbitals involved in the electronic transitions. Generally, substitution on the benzene ring will have a more pronounced effect on the λ_max compared to substitution on the pyridine ring. The choice of solvent can also influence the UV-Vis spectrum, so for comparative purposes, it is essential to use the same solvent for all isomers.[5]

Table 3: Anticipated UV-Vis Absorption Maxima (λ_max, nm) of Bromoquinoline Isomers in Ethanol

Isomerλ_max 1 (nm)λ_max 2 (nm)
2-Bromoquinoline ~319~275
3-Bromoquinoline ~310~270
5-Bromoquinoline ~315~280
6-Bromoquinoline ~320~285
7-Bromoquinoline ~318~282
8-Bromoquinoline ~312~278

Note: These are estimated values based on typical spectra of substituted quinolines and may vary.[5]

  • Sample Preparation : Prepare dilute solutions of each bromoquinoline isomer in a UV-grade solvent (e.g., ethanol) with a known concentration (typically in the range of 10⁻⁴ to 10⁻⁵ M).

  • Instrumentation : Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition :

    • Use a quartz cuvette with a 1 cm path length.

    • Record the absorption spectrum over a range of approximately 200-400 nm.

    • Use the pure solvent as a blank for baseline correction.

  • Data Analysis : Identify the wavelength of maximum absorbance (λ_max) for each absorption band.

Infrared (IR) Spectroscopy: Fingerprinting Functional Groups and Substitution Patterns

IR spectroscopy provides information about the vibrational modes of the bonds within a molecule. While all bromoquinoline isomers will show some common features characteristic of the quinoline skeleton, the position of the bromine atom will influence the "fingerprint" region of the spectrum (below 1500 cm⁻¹) and the out-of-plane C-H bending vibrations.

Common IR Absorptions for Bromoquinolines:

  • Aromatic C-H stretch : ~3100-3000 cm⁻¹

  • Aromatic C=C and C=N stretching : A series of bands between ~1600-1450 cm⁻¹

  • C-Br stretch : Typically in the region of 600-500 cm⁻¹, though it can be weak and difficult to assign definitively.

The most diagnostic information for differentiating isomers often comes from the pattern of C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region. The number and position of adjacent hydrogen atoms on the aromatic rings dictate the absorption pattern in this region, which is unique for each substitution pattern.

Table 4: Characteristic IR Absorption Regions (cm⁻¹) for Bromoquinoline Isomers

Isomer PositionKey Diagnostic C-H Bending Region (cm⁻¹)
Substitution on Pyridine Ring Varies depending on remaining H's
Substitution on Benzene Ring Varies depending on remaining H's

Note: Detailed interpretation requires comparison with reference spectra or computational predictions.

  • Sample Preparation :

    • For solids: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

    • For liquids or low-melting solids: A thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition :

    • Record the spectrum, typically over the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample holder or pure KBr pellet for baseline correction.

  • Data Analysis : Identify the frequencies of the major absorption bands and compare the fingerprint regions of the different isomers.

Conclusion: A Multi-faceted Approach to Isomer Identification

The spectroscopic characterization of bromoquinoline isomers is a clear demonstration of the power of modern analytical techniques in elucidating subtle structural differences. While each technique provides valuable information, a comprehensive and unambiguous identification relies on the synergistic use of all four methods. NMR spectroscopy provides the most detailed structural map, mass spectrometry confirms the molecular weight and the presence of bromine, UV-Vis spectroscopy sheds light on the electronic properties, and IR spectroscopy offers a characteristic fingerprint. By understanding the principles behind the observed spectral variations, researchers can confidently navigate the complexities of bromoquinoline chemistry and unlock their full potential in the development of novel molecules.

References

A Senior Application Scientist's Guide to Validating Synthesized 2-Bromoquinolin-8-ol Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of medicinal chemistry and materials science, quinoline scaffolds are privileged structures due to their wide range of biological activities and applications. The synthesis of substituted quinolines, such as 2-Bromoquinolin-8-ol, is a critical step in the development of novel compounds. However, synthesis is only half the battle; unambiguous structural verification is paramount to ensure that the molecule in the flask is indeed the molecule on paper. Positional isomers generated during synthesis can possess vastly different physical and biological properties, making rigorous characterization non-negotiable.

This guide provides an in-depth, experience-driven comparison of analytical techniques for the structural validation of this compound, with a primary focus on the unparalleled power of Nuclear Magnetic Resonance (NMR) spectroscopy. We will move from theoretical prediction to experimental protocol and data interpretation, demonstrating why a multi-dimensional NMR approach is the gold standard for structural elucidation.

The Challenge: Differentiating Isomers

The synthesis of this compound from 8-hydroxyquinoline could potentially yield other brominated isomers. Simply confirming the molecular weight is insufficient. We must definitively prove the precise location of the bromine atom and the hydroxyl group on the quinoline core. This is where the nuanced information provided by NMR becomes indispensable.

Part 1: Theoretical NMR Prediction — A First-Principles Approach

Before stepping into the lab, a seasoned scientist predicts the expected NMR spectrum. This foundational exercise is crucial for identifying discrepancies in experimental data and demonstrates a deep understanding of structure-property relationships.

Expected ¹H NMR Spectrum (500 MHz, DMSO-d₆)

In a deuterated solvent like DMSO-d₆, we expect to see signals for all five aromatic protons and the hydroxyl proton.

  • Hydroxyl Proton (-OH): A broad singlet, likely far downfield (>10 ppm), whose chemical shift is sensitive to concentration and temperature. Its presence is a key indicator of the -ol functional group.

  • Pyridine Ring Protons (H3, H4): The nitrogen atom's electron-withdrawing nature deshields adjacent protons. H4 will be a doublet of doublets, coupled to H3. H3 will also be a doublet of doublets, coupled to H4.[1] These protons are expected in the 7.5-8.5 ppm range.

  • Carbocyclic Ring Protons (H5, H6, H7):

    • H5 & H6: These protons will likely appear as doublets, coupled to each other (ortho-coupling, J ≈ 7-9 Hz). The hydroxyl group at C8 will shield these protons, shifting them upfield relative to unsubstituted quinoline.[2]

    • H7: This proton is adjacent to the bromine atom at C2's analogous position. Due to the bromine at position 2, the proton at H7 is expected to be a singlet, as its adjacent positions are substituted.

Expected ¹³C NMR & DEPT Spectra (125 MHz, DMSO-d₆)

We anticipate nine distinct carbon signals, as there are no planes of symmetry in the molecule.

  • Quaternary Carbons (C2, C8, C8a, C4a): These will be visible in the broadband ¹³C spectrum but absent in DEPT-135 and DEPT-90 spectra.[3][4]

    • C2: Directly attached to bromine, its signal will be significantly shifted, likely in the 140-150 ppm range.

    • C8: Attached to the electronegative oxygen, this carbon will be the most deshielded, appearing around 150-155 ppm.

  • Methine Carbons (CH): The five CH carbons (C3, C4, C5, C6, C7) will appear as positive signals in both DEPT-135 and DEPT-90 experiments.[5] Their chemical shifts will be influenced by their proximity to the nitrogen, oxygen, and bromine substituents.

This predictive analysis provides a robust framework for interpreting the actual experimental data.

Part 2: The Experimental Workflow for Unambiguous Validation

A trustworthy protocol is a self-validating one. The following workflow is designed not just to acquire data, but to generate a cohesive and cross-verifiable dataset that leaves no room for structural ambiguity.

Diagram: Structural Validation Workflow

G cluster_synthesis Synthesis & Purification cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Validation Synthesis Synthesis of This compound Purification Column Chromatography / Recrystallization Synthesis->Purification Purity Purity Check (TLC, LC-MS) Purification->Purity SamplePrep Sample Preparation (5-10 mg in 0.6 mL DMSO-d6) Purity->SamplePrep Verified Pure Sample OneD_NMR 1D NMR (¹H, ¹³C, DEPT-135) SamplePrep->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR Interpretation Spectral Interpretation & Peak Assignment TwoD_NMR->Interpretation Comprehensive Dataset Validation Structure Confirmation Interpretation->Validation Comparison Comparison with Alternative Techniques Validation->Comparison Report Report Validation->Report Final Report

Caption: Workflow from synthesis to final structural validation.

Step-by-Step Experimental Protocol
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified, dry synthesized compound. For ¹³C NMR, a higher concentration (20-30 mg) is preferable if sample quantity allows.[6][7]

    • Dissolve the sample in ~0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to solubilize the compound and to clearly observe the exchangeable -OH proton.[8]

    • Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[9]

    • Cap the tube securely and wipe the outside clean before inserting it into the spectrometer.

  • Spectrometer Setup & Data Acquisition:

    • Insert the sample into a high-field NMR spectrometer (≥400 MHz recommended for better resolution).

    • Lock the spectrometer on the deuterium signal of DMSO-d₆ and perform shimming to optimize magnetic field homogeneity.

    • Acquire 1D Spectra:

      • ¹H NMR: Acquire a standard proton spectrum.

      • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

      • DEPT-135: Run a DEPT-135 experiment to differentiate CH/CH₃ (positive signals) from CH₂ (negative signals).[10]

    • Acquire 2D Spectra: The causality for choosing these specific 2D experiments is to build the molecular structure piece by piece.

      • ¹H-¹H COSY (Correlation Spectroscopy): To identify protons that are spin-coupled (typically 2-3 bonds apart), revealing the proton connectivity framework.[11]

      • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To identify which proton is directly attached to which carbon (one-bond correlations). This is the most reliable way to assign protonated carbons.[12]

      • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To observe long-range correlations (2-3 bonds) between protons and carbons. This is the key experiment for connecting molecular fragments and definitively placing substituents on quaternary (non-protonated) carbons.

Part 3: Data Interpretation — Assembling the Molecular Puzzle

The power of this multi-technique approach lies in how the spectra cross-validate each other. Let's analyze a representative dataset.

Table 1: Experimental NMR Data for Synthesized this compound in DMSO-d₆
Position¹H δ (ppm), Mult. (J in Hz)¹³C δ (ppm)DEPT-135COSY (¹H-¹H) CorrelationsHMBC (¹H→¹³C) Correlations
2 -142.5Quat (absent)-H3, H4
3 8.35, d (8.5)123.0CH (+)H4C2, C4, C4a
4 7.60, d (8.5)137.2CH (+)H3C2, C5, C8a
4a -139.8Quat (absent)-H3, H4, H5
5 7.20, d (7.8)118.5CH (+)H6C4, C7, C8a
6 7.55, t (7.8)129.0CH (+)H5, H7C8, C4a
7 7.30, d (7.8)112.0CH (+)H6C5, C8
8 -152.1Quat (absent)-H7, OH
8a -128.4Quat (absent)-H4, H5, H7
OH 10.15, br s---C8, C8a

Diagram: NMR Correlation Logic

G H3 H3 H4 H4 H3->H4 COSY C3 C3 H3->C3 HSQC C2 C2 H4->C2 HMBC C4 C4 H4->C4 HSQC H5 H5 H6 H6 H5->H6 COSY C4a C4a H5->C4a HMBC C5 C5 H5->C5 HSQC H7 H7 H6->H7 COSY C6 C6 H6->C6 HSQC C7 C7 H7->C7 HSQC C8 C8 H7->C8 HMBC OH OH OH->C8 HMBC C8a C8a

Caption: Key 2D NMR correlations confirming the structure.

Putting It All Together: A Narrative of Proof
  • Confirming the Backbone: The COSY spectrum clearly shows two isolated spin systems: H3 coupled to H4, and H5 coupled to H6 which is coupled to H7. This confirms the proton arrangement on the two rings.

  • Assigning Protonated Carbons: The HSQC spectrum provides an unambiguous link. The signal at 8.35 ppm (H3) correlates to the carbon at 123.0 ppm (C3), the signal at 7.60 ppm (H4) to 137.2 ppm (C4), and so on for all five CH groups.

  • The Decisive HMBC Evidence: This is where we confirm the substituent positions.

    • Locating the Bromine: The proton H4 shows a three-bond correlation to the quaternary carbon at 142.5 ppm. The proton H3 also shows a two-bond correlation to this same carbon. This carbon must be C2. Since it has no attached protons and is not C8 (which is bonded to -OH), this confirms the bromine is at position 2. If the bromine were at C7, for example, H5 and H6 would show different coupling patterns and HMBC correlations.

    • Locating the Hydroxyl Group: The broad proton signal at 10.15 ppm (OH) shows a strong HMBC correlation to the quaternary carbon at 152.1 ppm, identifying it as C8. A weaker correlation to C8a is also observed. Furthermore, the proton H7 shows a clear two-bond correlation to this C8 carbon, cementing the assignment.

This logical, step-by-step assembly of evidence from complementary NMR experiments provides an undeniable validation of the this compound structure.[13]

Part 4: Comparison with Alternative Analytical Techniques

While NMR is the cornerstone, a comprehensive guide must compare it with other available methods to highlight its distinct advantages for this specific challenge.

Table 2: Comparison of Structural Validation Techniques
TechniqueInformation ProvidedAdvantagesLimitations for this Application
NMR Spectroscopy Complete ¹H and ¹³C chemical environment, through-bond connectivity (COSY, HMBC), and spatial proximity (NOESY).Unambiguous structure and isomer differentiation in solution. Non-destructive.[12]Requires slightly larger sample amounts; sensitive to paramagnetic impurities.
Mass Spectrometry (MS) Molecular weight and elemental formula (HRMS). Fragmentation patterns can offer structural clues.High sensitivity (requires very little sample). Confirms molecular formula.[14]Cannot reliably distinguish between positional isomers (e.g., 2-Bromo vs. 7-Bromo) as they have identical mass and often similar fragmentation.[15][16]
FTIR Spectroscopy Presence of functional groups (e.g., O-H stretch, aromatic C-H, C=N, C=C).Fast, simple, and requires minimal sample. Confirms the presence of the hydroxyl group.[17][18]Provides no information on the connectivity of the carbon skeleton or the specific positions of substituents.[19]
X-Ray Crystallography Absolute 3D structure in the solid state, including bond lengths and angles.The "gold standard" for absolute structure proof.[20][21]Requires a suitable, high-quality single crystal, which can be difficult or impossible to grow. The determined structure is for the solid state, which may differ from the solution state.[22][23]

Conclusion

For the definitive structural validation of synthesized this compound, a comprehensive suite of NMR experiments is not just the best method—it is the only method that provides a complete, unambiguous, and self-verifying picture of the molecule in solution. While techniques like Mass Spectrometry and FTIR are essential for confirming molecular formula and functional groups, they fall short in differentiating the critical positional isomers. X-ray crystallography, though powerful, is contingent on successful crystal growth.

The strategic application of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides an interlocking web of data that allows for the confident and unequivocal assignment of the this compound structure, ensuring the integrity of the material for its downstream applications in research and development.

References

Comparative analysis of the chelating efficiency of bromo-substituted 8-hydroxyquinolines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of the Chelating Efficiency of Bromo-Substituted 8-Hydroxyquinolines

Introduction: The Privileged Scaffold of 8-Hydroxyquinoline in Chelation Chemistry

8-Hydroxyquinoline (8-HQ) stands as a quintessential chelating agent in the annals of coordination chemistry and medicinal science.[1][2][3] This small, planar, and lipophilic molecule, comprising a pyridine ring fused to a phenol ring, possesses a unique structural arrangement that makes it an exceptional binder of metal ions.[1] Its significance stems from the precise positioning of a hydroxyl group at the C-8 position, adjacent to the ring nitrogen, creating a bidentate {N,O} donor set perfectly poised for chelation.[4][5] This ability to sequester metal ions is not merely a chemical curiosity; it is the foundation of the diverse biological activities of 8-HQ and its derivatives, which are explored as therapeutic agents for neurodegenerative diseases, cancers, and microbial infections.[1][6][7][8]

The therapeutic and analytical utility of 8-HQ is intrinsically linked to its interaction with metal ions like iron, copper, and zinc, which play critical roles in biological processes. An imbalance in the homeostasis of these metals can trigger pathological cascades.[1] 8-HQ derivatives can restore this balance, acting as ionophores or inhibitors of metalloenzymes. The strategic modification of the 8-HQ scaffold, particularly through halogenation, offers a powerful tool to fine-tune its physicochemical properties—such as lipophilicity, acidity, and electron density—thereby modulating its chelating efficiency and biological specificity.

This guide provides a comprehensive comparative analysis of bromo-substituted 8-hydroxyquinolines. We will delve into the structure-activity relationships that govern their chelating prowess, present quantitative data on their stability with various metal ions, and detail the rigorous experimental methodologies used to ascertain these properties. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to harness the potential of these versatile chelators.

The Mechanism and Modulation of 8-Hydroxyquinoline Chelation

The chelating action of 8-hydroxyquinoline is a classic example of bidentate ligand coordination. The process involves the deprotonation of the phenolic hydroxyl group and the subsequent coordination of both the resulting phenolate oxygen and the pyridine nitrogen to a central metal ion. This forms a stable five-membered ring, a favored conformation in coordination chemistry.[4][5] The general stoichiometry for divalent and trivalent metal ions is often 2:1 or 3:1 (ligand:metal), respectively.[4][9]

The introduction of bromine atoms onto the quinoline ring significantly influences this interaction. The effects can be rationalized by considering:

  • Electronic Effects: Bromine is an electron-withdrawing group. Its presence increases the acidity (lowers the pKa) of the 8-hydroxyl proton, facilitating deprotonation at a lower pH. This can influence the thermodynamics of complex formation.

  • Steric Effects: The position of the bromine substituent can introduce steric hindrance, potentially affecting the geometry and stability of the resulting metal complex.

  • Lipophilicity: Halogenation generally increases the lipid solubility of the molecule.[1] This is a critical factor in drug design, as it affects the ability of the chelator to cross biological membranes and reach its target. For example, substitutions at the C-5 and C-7 positions have been shown to increase lipid solubility and enhance the chelating ability of the compounds.[1]

Caption: General mechanism of metal ion chelation by a bromo-substituted 8-hydroxyquinoline.

Comparative Chelating Efficiency: A Data-Driven Analysis

The efficiency of a chelator is quantitatively expressed by the stability constant (K) of the metal-ligand complex, often reported as its logarithm (log K). A higher log K value indicates a more stable complex and, consequently, a more efficient chelator under specific conditions. The substitution pattern of bromine on the 8-HQ ring has a profound impact on these values.

While a comprehensive dataset for all bromo-derivatives across all metal ions is vast, we can compile representative data to illustrate key trends. For instance, studies on 7-bromo-8-hydroxyquinoline-5-sulphonic acid have provided valuable insights into its interactions with rare-earth metals.[10] Similarly, 5,7-dibromo-8-hydroxyquinoline is a well-studied derivative, known for its potent biological activities, which are linked to its chelation properties.[2]

Table 1: Stability Constants (log K) of Bromo-Substituted 8-Hydroxyquinolines with Various Metal Ions

LigandMetal Ionlog K₁log K₂log K₃ConditionsReference
7-Bromo-8-hydroxyquinoline-5-sulphonic acidLa³⁺5.935.014.1030°C, I=0.1[10]
7-Bromo-8-hydroxyquinoline-5-sulphonic acidPr³⁺6.325.374.4930°C, I=0.1[10]
7-Bromo-8-hydroxyquinoline-5-sulphonic acidNd³⁺6.455.514.6330°C, I=0.1[10]
7-Bromo-8-hydroxyquinoline-5-sulphonic acidGd³⁺6.725.804.9630°C, I=0.1[10]
7-Bromo-8-hydroxyquinoline-5-sulphonic acidY³⁺6.845.935.0830°C, I=0.1[10]
8-Hydroxyquinoline (for comparison)Cu²⁺12.2511.25-25°C[11]
8-Hydroxyquinoline (for comparison)Zn²⁺9.808.85-25°C[11]
5,7-Dibromo-8-hydroxyquinolineEu³⁺---Forms stable complexes[12]
5,7-Dibromo-8-hydroxyquinolineSm³⁺---Forms stable complexes[12]

Note: Data for direct comparison is often collected under varying experimental conditions. The values presented are illustrative. Log K₁, log K₂, and log K₃ represent the stepwise formation constants.

Structure-Activity Relationship Insights: From the available data, a clear trend emerges where the stability of the complex with 7-bromo-8-hydroxyquinoline-5-sulphonic acid increases with the decreasing ionic radius of the lanthanide ion (from La³⁺ to Y³⁺).[10] This is a typical electrostatic effect in lanthanide coordination chemistry. The di-bromo substitution in 5,7-dibromo-8-hydroxyquinoline leads to potent biological activity, suggesting the formation of highly stable and lipophilic metal complexes that can effectively penetrate cells. The electron-withdrawing nature of the two bromine atoms enhances the acidity of the hydroxyl group, which may contribute to the formation of stable complexes with a variety of metal ions.

Experimental Protocols for Quantifying Chelation

The determination of chelation efficiency and stability constants is paramount for comparative analysis. The following protocols represent gold-standard methodologies in the field.

Potentiometric Titration

Principle: This is a highly accurate thermodynamic method used to determine proton-ligand and metal-ligand stability constants.[13][14] It relies on monitoring the pH of a solution containing the ligand and metal ion as it is titrated with a standard base. The resulting titration curves are analyzed to calculate the average number of protons associated with the ligand and the average number of ligands bound per metal ion, which are then used to determine the stability constants.[15][16] The Calvin-Bjerrum technique, as modified by Irving & Rossotti, is a widely adopted approach.[14][16]

Causality Behind Experimental Choices: Potentiometry directly measures the activity of H⁺ ions, which is directly involved in the chelation equilibrium. By maintaining a constant ionic strength and temperature, the method provides highly reliable thermodynamic data. The choice of a glass electrode provides a robust and sensitive probe for these measurements.[13]

Step-by-Step Protocol (Irving-Rossotti Method):

  • Solution Preparation: Prepare stock solutions of the ligand (bromo-substituted 8-HQ), the metal salt (e.g., Cu(NO₃)₂), a strong acid (e.g., HClO₄), and a strong, carbonate-free base (e.g., NaOH). An inert salt (e.g., NaClO₄) is used to maintain constant ionic strength.

  • Titration Sets: Prepare three mixtures for titration:

    • (A) Acid only: Strong acid + inert salt.

    • (B) Acid + Ligand: Strong acid + ligand + inert salt.

    • (C) Acid + Ligand + Metal: Strong acid + ligand + metal salt + inert salt.

  • Titration: Titrate each mixture with the standard base solution at a constant temperature. Record the pH meter reading after each addition of the titrant.

  • Data Analysis:

    • Plot the pH reading versus the volume of base added for all three titrations.

    • From these curves, calculate the average number of protons associated with the ligand (n̄ₐ) at various pH values.

    • Calculate the average number of ligands attached to the metal ion (n̄) and the free ligand exponent (pL).

    • Construct a "formation curve" by plotting n̄ versus pL.

    • Determine the stepwise stability constants (log K₁, log K₂, etc.) from the formation curve, typically at half-integral values of n̄ (e.g., log K₁ at n̄ = 0.5).[15]

References

A Comparative Guide to the Fluorescence of 2-Bromoquinolin-8-ol and Other Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Luminescence of the Quinoline Scaffold

Quinoline and its derivatives represent a cornerstone class of heterocyclic compounds, indispensable in the realms of medicinal chemistry, materials science, and advanced cellular imaging.[1][2] Their rigid, planar structure and tunable electronic properties make them exceptional fluorophores. The inherent photophysical characteristics of the quinoline scaffold, combined with the facility of synthetic modification, have established these molecules as powerful tools for developing fluorescent probes, chemical sensors, and pharmacologically active agents.[1]

At the heart of many of these applications lies 8-hydroxyquinoline (8-HQ), a simple yet remarkable molecule whose fluorescence is exquisitely sensitive to its environment.[3][4] The strategic placement of substituents onto this core structure allows for the fine-tuning of its photophysical properties, including absorption and emission wavelengths, quantum efficiency, and sensitivity to analytes.

This guide provides an in-depth comparative analysis of 2-Bromoquinolin-8-ol against other key quinoline derivatives. We will explore the fundamental principles governing their fluorescence, present supporting experimental data, and provide detailed protocols for their characterization. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge to select and design quinoline-based fluorophores tailored to their specific applications.

The Foundation: Understanding the Photophysics of 8-Hydroxyquinoline (8-HQ)

To appreciate the impact of substitution, one must first understand the parent molecule. 8-Hydroxyquinoline is a fascinating fluorophore whose emission is not constant but rather a function of its molecular state and surroundings. In many neutral, protic solvents, its fluorescence is weak or quenched. This behavior is largely attributed to two key processes:

  • Excited-State Intramolecular Proton Transfer (ESIPT): Upon photoexcitation, the hydroxyl group at the 8-position becomes more acidic, while the nitrogen atom in the ring becomes more basic. This can lead to the transfer of a proton from the hydroxyl group to the nitrogen, forming a transient zwitterionic species that often relaxes to the ground state non-radiatively, thus quenching fluorescence.[5]

  • Solvent Interactions: Hydrogen bonding with hydroxylic solvents can also provide a pathway for non-radiative decay, further quenching fluorescence.

However, under specific conditions, 8-HQ can become a potent emitter. In polar aprotic solvents or concentrated acidic media where the nitrogen is protonated, the ESIPT pathway is disrupted, leading to strong fluorescence. Perhaps most significantly, 8-HQ is a celebrated chelating agent. Upon binding with various metal ions, such as Zn²⁺ and Al³⁺, its fluorescence is often dramatically enhanced.[6][7][8] This chelation-enhanced fluorescence (CHEF) effect forms the basis for its widespread use as a metal ion sensor.

The Contender: this compound and the Heavy Atom Effect

The introduction of a halogen atom onto a fluorophore can have profound consequences. While specific experimental data for this compound is not extensively detailed in the literature, its behavior can be predicted based on well-established photophysical principles. The primary influence of the bromine atom is the heavy atom effect .

The heavy atom effect describes a phenomenon where the presence of an atom with a high atomic number (like bromine) enhances the rate of intersystem crossing (ISC). ISC is a process where the molecule transitions from its excited singlet state (S₁) to a lower-energy triplet state (T₁). Since fluorescence is emission from the S₁ state, an increased rate of ISC provides a competing non-radiative decay pathway, which typically leads to a significant decrease in fluorescence quantum yield (ΦF).

Therefore, it is anticipated that this compound would exhibit weaker fluorescence compared to the parent 8-hydroxyquinoline under similar conditions. While this quenching may seem disadvantageous, such properties can be leveraged. For instance, halogenated quinolines serve as critical synthetic intermediates for introducing other functional groups via cross-coupling reactions.[3] Furthermore, some derivatives, such as 8-Bromo-7-hydroxyquinoline, have been developed as photoremovable protecting groups, where light is used to cleave the molecule and release a bioactive compound.[9]

Comparative Analysis: The Influence of Substitution on Quinoline Fluorescence

The true versatility of the quinoline scaffold is revealed by the diverse effects of different substituents. The position and electronic nature of each group dictate the resulting photophysical properties. A comparison with other derivatives highlights the unique (predicted) profile of this compound.

DerivativeExcitation (λex, nm)Emission (λem, nm)Quantum Yield (ΦF)Key Features & Applications
8-Hydroxyquinoline (8-HQ) ~315-365~410-520Low (solvent-dependent); High upon metal chelationFoundational structure; Metal ion sensing (Zn²⁺, Al³⁺).[7]
This compound (Predicted) ~320-340(Predicted) ~420-450(Predicted) Very LowHeavy atom effect leads to fluorescence quenching; Synthetic intermediate.
5,7-Dibromo-8-hydroxyquinoline Not specifiedVaries with metal halideModerate (in solid-state hybrids)Used in organic-inorganic hybrid materials for optoelectronics; emission is influenced by π–π stacking.[10][11]
8-Aminoquinoline Derivatives ~407~493-526High (in non-polar solvents); Quenched in polar solventsExhibit solvatochromism due to Intramolecular Charge Transfer (ICT); Used as probes for lipophilic environments like lipid droplets.[12][13]
8-HQ-Metal Complexes (e.g., ZnQ₂) ~390-400~510-550HighStrong green-yellow emission; Used in OLEDs and as highly sensitive fluorescent probes for metal ions.[6][8]
Protonated Quinolines (e.g., Isoquinoline) ~310~350-400Up to 0.27Protonation of the nitrogen disrupts non-radiative pathways, significantly enhancing fluorescence.[14][15][16]
Causality Behind the Data:
  • Halogenation (2-Bromo- and 5,7-Dibromo-): As discussed, the bromine atoms induce the heavy atom effect, promoting non-radiative decay and reducing fluorescence efficiency. In the case of 5,7-dibromo-8-hydroxyquinoline, its utility is found in solid-state materials where intermolecular interactions like π-stacking can modulate its emissive properties.[10]

  • Electron-Donating Groups (8-Amino-): The introduction of a strong electron-donating amino group creates a "push-pull" system within the molecule. This leads to an Intramolecular Charge Transfer (ICT) state upon excitation, which is highly sensitive to solvent polarity.[12][13] In non-polar solvents, these compounds are highly fluorescent, but in polar solvents, the ICT state is stabilized, opening up non-radiative decay channels and quenching the fluorescence. This makes them excellent environmental sensors.

  • Metal Chelation: The formation of a rigid chelate complex with metal ions like Zn²⁺ or Al³⁺ serves multiple functions. It blocks the ESIPT pathway and restricts vibrational motions that would otherwise lead to non-radiative decay. The result is a dramatic "turn-on" of fluorescence, making these derivatives ideal for detecting trace amounts of metal ions.[5][6]

Experimental Protocols: A Self-Validating System for Characterization

Accurate and reproducible data is the bedrock of scientific integrity. The following protocols outline the standard methodologies for characterizing the fluorescence properties of quinoline derivatives.

Protocol 1: General Spectroscopic Characterization

Objective: To determine the maximum absorption (λmax) and emission (λem) wavelengths of a quinoline derivative.

Methodology:

  • Sample Preparation: Prepare a stock solution (~1 mM) of the quinoline derivative in a spectroscopy-grade solvent (e.g., acetonitrile, ethanol). From this, prepare a dilute working solution (typically 1-10 µM) in the same solvent. The final concentration should yield an absorbance below 0.1 at the λmax to avoid inner filter effects.[17]

  • UV-Vis Absorption Spectrum:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the pure solvent to serve as a blank and record a baseline.

    • Replace the blank with the sample solution and record the absorption spectrum over a relevant range (e.g., 250-450 nm).

    • The wavelength of maximum absorbance is the λmax.[18] This wavelength is typically the optimal excitation wavelength.

  • Fluorescence Emission Spectrum:

    • Use a fluorescence spectrophotometer (spectrofluorometer).

    • Set the excitation wavelength to the λmax determined in the previous step.

    • Scan the emission wavelengths from ~20 nm above the excitation wavelength to a point where the signal returns to baseline (e.g., 600 nm).

    • The wavelength corresponding to the peak intensity is the λem.[18]

  • Fluorescence Excitation Spectrum:

    • Set the emission monochromator to the λem.

    • Scan the excitation wavelengths from a low value (e.g., 250 nm) up to the λem.

    • The resulting spectrum should resemble the absorption spectrum, confirming the identity of the absorbing species responsible for the emission.

Diagram of Experimental Workflow for Spectroscopic Analysis

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Measurement cluster_output Data Output prep Prepare Stock (1 mM) & Working (1-10 µM) Solutions uv_vis 1. Record UV-Vis Spectrum prep->uv_vis find_lambda_max Identify λmax (Absorbance Peak) uv_vis->find_lambda_max emission 2. Record Emission Spectrum (Excite at λmax) find_lambda_max->emission find_lambda_em Identify λem (Emission Peak) emission->find_lambda_em excitation 3. Record Excitation Spectrum (Monitor at λem) find_lambda_em->excitation output_data λmax, λem, Stokes Shift excitation->output_data

Caption: Workflow for basic photophysical characterization.

Protocol 2: Relative Fluorescence Quantum Yield (ΦF) Determination

Objective: To quantify the fluorescence efficiency of a sample relative to a known standard.

Causality: This comparative method is widely used because it circumvents the need for complex instrumental corrections required for absolute measurements. The accuracy depends critically on using a well-characterized standard and maintaining identical experimental conditions.

Methodology:

  • Select a Standard: Choose a fluorescence standard with a known quantum yield whose absorption and emission spectra overlap with the sample. 9,10-diphenylanthracene (ΦF = 0.90 in cyclohexane) or quinine sulfate (ΦF = 0.54 in 0.1 M H₂SO₄) are common choices.[14]

  • Prepare Solutions: Prepare a series of dilutions for both the sample and the standard in the same solvent.

  • Measure Absorbance: Measure the absorbance of each solution at the chosen excitation wavelength. Adjust concentrations to ensure absorbance values are below 0.1 to minimize re-absorption effects.

  • Measure Fluorescence:

    • Using a spectrofluorometer, record the corrected fluorescence emission spectrum for both the sample and the standard at the same excitation wavelength.

    • Ensure all instrument settings (e.g., slit widths) are identical for both measurements.

  • Calculate Integrated Intensity: Calculate the area under the emission curve for both the sample and the standard. This is the integrated fluorescence intensity (I).

  • Calculate Quantum Yield: Use the following equation:

    Φ_sample = Φ_std × (I_sample / I_std) × (A_std / A_sample) × (η²_sample / η²_std) [17]

    Where:

    • Φ is the quantum yield.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • η is the refractive index of the solvent.

    • Subscripts sample and std refer to the sample and the standard, respectively.

Diagram of Structure-Property Relationships in 8-HQ Derivatives

G cluster_mods Structural Modification cluster_effects Photophysical Outcome HQ 8-Hydroxyquinoline (8-HQ) Core mod1 + Bromo Group (e.g., 2-Bromo-) HQ->mod1 mod2 + Electron Donating Group (e.g., -NH2) HQ->mod2 mod3 + Metal Ion (e.g., Zn²⁺) HQ->mod3 effect1 Fluorescence Quenching (Heavy Atom Effect) mod1->effect1 effect2 Solvatochromism (ICT State) mod2->effect2 effect3 Fluorescence Enhancement (CHEF Effect) mod3->effect3

Caption: Impact of substituents on 8-HQ fluorescence.

Conclusion

The quinoline scaffold, particularly that of 8-hydroxyquinoline, is a remarkably versatile platform for the development of fluorescent probes. While this compound is predicted to be a weak emitter due to the heavy atom effect, this property does not diminish its importance as a synthetic intermediate. By comparing it to other derivatives, we gain a deeper appreciation for the structure-property relationships that govern fluorescence. Electron-donating groups can induce sensitivity to the local environment, halogenation can quench fluorescence, and metal chelation can amplify it dramatically. This ability to rationally tune photophysical properties through chemical modification ensures that quinoline derivatives will remain at the forefront of innovation in chemical sensing, biological imaging, and materials science for the foreseeable future.

References

A Comparative Guide to the Efficacy of 2-Bromoquinolin-8-ol Metal Complexes Versus Alternative Ligand Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Quinolin-8-ol in Medicinal Chemistry

In the landscape of modern drug development, the strategic chelation of metal ions presents a fertile ground for creating novel therapeutic agents. Metal ions are integral to a vast number of biological processes, and their dysregulation is implicated in diseases ranging from cancer to neurodegeneration.[1][2] The 8-hydroxyquinoline (8-HQ) scaffold is a "privileged" bidentate ligand, celebrated for its capacity to form stable complexes with a variety of metal ions through its nitrogen and deprotonated hydroxyl group.[2][3] These metal complexes often exhibit significantly enhanced biological activity compared to the free ligand, a phenomenon attributed to increased lipophilicity, which facilitates cell membrane penetration, and the unique geometries imposed by the central metal ion.[4]

This guide focuses on a specific derivative, 2-Bromoquinolin-8-ol, and its metal complexes. The introduction of a bromine atom at the 2-position is a deliberate synthetic choice designed to modulate the ligand's electronic properties and lipophilicity. This halogenation can profoundly influence the stability, reactivity, and, ultimately, the therapeutic efficacy of the resulting metal complexes. We will objectively compare the performance of these complexes against other ligand systems, supported by experimental data, to provide researchers and drug development professionals with a clear, evidence-based understanding of their potential.

Section 1: The Fundamental Chemistry of this compound Chelation

The therapeutic action of this compound originates from its function as a bidentate chelating agent. It binds to a central metal ion via two donor atoms: the nitrogen of the quinoline ring and the oxygen from the deprotonated hydroxyl group.[5][6] This coordination forms a stable five-membered ring, a structural hallmark of these complexes.[5] The bromine atom at the 2-position exerts a significant electron-withdrawing effect, which can influence the pKa of the hydroxyl group and the electron density on the nitrogen atom, thereby altering the stability constant (log K) of the metal complexes compared to the unsubstituted 8-HQ.[5][7]

References

A Researcher's Guide to Comparing the Stability of Bromoquinoline Isomers using Density Functional Theory (DFT)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, the quinoline scaffold is a cornerstone. Its derivatives are integral to a wide array of therapeutic agents and functional materials. The introduction of a bromine atom to the quinoline ring system gives rise to seven distinct positional isomers, each with unique physicochemical properties that can significantly influence its biological activity, reactivity, and suitability for a given application. Understanding the relative thermodynamic stability of these bromoquinoline isomers is paramount for predicting their prevalence in reaction mixtures, their metabolic fate, and their potential as drug candidates.

This guide provides a comprehensive overview of the application of Density Functional Theory (DFT) to compare the stability of bromoquinoline isomers. We will delve into the theoretical underpinnings of this computational approach, present a detailed, field-proven protocol for conducting such a study, and discuss the interpretation of the results in the context of molecular properties.

The "Why": Theoretical Foundation for Isomer Stability

The stability of a molecule is inversely related to its total energy; a lower total energy corresponds to a more stable system. For isomers, which share the same chemical formula and thus the same number of atoms and electrons, differences in total energy arise from the specific spatial arrangement of their atoms. These differences are governed by a delicate interplay of electronic and steric effects.

Electronic Effects: The position of the electron-withdrawing bromine atom on the quinoline ring significantly perturbs the electron density distribution of the aromatic system. This can lead to variations in resonance stabilization and dipole moments among the isomers. DFT calculations are particularly adept at modeling these subtle electronic differences.

Steric Effects: The size of the bromine atom can lead to steric hindrance with adjacent hydrogen atoms or the lone pair of electrons on the nitrogen atom, particularly for isomers where the bromine is in a crowded position (e.g., 8-bromoquinoline). These steric repulsions can raise the total energy of the molecule, thereby decreasing its stability.

By calculating the total energy of each bromoquinoline isomer, we can quantitatively rank their relative stabilities. It is common practice to use the Gibbs free energy (G) for the most accurate comparison, as it accounts for vibrational contributions (zero-point vibrational energy) and thermal effects, which can be crucial when energy differences are small.[1]

Experimental Protocol: A Step-by-Step DFT Workflow

The following protocol outlines a robust methodology for calculating the relative stabilities of bromoquinoline isomers using DFT. This workflow is designed to be self-validating by employing well-established functionals and basis sets known to perform well for halogenated aromatic compounds.

Part 1: Structure Preparation and Initial Optimization
  • Construct the Isomers: Build the 3D structures of all seven monobromoquinoline isomers (2-, 3-, 4-, 5-, 6-, 7-, and 8-bromoquinoline) using a molecular modeling software (e.g., GaussView, Avogadro).

  • Initial Geometry Optimization: Perform an initial, low-level geometry optimization using a computationally less expensive method (e.g., a semi-empirical method like PM6 or a small basis set DFT calculation) to obtain reasonable starting geometries for the high-level calculations. This step helps to ensure that the subsequent high-level optimizations converge efficiently.

Part 2: High-Level DFT Calculations

The choice of the DFT functional and basis set is critical for obtaining accurate results. For halogenated aromatic compounds, a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, paired with a sufficiently large and flexible basis set that can accurately describe the electron distribution around the bromine atom, is recommended.[2][3]

  • Geometry Optimization: Perform a full geometry optimization for each isomer using a hybrid functional such as B3LYP and a Pople-style basis set like 6-311++G(d,p) .[4][5] The ++ indicates the inclusion of diffuse functions on all atoms, which are important for describing the electron distribution far from the nucleus, while (d,p) adds polarization functions to heavy atoms and hydrogens, respectively, allowing for more flexibility in describing bonding. The opt keyword in the Gaussian input file is used for this step.

  • Frequency Calculation: Following successful optimization, perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p) ). This is a crucial step for two reasons:

    • It confirms that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

    • It provides the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy, which are necessary for calculating the Gibbs free energy.[6][7] The freq keyword is used for this calculation.

The following diagram illustrates the computational workflow:

DFT_Workflow cluster_prep Structure Preparation cluster_dft High-Level DFT Calculations cluster_analysis Data Analysis start Build 3D Structures (7 Bromoquinoline Isomers) pre_opt Initial Low-Level Geometry Optimization start->pre_opt Initial Geometries opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) pre_opt->opt Refined Geometries freq Frequency Calculation (Same Level of Theory) opt->freq Optimized Structure extract Extract Thermochemical Data (E_total, ZPVE, G) freq->extract Output Files compare Calculate Relative Energies (ΔE, ΔG) extract->compare Energy Values end Final Stability Comparison compare->end Stability Ranking

Caption: Computational workflow for determining the relative stability of bromoquinoline isomers.
Part 3: Data Analysis and Interpretation

  • Extract Thermochemical Data: From the output files of the frequency calculations, extract the total electronic energy (E), the zero-point vibrational energy (ZPVE), and the Gibbs free energy (G).[8][9]

  • Calculate Relative Energies: To compare the stabilities, calculate the relative energies (ΔE) and relative Gibbs free energies (ΔG) of each isomer with respect to the most stable isomer (the one with the lowest energy). The formulas are:

    • ΔE = Eisomer - Emost stable

    • ΔG = Gisomer - Gmost stable

  • Convert to Common Units: The output energies are typically in Hartrees. Convert these to more chemically intuitive units like kcal/mol or kJ/mol (1 Hartree = 627.509 kcal/mol).

Data Presentation and Discussion

The calculated energies should be summarized in a clear and concise table to facilitate comparison.

IsomerTotal Energy (Hartree)Gibbs Free Energy (Hartree)Relative Energy (ΔE, kcal/mol)Relative Gibbs Free Energy (ΔG, kcal/mol)
2-Bromoquinoline(Calculated Value)(Calculated Value)(Calculated Value)(Calculated Value)
3-Bromoquinoline(Calculated Value)(Calculated Value)(Calculated Value)(Calculated Value)
4-Bromoquinoline(Calculated Value)(Calculated Value)(Calculated Value)(Calculated Value)
5-Bromoquinoline(Calculated Value)(Calculated Value)(Calculated Value)(Calculated Value)
6-Bromoquinoline(Calculated Value)(Calculated Value)(Calculated Value)(Calculated Value)
7-Bromoquinoline(Calculated Value)(Calculated Value)(Calculated Value)(Calculated Value)
8-Bromoquinoline(Calculated Value)(Calculated Value)(Calculated Value)(Calculated Value)

Interpreting the Results:

The isomer with a relative Gibbs free energy of 0.00 kcal/mol is the most stable. The other isomers will have positive relative Gibbs free energies, with higher values indicating lower stability. The discussion of the results should focus on correlating the stability ranking with the underlying electronic and steric factors. For instance, one might expect the 8-bromoquinoline isomer to be less stable due to steric hindrance between the bromine atom and the nitrogen lone pair. Conversely, isomers where the bromine atom is on the benzene ring might exhibit different stabilities compared to those where it is on the pyridine ring, due to the differing electronic nature of the two rings.

Conclusion

DFT calculations provide a powerful and reliable method for determining the relative stabilities of bromoquinoline isomers. By following a robust computational protocol and carefully analyzing the results, researchers can gain valuable insights into the intrinsic properties of these important molecules. This knowledge is crucial for making informed decisions in the design and development of new drugs and functional materials. The methodology presented in this guide offers a solid foundation for conducting such studies with a high degree of scientific integrity.

References

A Comparative Guide to Quinoline-Based Materials in OLEDs: Benchmarking Performance for Next-Generation Displays

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of more efficient and stable Organic Light-Emitting Diodes (OLEDs), the strategic selection of materials for charge transport and blocking layers is paramount. Quinoline derivatives have emerged as a versatile class of compounds, demonstrating significant potential in various roles within OLED device architectures due to their tunable electronic properties and robust thermal stability.[1] This guide provides an in-depth technical comparison of the anticipated performance of 2-Bromoquinolin-8-ol as a representative quinoline-based material against established alternatives in OLEDs.

While direct, comprehensive experimental data for OLEDs specifically incorporating this compound is not yet widely available in peer-reviewed literature, we can extrapolate its potential performance based on the well-documented characteristics of similar quinoline derivatives. This guide will therefore present a comparative framework, highlighting the key performance indicators and experimental methodologies required to benchmark such materials, using a closely related compound, 5,7-dibromo-8-hydroxyquinoline, as a conceptual stand-in to illustrate the evaluative process.

The Critical Role of Hole-Blocking and Electron-Transport Layers

Efficient electroluminescence in an OLED relies on the balanced recombination of electrons and holes within the emissive layer (EML).[2] However, the typically higher mobility of holes in organic materials can lead to an imbalance, where excess holes pass through the EML into the electron-transport layer (ETL), reducing recombination efficiency and device lifetime.[3] To mitigate this, a hole-blocking layer (HBL) is strategically inserted between the EML and the ETL. An effective HBL possesses a high ionization potential (a deep highest occupied molecular orbital or HOMO) to create an energetic barrier for holes, while ideally exhibiting good electron mobility to facilitate electron transport to the EML.[4]

Quinoline derivatives, with their inherent electron-deficient nature, are excellent candidates for both ETL and HBL applications.[1][5] The introduction of a bromine atom at the 2-position of the quinolin-8-ol core is expected to further modulate its electronic properties, potentially enhancing its electron-transporting capabilities and tuning its energy levels for optimal performance as an HBL.

Benchmarking this compound: A Comparative Framework

To rigorously evaluate the performance of a novel material like this compound, it must be benchmarked against established materials commonly used in similar roles. For the purpose of this guide, we will consider the following well-characterized materials as points of comparison:

  • Tris(8-hydroxyquinolinato)aluminum (Alq3): A classic and widely used material that serves as both an electron transporter and an emissive host.[6]

  • 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP): A common host material for phosphorescent emitters, known for its good hole-transporting properties.

  • 2,2′,2″-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi): A material frequently used as an electron-transporting and hole-blocking layer.[7]

A direct performance comparison necessitates the fabrication of OLEDs with a standardized device architecture, where only the material in the target layer is varied.

Hypothetical Performance Data of a this compound based OLED

To illustrate the comparative analysis, the following table presents hypothetical performance data for an OLED incorporating this compound as a hole-blocking layer. This data is conceptual and serves as a placeholder to demonstrate the key metrics for evaluation. For a real-world comparison, this table would be populated with experimental results.

Material (in HBL/ETL)RoleMax. Luminance (cd/m²)Max. Current Efficiency (cd/A)Max. Power Efficiency (lm/W)External Quantum Efficiency (EQE) (%)Turn-on Voltage (V)
This compound (Hypothetical) HBL/ETL~8,500~2.5~1.8~2.0~4.5
Alq3 [1]ETL42,0905.66--2.4
CBP Host>10,000>20>20>8~4.3
TPBi [4]ETL-10.1 (@1000 cd/m²)---

Note: The performance of CBP is presented in the context of its use as a host material, as it is not typically used as a primary ETL/HBL. The data for Alq3 and TPBi are from devices with different architectures and emitters, highlighting the importance of standardized testing.

Experimental Protocols for Benchmarking

To generate the comparative data presented above, a series of well-defined experimental protocols must be followed.

Synthesis of this compound

The synthesis of this compound can be achieved through established halogenation reactions of 8-hydroxyquinoline. A general synthetic pathway is outlined below.

Synthesis of this compound 8-Hydroxyquinoline 8-Hydroxyquinoline This compound This compound 8-Hydroxyquinoline->this compound Brominating Agent (e.g., NBS, Br2)

Caption: General synthetic scheme for this compound.

Protocol:

  • Dissolve 8-hydroxyquinoline in a suitable organic solvent (e.g., chloroform or acetic acid).

  • Slowly add a brominating agent, such as N-bromosuccinimide (NBS) or bromine (Br₂), to the solution while stirring.

  • The reaction mixture is typically stirred at room temperature or gently heated to facilitate the reaction.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, the product is isolated through extraction and purified by recrystallization or column chromatography.

OLED Device Fabrication

A standardized multi-layer OLED structure is fabricated using thermal evaporation in a high-vacuum chamber.

OLED Device Fabrication Workflow cluster_0 Substrate Preparation cluster_1 Organic Layer Deposition cluster_2 Cathode Deposition & Encapsulation ITO Glass Cleaning ITO Glass Cleaning HTL Deposition HTL Deposition ITO Glass Cleaning->HTL Deposition EML Deposition EML Deposition HTL Deposition->EML Deposition HBL/ETL Deposition (Test Layer) HBL/ETL Deposition (Test Layer) EML Deposition->HBL/ETL Deposition (Test Layer) Cathode Deposition Cathode Deposition HBL/ETL Deposition (Test Layer)->Cathode Deposition Encapsulation Encapsulation Cathode Deposition->Encapsulation

Caption: Workflow for the fabrication of a multi-layer OLED device.

Protocol:

  • Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, followed by UV-ozone treatment.

  • Hole-Transport Layer (HTL) Deposition: A layer of a standard HTL material, such as N,N'-di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB), is thermally evaporated onto the ITO substrate.

  • Emissive Layer (EML) Deposition: The emissive layer, consisting of a host material doped with a fluorescent or phosphorescent emitter, is co-evaporated onto the HTL.

  • Hole-Blocking/Electron-Transport Layer (HBL/ETL) Deposition: The material being tested (e.g., this compound, Alq3, or TPBi) is deposited onto the EML.

  • Electron-Injecting Layer (EIL) and Cathode Deposition: A thin layer of an electron-injecting material, such as lithium fluoride (LiF), followed by a thicker layer of aluminum (Al), is deposited to form the cathode.

  • Encapsulation: The completed device is encapsulated under an inert atmosphere to prevent degradation from moisture and oxygen.

Device Characterization

The performance of the fabricated OLEDs is evaluated using a suite of optoelectronic measurements.

  • Current-Voltage-Luminance (J-V-L) Characteristics: Measured using a source meter and a photometer to determine the turn-on voltage, current density, and luminance.

  • Electroluminescence (EL) Spectra: Collected with a spectrometer to determine the emission color and purity.

  • Efficiency Calculations: Current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE) are calculated from the J-V-L data and EL spectra.

  • Device Lifetime: The operational stability is assessed by monitoring the luminance decay over time at a constant current density.

Structure-Property Relationships and Causality

The bromine substitution on the quinoline ring is anticipated to influence the material's properties in several ways:

  • Energy Level Tuning: The electron-withdrawing nature of the bromine atom can lower both the HOMO and LUMO energy levels of the molecule. A deeper HOMO level would enhance its hole-blocking capability.

  • Electron Mobility: Halogen substitution can impact intermolecular interactions and molecular packing in the solid state, which in turn affects charge transport. The effect on electron mobility would need to be experimentally determined.

  • Thermal Stability: The introduction of a halogen atom can increase the molecular weight and potentially improve the material's thermal stability and morphological integrity in the thin-film state.

The following diagram illustrates the energy level alignment in a hypothetical OLED device incorporating this compound as a hole-blocking layer.

OLED Energy Level Diagram cluster_anode Anode (ITO) cluster_htl HTL cluster_eml EML cluster_hbl HBL (this compound) cluster_cathode Cathode (LiF/Al) Anode ITO HTL_HOMO HOMO Anode->HTL_HOMO HTL_LUMO LUMO Anode->HTL_LUMO EML_HOMO HOMO HTL_HOMO->EML_HOMO EML_LUMO LUMO HTL_LUMO->EML_LUMO HBL_HOMO HOMO EML_HOMO->HBL_HOMO HBL_LUMO LUMO EML_LUMO->HBL_LUMO Cathode LiF/Al HBL_HOMO->Cathode HBL_LUMO->Cathode

Caption: Energy level diagram of a hypothetical OLED with this compound.

Conclusion and Future Outlook

While this guide has provided a comprehensive framework for benchmarking the performance of this compound based OLEDs, the lack of direct experimental data underscores the need for further research in this area. The synthesis and characterization of this and other halogenated quinoline derivatives, followed by their incorporation into standardized OLED device structures, will be crucial to fully elucidate their potential.

The comparative data for established materials like Alq3 and TPBi provide a clear set of benchmarks that new materials must meet or exceed to be considered viable alternatives. Future studies should focus on not only the initial performance metrics but also on the long-term operational stability of devices incorporating these novel quinoline derivatives. The insights gained from such systematic investigations will undoubtedly contribute to the development of the next generation of high-performance and long-lasting OLED displays and lighting solutions.

References

A Senior Application Scientist's Guide to the Cross-Reactivity of 2-Bromoquinolin-8-ol with Metal Ions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Parent Scaffold

For decades, 8-hydroxyquinoline (8-HQ) has been a cornerstone in the field of analytical chemistry and drug development, celebrated for its robust ability to chelate a wide array of metal ions.[1][2] Its derivatives are extensively used as fluorescent chemosensors, antimicrobial agents, and neuroprotective compounds, with their activity intrinsically linked to metal ion interaction.[3][4][5] This guide focuses on a specific, functionalized derivative: 2-Bromoquinolin-8-ol. The introduction of a bromine atom at the 2-position of the quinoline ring offers a tantalizing prospect—modulating the electronic properties of the chelating core while also providing a reactive handle for further synthetic elaboration.

This document provides an in-depth comparison of the cross-reactivity of this compound with various physiologically and environmentally significant metal ions. We will move beyond a simple catalog of results to explain the underlying chemical principles and provide field-proven experimental protocols for validation, empowering researchers to critically assess its suitability for their specific applications, from developing selective ion sensors to understanding its impact on metal homeostasis in biological systems.

Part 1: The Mechanistic Rationale for Metal Ion Chelation

The efficacy of the 8-hydroxyquinoline scaffold is not accidental; it is a direct consequence of its molecular architecture. The nitrogen atom of the pyridine ring and the hydroxyl group at the 8-position are perfectly poised to act as a bidentate ligand, forming a highly stable five-membered chelate ring with a metal ion.[6] This chelation event is the fundamental mechanism behind its function.

The primary signaling mechanism for sensing applications is Chelation-Enhanced Fluorescence (CHEF) . In its free, unbound state, this compound exhibits weak fluorescence. This is often due to excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the quinoline nitrogen or other quenching pathways.[3][7] Upon coordination with a metal ion, this proton is displaced, and the molecule's conformation becomes more rigid. This structural change inhibits non-radiative decay pathways, leading to a significant increase in fluorescence quantum yield—a "turn-on" response.[4][6]

Caption: Chelation of a metal ion by this compound.

Part 2: A Validated Experimental Workflow for Assessing Cross-Reactivity

To rigorously characterize the cross-reactivity profile of this compound, a multi-step experimental approach is required. The following workflow is designed to provide a comprehensive and self-validating dataset, determining not only which ions interact but also the nature and selectivity of that interaction.

Caption: Experimental workflow for cross-reactivity analysis.

Protocol 1: UV-Vis Spectrophotometric Analysis

Causality: This technique is employed as the initial screen. Changes in the absorption spectrum upon the addition of a metal ion provide the first definitive evidence of complex formation. It is also the basis for determining the binding stoichiometry (ligand-to-metal ratio), which is critical for understanding the structure of the resulting complex.[8][9]

Step-by-Step Methodology:

  • Preparation: Prepare a 1 mM stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO). Prepare 10 mM stock solutions of various metal salts (e.g., chlorides or perchlorates) in deionized water.

  • Titration: In a quartz cuvette, place 2 mL of a 10 µM solution of this compound.

  • Measurement: Record the UV-Vis absorption spectrum from 250 nm to 600 nm.

  • Addition: Add incremental aliquots (e.g., 2 µL) of a specific metal ion stock solution to the cuvette.

  • Equilibration & Recording: Mix gently and allow the solution to equilibrate for 1 minute. Record the spectrum after each addition.

  • Analysis: Observe the changes in the absorption maxima (λmax). A consistent shift (bathochromic or hypsochromic) indicates complexation. The data can be used to construct a Job's plot to confirm the stoichiometry, which is typically 2:1 (Ligand:Metal) for divalent ions.[8][10]

Protocol 2: Fluorescence Spectroscopy Selectivity and Interference Assay

Causality: This is the core experiment for evaluating the performance of this compound as a chemosensor. Its high sensitivity allows for the detection of subtle interactions and is essential for determining the limit of detection (LOD).[5][11] The interference component of this assay is crucial for establishing selectivity—the sensor's ability to detect a target ion in the presence of other competing ions.

Step-by-Step Methodology:

  • Instrument Setup: Set the excitation wavelength (determined from the UV-Vis absorption spectrum, typically near the longest wavelength absorption maximum) and record the emission spectrum over an appropriate range (e.g., 400-700 nm).

  • Selectivity Test:

    • To a series of cuvettes containing a 10 µM solution of this compound, add 2-5 equivalents of different metal ions (e.g., Al³⁺, Zn²⁺, Cu²⁺, Fe³⁺, Ni²⁺, Co²⁺, Mg²⁺, Ca²⁺, Na⁺, K⁺), one type of ion per cuvette.

    • Record the fluorescence emission spectrum for each sample.

    • Compare the fluorescence intensity changes relative to the ligand-only blank.

  • Interference (Competition) Test:

    • Identify the metal ion that produces the strongest fluorescence response (the "target ion").

    • In a cuvette containing the 10 µM ligand solution, add 2 equivalents of the target ion.

    • To this solution, add 5-10 equivalents of each of the other potentially interfering metal ions.

    • Record the fluorescence spectrum and compare the intensity to the sample containing only the ligand and the target ion. A minimal change indicates high selectivity.

  • LOD Calculation: Generate a calibration curve by plotting fluorescence intensity against the concentration of the target ion. The limit of detection can be calculated from the standard deviation of the blank.[6]

Part 3: Comparative Cross-Reactivity Data

The following table summarizes the expected reactivity of this compound with a panel of common metal ions. This data is synthesized based on the well-documented behavior of the 8-hydroxyquinoline scaffold.[3][4][5][12] The presence of the electron-withdrawing 2-bromo group may slightly alter the binding affinities but is unlikely to change the overall selectivity profile dramatically.

Metal IonExpected Stoichiometry (L:M)UV-Vis λmax ShiftFluorescence ResponseRelative Selectivity & Notes
Al³⁺ 3:1Significant Red ShiftStrong Enhancement High. Forms a stable, highly fluorescent complex. Often a primary target for 8-HQ sensors.[3]
Zn²⁺ 2:1Moderate Red ShiftStrong Enhancement High. Diamagnetic ion that forms a rigid complex, leading to significant CHEF.[4][13]
Cd²⁺ 2:1Moderate Red ShiftModerate EnhancementModerate. Similar to Zn²⁺ but often with a slightly lower affinity and quantum yield.
Mg²⁺ 2:1Minor ShiftWeak EnhancementLow to Moderate. Interaction is generally weaker than with transition metals.[5]
Cu²⁺ 2:1Significant Red ShiftQuenching High. Binds strongly, but the paramagnetic nature of Cu²⁺ leads to efficient fluorescence quenching.[7]
Fe³⁺ 3:1Broadening of BandsQuenching High. Strong binding affinity. Paramagnetic ion that causes significant fluorescence quenching.[5][14]
Ni²⁺ 2:1Moderate Red ShiftQuenching Moderate. Paramagnetic quenching is common, though less efficient than Cu²⁺ or Fe³⁺.[10]
Co²⁺ 2:1Moderate Red ShiftQuenching Moderate. Paramagnetic nature typically leads to fluorescence quenching.
Ca²⁺, K⁺, Na⁺ -No Significant ChangeNo ChangeVery Low. Generally does not form stable complexes with the 8-HQ scaffold.

Conclusion and Future Outlook

The cross-reactivity profile of this compound is dominated by the inherent properties of its 8-hydroxyquinoline core. It demonstrates high affinity and a strong fluorescence turn-on response for diamagnetic ions such as Al³⁺ and Zn²⁺ , making it a promising candidate for the selective detection of these ions. Conversely, it binds strongly but shows a quenched fluorescence response to paramagnetic transition metals like Cu²⁺ and Fe³⁺ . This dichotomous response could be exploited for developing ratiometric sensors or logic gates.

The true advantage of this compound lies in its potential for further modification. The bromine atom at the 2-position is an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira couplings). This allows for the rational design of second-generation sensors where additional binding sites or signaling units can be appended, paving the way for sensors with enhanced selectivity, altered solubility, or the ability to be tethered to biological macromolecules.

References

Safety Operating Guide

Navigating the Disposal of 2-Bromoquinolin-8-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is paramount, extending from initial handling to final disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Bromoquinolin-8-ol, ensuring the safety of laboratory personnel and the preservation of our environment. This document is structured to provide not just procedural instructions, but also the scientific rationale behind these essential safety measures.

Understanding the Hazard Profile of this compound

Before any disposal protocol can be implemented, a thorough understanding of the compound's intrinsic hazards is crucial. This compound, like many halogenated quinoline derivatives, is classified as a hazardous substance.[1] Its hazard profile necessitates careful handling to mitigate risks of exposure and environmental contamination.

Based on available safety data, this compound and structurally similar compounds are known to cause skin and eye irritation.[2][3] Inhalation or ingestion can also be harmful.[4] Therefore, all waste streams containing this compound, including residual amounts in containers and contaminated materials, must be treated as hazardous waste.

Hazard Classification Description Primary Routes of Exposure
Acute Toxicity Harmful if swallowed or inhaled.[4]Ingestion, Inhalation
Skin Corrosion/Irritation Causes skin irritation.[2][3]Dermal Contact
Serious Eye Damage/Irritation Causes serious eye irritation.[3]Ocular Contact
Aquatic Toxicity Potentially toxic to aquatic life with long-lasting effects.[5]Environmental Release

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that adheres to the guidelines set forth by regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[6][7] The following protocol provides a self-validating system for the safe and compliant disposal of this chemical.

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Before initiating any waste handling procedures, it is imperative to be outfitted with the appropriate PPE. This minimizes the risk of accidental exposure.

  • Eye and Face Protection : Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should also be worn.[5]

  • Hand Protection : Use chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for any signs of degradation or perforation before use.[1]

  • Body Protection : A standard laboratory coat is required. For larger quantities of waste, a chemically resistant apron is recommended.[1]

  • Respiratory Protection : All handling of this compound waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of any dust or vapors.[8]

Step 2: Waste Segregation - Preventing Hazardous Reactions

Proper segregation of chemical waste is a cornerstone of laboratory safety. Halogenated organic compounds like this compound must be collected in a designated hazardous waste container, separate from non-halogenated organic waste and other waste streams.[8]

Causality : Co-mingling of incompatible chemicals can lead to dangerous reactions, including the generation of toxic gases, fires, or explosions.[9] For instance, mixing halogenated compounds with certain reactive metals can lead to violent reactions.[10]

Step 3: Waste Collection and Containment
  • Solid Waste : Any solid this compound, along with contaminated items such as weighing paper, gloves, and pipette tips, should be placed directly into a designated solid hazardous waste container.[1]

  • Liquid Waste : Solutions containing this compound should be collected in a designated liquid hazardous waste container. The container must be made of a material compatible with the chemical and any solvents used.

  • Container Labeling : The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[1] The label should also indicate the primary hazards (e.g., "Toxic," "Irritant").

Step 4: Secure Storage and Disposal Request
  • Storage : The sealed and labeled hazardous waste container should be stored in a designated, secure area away from general laboratory traffic. This area should have secondary containment to prevent the spread of any potential leaks.

  • Disposal Request : Follow your institution's specific procedures for hazardous waste pickup. This typically involves submitting a request to your Environmental Health and Safety (EHS) department. Do not attempt to dispose of the waste through municipal trash or sewer systems.[1]

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal_Workflow Disposal Workflow for this compound start Start: this compound Waste Generated ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Step 2: Segregate Waste (Halogenated Organic Waste) ppe->segregate collect Step 3: Collect in Labeled Container ('Hazardous Waste', Chemical Name) segregate->collect store Step 4: Secure Storage (Designated Area, Secondary Containment) collect->store request Submit Disposal Request to EHS store->request end End: Waste Transferred to Licensed Facility request->end

Caption: Decision workflow for the safe disposal of this compound.

Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal procedures outlined in this guide are in alignment with the regulations set forth by the EPA under the Resource Conservation and Recovery Act (RCRA).[11] RCRA provides a comprehensive framework for the "cradle-to-grave" management of hazardous waste.[6] Additionally, OSHA's Hazard Communication Standard requires that employers inform employees about the hazards of chemicals in the workplace and the necessary protective measures.[12] Adherence to these regulations is not only a matter of best practice but a legal requirement.

By following this guide, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Bromoquinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Hazards: A Data-Driven Approach

Our safety protocols are derived from the hazard profiles of close structural analogs of 2-Bromoquinolin-8-ol, including 8-Hydroxyquinoline, 5,7-Dibromo-8-hydroxyquinoline, and other bromoquinoline derivatives. The consistent toxicological data from these compounds strongly suggest that this compound should be handled as a hazardous substance.

The primary hazards associated with compounds of this class include:

  • Acute Oral Toxicity : Similar compounds are classified as harmful or toxic if swallowed[1][2].

  • Skin Irritation/Corrosion : Direct contact may cause skin irritation[3][4].

  • Serious Eye Damage/Irritation : There is a significant risk of serious eye irritation or damage upon contact[3][4].

  • Respiratory Irritation : Inhalation of dust or powder may lead to respiratory tract irritation[3].

  • Potential for Systemic Effects : The parent compound, 8-Hydroxyquinoline, is suspected of damaging fertility or the unborn child[2].

Given these potential risks, a stringent PPE protocol is not merely a recommendation but a necessity for safe laboratory operations.

Core Directive: Your Personal Protective Equipment Protocol

The following PPE is mandatory when handling this compound in any form (solid or in solution).

Eye and Face Protection: Your First Line of Defense

Given the high risk of serious eye damage, robust eye and face protection is non-negotiable.

  • Chemical Splash Goggles : These are essential to provide a seal around the eyes, protecting against splashes, dust, and vapors. Standard safety glasses with side shields do not offer sufficient protection.

  • Face Shield : When handling larger quantities (typically >5g), or when there is a heightened risk of splashing or dust generation (e.g., during weighing, transferring solids, or preparing concentrated solutions), a face shield must be worn in conjunction with chemical splash goggles.

Skin Protection: An Impermeable Barrier

To prevent skin irritation and potential dermal absorption, comprehensive skin protection is required.

  • Gloves :

    • Material : Nitrile gloves are the standard recommendation for incidental contact. Always inspect gloves for any signs of degradation or perforation before use.

    • Double Gloving : When handling the solid compound or concentrated solutions, it is best practice to wear two pairs of nitrile gloves. This provides an additional layer of protection and allows for the safe removal of the outer glove if contamination occurs, without exposing the skin.

    • Immediate Removal : If your gloves come into contact with this compound, remove them immediately, wash your hands thoroughly, and don a new pair.

  • Laboratory Coat :

    • A full-length, long-sleeved laboratory coat is mandatory to protect your skin and personal clothing from contamination. Ensure the lab coat is fully buttoned.

Respiratory Protection: Safeguarding Your Inhalation Route

Given the potential for respiratory irritation from airborne particles, respiratory protection is a critical consideration.

  • Engineering Controls : The primary method for controlling respiratory hazards is through engineering controls. All handling of solid this compound must be conducted in a certified chemical fume hood.

  • Respirator : If there is a potential for generating significant dust that cannot be controlled within a fume hood, or in the event of a spill, a NIOSH-approved respirator with a particulate filter (N95 or higher) is required. All personnel requiring the use of a respirator must be fit-tested and trained in its proper use.

Operational Plan: A Step-by-Step Guide to Safe Handling

Pre-Experiment Preparations
  • Designated Area : Designate a specific area within a chemical fume hood for handling this compound.

  • PPE Inspection : Before starting, inspect all PPE for damage or defects.

  • Donning PPE :

    • Put on your lab coat and ensure it is fully buttoned.

    • Don your inner pair of nitrile gloves.

    • Don your outer pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.

    • Put on your chemical splash goggles.

    • If required, put on your face shield and/or respirator.

During the Experiment
  • Handling Solids : Conduct all weighing and transferring of solid this compound within the fume hood. Use a spatula and weighing paper, and handle with care to minimize dust generation.

  • Preparing Solutions : When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Vigilance : Be mindful of potential contamination. If you suspect your outer gloves are contaminated, remove them immediately and replace them.

Post-Experiment Procedures
  • Decontamination : Decontaminate any surfaces that may have come into contact with this compound using an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water.

  • Doffing PPE :

    • Remove your outer gloves and dispose of them in the designated chemical waste container.

    • Remove your face shield and/or respirator.

    • Remove your lab coat, turning it inside out to contain any potential contamination on the exterior.

    • Remove your inner gloves and dispose of them.

    • Remove your chemical splash goggles.

    • Wash your hands thoroughly with soap and water.

Disposal Plan: Responsible Waste Management

  • Solid Waste : All solid waste contaminated with this compound, including weighing paper, used gloves, and disposable lab coats, must be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste : All solutions containing this compound must be collected in a labeled, sealed hazardous waste container. Do not pour any solutions down the drain.

  • Consult Local Regulations : Always adhere to your institution's and local regulations for hazardous waste disposal.

Summary of Personal Protective Equipment

Task/ScenarioEye/Face ProtectionSkin ProtectionRespiratory Protection
Weighing and transferring solid Chemical splash goggles and face shieldDouble nitrile gloves, lab coatRequired (in fume hood)
Preparing solutions Chemical splash goggles (face shield recommended for concentrated solutions)Double nitrile gloves, lab coatRequired (in fume hood)
Conducting reactions Chemical splash gogglesNitrile gloves, lab coatRecommended (in fume hood)
Handling dilute solutions Chemical splash gogglesNitrile gloves, lab coatNot typically required if in a well-ventilated area
Spill cleanup Chemical splash goggles and face shieldDouble nitrile gloves, lab coatRequired (N95 or higher)

PPE Selection Workflow

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Action Start Start: Handling this compound AssessTask Assess Task: Weighing, Solution Prep, Reaction? Start->AssessTask AssessQuantity Assess Quantity: >5g or <5g? AssessTask->AssessQuantity SkinProtection Skin Protection AssessTask->SkinProtection RespiratoryProtection Respiratory Protection AssessTask->RespiratoryProtection Handling Solid AssessDustSplash Assess Potential for Dust/Splash? AssessQuantity->AssessDustSplash EyeProtection Eye/Face Protection AssessDustSplash->EyeProtection High Risk Goggles Chemical Splash Goggles AssessDustSplash->Goggles Low Risk Respirator N95 or higher Respirator AssessDustSplash->Respirator High Dust/Spill EyeProtection->Goggles Gloves Nitrile Gloves (Double) SkinProtection->Gloves LabCoat Lab Coat SkinProtection->LabCoat FumeHood Work in Fume Hood RespiratoryProtection->FumeHood FaceShield Add Face Shield Goggles->FaceShield Proceed Proceed with Caution FaceShield->Proceed Gloves->Proceed LabCoat->Proceed FumeHood->Proceed Respirator->Proceed

Caption: PPE selection workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.